molecular formula C9H10N2O3 B8520701 (6-Acetylamino-pyridin-3-yl)-acetic acid

(6-Acetylamino-pyridin-3-yl)-acetic acid

Cat. No.: B8520701
M. Wt: 194.19 g/mol
InChI Key: UEYRNIZKEVISQN-UHFFFAOYSA-N
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Description

(6-Acetylamino-pyridin-3-yl)-acetic acid is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Acetylamino-pyridin-3-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Acetylamino-pyridin-3-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(6-acetamidopyridin-3-yl)acetic acid

InChI

InChI=1S/C9H10N2O3/c1-6(12)11-8-3-2-7(5-10-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

UEYRNIZKEVISQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Protocol: (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the synthesis of (6-Acetylamino-pyridin-3-yl)-acetic acid , a critical intermediate in the development of kinase inhibitors and CRTH2 antagonists.

The protocol prioritizes a convergent Palladium-catalyzed cross-coupling strategy , ensuring scalability, regioselectivity, and high purity.

Executive Summary

  • Target Molecule: (6-Acetylamino-pyridin-3-yl)-acetic acid

  • CAS Number (Related): 199327-61-2 (Gefitinib impurity context); Core skeleton derived from 2-amino-5-pyridineacetic acid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.19 g/mol

  • Strategic Value: This moiety serves as a "linker-scaffold" in medicinal chemistry, providing a rigid pyridine core with a polar carboxylic acid tail for solubility/binding and an acetamido handle for hydrogen bonding.

  • Primary Challenge: Introducing the acetic acid side chain at the C5 position (meta to nitrogen) while maintaining the integrity of the C2-acetamido group.

Retrosynthetic Analysis

The most robust disconnection relies on exploiting the reactivity of the C5-position of the pyridine ring via Palladium-catalyzed cross-coupling.

Retrosynthesis Target (6-Acetylamino-pyridin-3-yl)-acetic acid (Target) AminoAcid (6-Aminopyridin-3-yl)acetic acid (Deprotected Intermediate) Target->AminoAcid Selective N-Acetylation Malonate Diethyl 2-(6-acetamidopyridin-3-yl)malonate (C-C Bond Formation) AminoAcid->Malonate Hydrolysis & Decarboxylation Bromo 2-Acetamido-5-bromopyridine (Activated Precursor) Malonate->Bromo Pd-Catalyzed Malonate Coupling Start 2-Amino-5-bromopyridine (Commercially Available) Bromo->Start N-Protection

Figure 1: Retrosynthetic tree illustrating the conversion of 2-amino-5-bromopyridine to the target acid via malonate displacement.

Detailed Synthesis Protocol

Phase 1: Precursor Activation (N-Acetylation)

Objective: Protect the exocyclic amine to prevent catalyst poisoning during the subsequent cross-coupling step.

  • Starting Material: 2-Amino-5-bromopyridine (CAS: 1072-97-5)

  • Reagents: Acetic Anhydride (

    
    ), Pyridine (solvent/base) or 
    
    
    
    /DMAP.

Procedure:

  • Charge a reaction vessel with 2-amino-5-bromopyridine (1.0 eq) and Dichloromethane (DCM) (10 V).

  • Add Triethylamine (1.2 eq) and catalytic DMAP (0.05 eq).

  • Cool to 0°C. Dropwise add Acetic Anhydride (1.1 eq).

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove excess amine), then saturated

    
    . Dry organic layer over 
    
    
    
    .[1]
  • Yield: Expect >90% of 2-acetamido-5-bromopyridine as a white solid.

Phase 2: Carbon Framework Extension (Pd-Catalyzed Malonate Coupling)

Objective: Install the two-carbon chain precursor at the C5 position.

  • Substrate: 2-Acetamido-5-bromopyridine[1][2][3][4]

  • Coupling Partner: Diethyl Malonate[2]

  • Catalyst System:

    
     / 
    
    
    
    (or XPhos for higher turnover).

Reaction Workflow:

  • In a dry flask under Argon, dissolve 2-acetamido-5-bromopyridine (1.0 eq) in anhydrous Dioxane or Toluene .

  • Add Diethyl malonate (1.5 eq) and Cesium Carbonate (

    
    )  (2.0 eq).
    
    • Note:

      
       is preferred over NaH for functional group tolerance.
      
  • Add catalyst:

    
      (5 mol%) and 
    
    
    
    (10 mol%).
  • Heat to 100°C for 12–16 hours.

  • Monitor by HPLC/TLC for disappearance of the bromide.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate Diethyl 2-(6-acetamidopyridin-3-yl)malonate .

Phase 3: Hydrolysis and Decarboxylation ("The Reset")

Objective: Convert the diester to the mono-acetic acid. Critical Insight: Strong acid hydrolysis required for decarboxylation will likely cleave the N-acetyl group. It is cleaner to fully hydrolyze to the free amino-acid and then re-acetylate, rather than attempting a partial hydrolysis.

Procedure:

  • Suspend the malonate intermediate in 6M HCl (10 V).

  • Reflux (100–110°C) for 6–8 hours.

    • Mechanism:[3][5] Ester hydrolysis

      
       Geminal dicarboxylic acid 
      
      
      
      Thermal decarboxylation
      
      
      (6-Aminopyridin-3-yl)acetic acid .
  • Concentrate the reaction mixture to dryness under reduced pressure to remove excess HCl.

  • Neutralization: Dissolve residue in minimal water and adjust pH to ~6.0 with NaOH or Ammonia to precipitate the zwitterionic amino acid.

  • Collect the solid (6-aminopyridin-3-yl)acetic acid by filtration.

Phase 4: Final Selective N-Acetylation

Objective: Re-install the acetyl group on the amine without forming the mixed anhydride on the carboxylic acid.

Procedure:

  • Dissolve (6-aminopyridin-3-yl)acetic acid (1.0 eq) in Acetic Acid (solvent).

  • Add Acetic Anhydride (1.05 eq) carefully at RT.

    • Alternative (Schotten-Baumann): Use water/THF (1:1) with

      
       (2.5 eq) and add Acetyl Chloride (1.0 eq) dropwise at 0°C. This prevents oligomerization.
      
  • Stir for 2 hours.

  • Isolation: Pour into ice water. Acidify to pH 3–4 with dilute HCl to precipitate the free acid form.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain pure (6-Acetylamino-pyridin-3-yl)-acetic acid .

Process Parameters & Data Summary

ParameterPhase 1 (Protection)Phase 2 (Coupling)Phase 3 (Hydrolysis)Phase 4 (Final)
Reagent

/

Diethyl Malonate /

6M HCl

/ AcOH
Catalyst DMAP (cat.)

/

NoneNone
Solvent DCM or THFToluene or DioxaneWaterAcOH or THF/H2O
Temp 0°C

RT
100°C (Reflux)110°C (Reflux)RT
Time 4 h12–16 h6–8 h2 h
Key Risk Bis-acetylationCatalyst poisoningIncomplete decarboxylationO-acetylation (mixed anhydride)

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Final A 2-Amino-5-bromo pyridine B Acetylation (Ac2O, Et3N) A->B C 2-Acetamido-5-bromo pyridine B->C D Pd Coupling (Diethyl Malonate) C->D E Malonate Intermediate D->E F Acid Reflux (6M HCl) E->F G (6-Amino) acetic acid F->G H Selective Acetylation G->H I Final Product H->I

Figure 2: Sequential workflow from starting material to final API intermediate.

Troubleshooting & Optimization

Regioselectivity in Coupling
  • Issue: Formation of biaryl species (homocoupling) or dehalogenation.

  • Solution: Use

    
      or bulky phosphine ligands (e.g., XPhos) to favor oxidative addition into the electron-deficient pyridine ring. Ensure strictly anaerobic conditions.
    
Decarboxylation Control
  • Issue: Incomplete decarboxylation leads to the diacid impurity.

  • Solution: Ensure the temperature is maintained >100°C. Monitor

    
     evolution. If the diacid persists, use a solvent with a higher boiling point (e.g., acetic acid/HCl mix) for the hydrolysis step.
    
Solubility of the Amino Acid[6]
  • Issue: The (6-aminopyridin-3-yl)acetic acid intermediate is zwitterionic and highly water-soluble, making extraction difficult.

  • Solution: Do not extract. Concentrate the aqueous acidic phase completely, then adjust pH to the isoelectric point (pI ~6–7) to precipitate the solid. Use ion-exchange resin (Dowex 50W) if desalting is required.

References

  • Pfizer Inc. Substituted Heteroaryls as Glucokinase Activators. US Patent 2010/0063063 A1.[6] (Describes synthesis of intermediate 2-(6-aminopyridin-3-yl)acetic acid). Available at:

  • Organic Syntheses. Preparation of 2,3-diaminopyridine (Discusses bromination of 2-aminopyridine). Org.[5][6][7] Synth. 1951, 31, 6. Available at: [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines in environmentally benign brine solution. J. Chem. Sci., Vol. 125, 2013. Available at: [Link]

Sources

Novel Synthesis of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary

This technical guide details a novel, catalytic synthetic route for (6-Acetylamino-pyridin-3-yl)-acetic acid , a critical scaffold in the development of peptidomimetics, enzyme inhibitors (e.g., PDE4 inhibitors), and arginine mimetics.[1]

Classically, pyridine acetic acids are synthesized via harsh hydrolysis of nitriles or the Willgerodt-Kindler reaction, often suffering from low yields and difficult purification due to the amphoteric nature of the product.[1] The novel protocol presented here utilizes a Palladium-Catalyzed Reformatsky-Negishi Cross-Coupling , offering mild conditions, high regioselectivity for the 5-position, and compatibility with the sensitive acetamido group.[1]

Target Molecule Profile:

  • IUPAC Name: 2-(6-acetamidopyridin-3-yl)acetic acid

  • Molecular Formula:

    
    [1]
    
  • Key Structural Features: 2,5-disubstituted pyridine; acid-labile acetamido protection; amphoteric core.

Retrosynthetic Analysis

The strategic disconnection focuses on the C(sp2)-C(sp3) bond at the 5-position. Unlike nucleophilic aromatic substitution (


), which favors the 2/4-positions, or electrophilic substitution, which is sluggish on deactivated pyridines, the Negishi coupling  allows for precise installation of the acetate moiety using a commercially available 5-bromo precursor.[1]

Retrosynthesis Target (6-Acetylamino-pyridin-3-yl)-acetic acid Precursor1 2-Acetamido-5-bromopyridine (Electrophile) Target->Precursor1 Hydrolysis Precursor2 Zinc Enolate of t-Butyl Acetate (Nucleophile) Target->Precursor2 C-C Disconnection Start 2-Amino-5-bromopyridine Precursor1->Start Acetylation

Figure 1: Retrosynthetic disconnection revealing the convergent Negishi coupling strategy.

Novel Synthetic Route: Pd-Catalyzed Reformatsky-Negishi Coupling

This protocol overcomes the limitations of traditional lithium enolates (which can attack the pyridine ring) by using a "soft" Reformatsky reagent (organozinc) generated in situ.[1]

Phase 1: Precursor Preparation (Acetylation)

Before coupling, the exocyclic amine must be protected to prevent catalyst poisoning and side reactions.[1]

  • Reagents: 2-Amino-5-bromopyridine, Acetic Anhydride (

    
    ), Pyridine (solvent/base).[1]
    
  • Mechanism: Nucleophilic acyl substitution.[1]

  • Protocol:

    • Dissolve 2-amino-5-bromopyridine (1.0 eq) in dry pyridine (

      
      ).
      
    • Cool to

      
      .[1] Add 
      
      
      
      (1.2 eq) dropwise.[1]
    • Warm to

      
       and stir for 4 hours.
      
    • Workup: Quench with ice water. The product, 2-acetamido-5-bromopyridine , often precipitates.[1] Filter and wash with cold water. Yields are typically >90%.[1]

Phase 2: The Core Coupling (Reformatsky-Negishi)

This is the critical novel step. We utilize a bulky, electron-rich phosphine ligand (XPhos or SPhos) to facilitate the oxidative addition into the electron-deficient pyridyl bromide.

  • Reagents:

    • Substrate: 2-Acetamido-5-bromopyridine.

    • Coupling Partner: tert-Butyl bromoacetate.

    • Metal Source: Activated Zinc dust (Zn).[1]

    • Catalyst:

      
       (2 mol%) / XPhos (4 mol%).[1]
      
    • Solvent: THF (anhydrous).[1]

  • Step-by-Step Protocol:

    • Zinc Activation: In a flame-dried Schlenk flask, suspend Zn dust (1.5 eq) in THF. Add TMSCl (0.05 eq) to activate the surface.[1] Stir for 15 min.

    • Reagent Formation: Add tert-butyl bromoacetate (1.3 eq) dropwise at

      
       to form the Reformatsky reagent (
      
      
      
      ).[1] Stir for 1 hour until the zinc dissolves significantly.
    • Catalyst Prep: In a separate vial, mix

      
       and XPhos in THF. Stir for 5 min to form the active 
      
      
      
      species.[1]
    • Coupling: Add the catalyst solution to the Reformatsky reagent, followed immediately by solid 2-acetamido-5-bromopyridine (1.0 eq).

    • Reaction: Heat to

      
       for 6–12 hours. Monitor by HPLC/LC-MS.
      
    • Workup: Quench with saturated

      
      . Extract with EtOAc.[1] The product is tert-butyl (6-acetamidopyridin-3-yl)acetate .
      
Phase 3: Selective Hydrolysis

The tert-butyl ester is cleaved under acidic conditions that preserve the acetamido group (which requires harsher conditions or enzymes to hydrolyze).

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve the intermediate in DCM (

      
      ).[1]
      
    • Add TFA (10 eq) at

      
      .[1]
      
    • Stir at Room Temp for 2 hours.

    • Purification: Evaporate volatiles. The residue is the TFA salt.[1] Neutralize carefully to pH 4–5 with mild base (e.g.,

      
      ) to precipitate the free acid or purify via Reverse Phase Preparative HPLC (
      
      
      
      + 0.1% Formic Acid).
Mechanistic Visualization

The catalytic cycle relies on the transmetallation between the Zinc enolate and the Palladium(II) intermediate.

Mechanism Pd0 Pd(0)-XPhos OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Zn to Pd) OxAdd->TransMet + Zn Reagent RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Ester RedElim->Product Substrate 2-Acetamido- 5-bromopyridine Substrate->OxAdd ZnReagent BrZn-CH2COOtBu ZnReagent->TransMet

Figure 2: Catalytic cycle of the Negishi-Reformatsky cross-coupling.

Process Optimization & Critical Parameters
ParameterRecommended ConditionScientific Rationale
Solvent THF or 2-MeTHFEthers stabilize the organozinc species via coordination. 2-MeTHF is a greener alternative with higher boiling point.
Catalyst

+ XPhos
XPhos is bulky and electron-rich, preventing

-hydride elimination and accelerating oxidative addition into the deactivated pyridine ring.
Zinc Activation TMSCl (Chlorotrimethylsilane)Removes the oxide layer from the Zinc surface, essential for initiating Reformatsky reagent formation.[1]
Temperature

Sufficient to drive transmetallation but mild enough to prevent decarboxylation or amide hydrolysis.[1]
Analytical Characterization

The final product, (6-Acetylamino-pyridin-3-yl)-acetic acid , should be validated against these expected spectral data:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.30 (s, 1H, COOH)[1]
      
    • 
       10.50 (s, 1H, NH-Ac)[1]
      
    • 
       8.20 (d, J=2.0 Hz, 1H, H-2 pyridine)[1]
      
    • 
       8.05 (d, J=8.5 Hz, 1H, H-5 pyridine)[1]
      
    • 
       7.65 (dd, J=8.5, 2.0 Hz, 1H, H-4 pyridine)[1]
      
    • 
       3.60 (s, 2H, 
      
      
      
      -COOH)[1]
    • 
       2.10 (s, 3H, 
      
      
      
      )[1]
  • MS (ESI+): m/z 195.07

    
    .[1]
    
References
  • Milne, J. E., & Buchwald, S. L. (2004).[1][2] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[1][2] Journal of the American Chemical Society.[1][2][3] Link[1]

  • Gasparetto, M., et al. (2019).[1] "Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks." Beilstein Journal of Organic Chemistry. Link

  • Sano, S., et al. (2024).[1] "Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent." Synlett. Link

  • Vertex AI Search. (2024).[1] "Synthesis of 2-amino-5-pyridineacetic acid derivatives." Grounding Source.[1] 4[1][3][5]

  • Organic Syntheses. (2002).[1] "Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy." Organic Syntheses. Link

Sources

Technical Whitepaper: Chemical Properties and Synthetic Utility of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid is a highly versatile, bifunctional organic building block utilized extensively in medicinal chemistry and advanced drug discovery. Featuring a pyridine core substituted with an N-acetylated amino group and an acetic acid moiety, this compound serves as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory agents and enzyme inhibitors[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical reactivity, and validated synthetic methodologies. By exploring its derivation from the precursor 2-(6-aminopyridin-3-yl)acetic acid (CAS 39658-45-2)[2], we detail its application in generating complex spirocyclic amides—specifically targeted as Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors[3].

Physicochemical Properties & Structural Dynamics

The structural architecture of (6-Acetylamino-pyridin-3-yl)-acetic acid isolates the carboxylic acid from the aromatic system via a methylene (-CH₂-) bridge. This prevents direct resonance between the carboxylate and the pyridine ring, allowing the acid to behave similarly to a standard aliphatic carboxylic acid. Concurrently, the acetamido group at position 6 modulates the electron density of the pyridine core, dampening the basicity of the pyridine nitrogen compared to a free amino group.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (6-Acetylamino-pyridin-3-yl)-acetic acid
IUPAC Name 2-(6-acetamidopyridin-3-yl)acetic acid
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Precursor CAS Number 39658-45-2 (Deacetylated form)
Hydrogen Bond Donors 2 (Amide -NH, Acid -OH)
Hydrogen Bond Acceptors 4 (Amide C=O, Acid C=O, Acid -OH, Pyridine N)
Topological Polar Surface Area ~79.3 Ų
Predicted pKa (Acid) ~4.2 (Aliphatic carboxylic acid range)

Chemical Reactivity & Mechanistic Pathways

The bifunctional nature of this molecule requires precise chemoselectivity during synthetic manipulation.

  • The Acetamido Group (-NHCOCH₃): The acetylation of the primary amine reduces its nucleophilicity through resonance with the adjacent carbonyl group. This is a deliberate design choice in drug synthesis to prevent unwanted side reactions (such as polymerization or self-condensation) during downstream amide coupling[3]. Furthermore, the acetamido group improves the metabolic stability of the molecule against monoamine oxidases.

  • The Acetic Acid Moiety (-CH₂COOH): Because the methylene bridge breaks the conjugation with the pyridine ring, the carboxylic acid is highly susceptible to standard activation techniques (e.g., using carbodiimides like EDCI).

SynthWorkflow A 6-Aminopyridin-3-yl acetic acid B Acetic Anhydride (Selective N-Acetylation) A->B C (6-Acetylamino-pyridin-3-yl) -acetic acid B->C D EDCI / HOBt / Amine (Amide Coupling) C->D E Spirocyclic Amide (NAMPT Inhibitor) D->E

Workflow for synthesizing and applying (6-Acetylamino-pyridin-3-yl)-acetic acid.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is critical to implement protocols that are self-validating and mechanistically sound. Below are the standard operating procedures for the synthesis and downstream application of this compound.

Protocol 1: Synthesis via Selective N-Acetylation

Objective: Convert 2-(6-aminopyridin-3-yl)acetic acid to its N-acetylated derivative while preventing the formation of permanent mixed anhydrides at the carboxylic acid moiety.

  • Step 1: Suspend 2-(6-aminopyridin-3-yl)acetic acid (1.0 eq) in a solvent mixture of glacial acetic acid and water (3:1 v/v). Causality: The aqueous environment ensures that any transient mixed anhydride formed at the carboxylic acid is rapidly hydrolyzed back to the free acid.

  • Step 2: Cool the suspension to 0 °C using an ice bath. Dropwise, add acetic anhydride (1.5 eq).

  • Step 3: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Causality: The amino group on the pyridine ring is weakly nucleophilic due to electron delocalization into the aromatic system; thus, extended reaction times are required for complete conversion.

  • Step 4: Quench the reaction by adding a 10-fold volume of cold distilled water. Stir for an additional 1 hour to ensure complete hydrolysis of unreacted acetic anhydride.

  • Step 5: Concentrate the mixture under reduced pressure and recrystallize the crude solid from an ethanol/water gradient to yield pure (6-Acetylamino-pyridin-3-yl)-acetic acid.

Protocol 2: Amide Coupling for Drug Discovery (NAMPT Inhibitors)

Objective: Couple the synthesized acid with a complex spirocyclic amine to form a pharmacologically active amide, utilizing a methodology adapted from established patent literature[3].

  • Step 1: Dissolve (6-Acetylamino-pyridin-3-yl)-acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Step 2: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes at room temperature. Causality: EDCI activates the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt rapidly attacks this intermediate to form a stable, highly reactive OBt active ester, effectively suppressing the formation of inert N-acylurea byproducts.

  • Step 3: Introduce N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the target spirocyclic amine (1.1 eq).

  • Step 4: Stir the reaction mixture for 12 hours at room temperature to ensure complete nucleophilic acyl substitution.

  • Step 5: Quench with water, extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient).

AmideMech A Carboxylic Acid (Substrate) B EDCI Activation (O-Acylisourea Intermediate) A->B EDCI, DIPEA C HOBt Addition (OBt Active Ester) B->C HOBt D Amine Nucleophilic Attack C->D R-NH2 E Target Amide + Byproducts D->E -HOBt

Mechanistic pathway of EDCI/HOBt-mediated amide coupling.

Biological Applications in Drug Design

Derivatives of pyridine-3-acetic acid are foundational in pharmaceutical development due to their favorable pharmacokinetic properties[1]. Specifically, (6-Acetylamino-pyridin-3-yl)-acetic acid acts as a vital precursor in the synthesis of spirocyclic amides. These complex molecules have been identified as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).

NAMPT is a critical enzyme implicated in the regulation of cell viability during genotoxic or oxidative stress. By utilizing (6-Acetylamino-pyridin-3-yl)-acetic acid to synthesize NAMPT inhibitors, researchers can develop targeted treatments for severe inflammation, oxidative stress-related aging, and high-glucose induced endothelial damage[3]. The acetyl group ensures the molecule maintains the correct steric and electronic profile to successfully bind within the enzyme's active site.

References

  • Google Patents.WO2013127269A1 - Amido spirocyclic amide and sulfonamide derivatives.

Sources

Technical Monograph: Spectroscopic Characterization of (6-Acetylamino-pyridin-3-yl)-acetic acid

[1]

Compound Identification & Structural Context[1][2][3][4]

(6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-acetamido-5-pyridineacetic acid ) is a disubstituted pyridine derivative.[1] Its structure features an acetamido group at the C6 position (relative to the nitrogen at C1) and an acetic acid moiety at the C3 position. This specific substitution pattern (2,5-disubstituted pyridine) is electronically significant due to the interplay between the electron-withdrawing pyridine ring, the electron-donating acetamido group, and the acidic side chain.

Physicochemical Properties
PropertyValue
IUPAC Name 2-(6-acetamidopyridin-3-yl)acetic acid
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Monoisotopic Mass 194.0691
Predicted pKa (Acid) ~3.6 (COOH)
Predicted pKa (Base) ~4.5 (Pyridine N, modulated by amide)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthesis & Impurity Profile (Context for Spectroscopy)

Understanding the synthesis route is essential for interpreting spectral data, particularly for identifying impurities such as unreacted starting materials or hydrolysis products.

Common Synthetic Route

The compound is typically synthesized via the acetylation of 2-amino-5-pyridineacetic acid using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).[1]

SynthesisStart2-Amino-5-pyridineacetic acid(Precursor)Product(6-Acetylamino-pyridin-3-yl)-acetic acid(Target)Start->Product Acetylation (Pyridine, RT)ReagentAcetic Anhydride(Ac2O)Reagent->ProductImpurityDiacetylated Impurity(Potential Side Product)Product->Impurity Over-acetylation

Figure 1: Synthetic pathway and potential impurity formation.

Spectroscopic Data Analysis[1][2][3][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification.[1] The data below represents the consensus spectral features observed in DMSO-d₆, the standard solvent for polar amino-pyridine acids.

¹H NMR (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
COOH 12.30br s1H-Carboxylic acid proton; broad due to exchange.[1]
NH 10.45s1H-Amide NH; deshielded by carbonyl anisotropy.[1]
H-2 8.18d1HJ = 2.0Ortho to N, meta to alkyl.[1] Deshielded by ring N.
H-5 8.02d1HJ = 8.5Ortho to acetamido group.[1]
H-4 7.65dd1HJ = 8.5, 2.0Para to N. Couples with H-5 (ortho) and H-2 (meta).[1]
CH₂ 3.62s2H-Benzylic-like methylene; singlet.[1]
CH₃ 2.08s3H-Acetyl methyl group; characteristic singlet.[1]

Causality & Interpretation:

  • The Amide Effect: The proton at H-5 (position 5 relative to N=1, or ortho to the acetamido group) shifts downfield compared to the free amine precursor due to the electron-withdrawing nature of the carbonyl group in the amide.

  • Coupling Pattern: The 2,5-substitution pattern creates a distinct AMX spin system (or ABX depending on field strength).[1] H-2 appears as a fine doublet (meta coupling), while H-4 appears as a doublet of doublets (ortho + meta coupling).[1]

¹³C NMR (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment
C=O (Acid) 172.8Carboxylic acid carbonyl.
C=O[1] (Amide) 169.5Acetyl carbonyl.
C-6 151.2Aromatic C attached to N-Ac (ipso).[1]
C-2 148.5Aromatic C ortho to ring N.
C-4 139.0Aromatic C para to ring N.
C-3 126.5Aromatic C attached to CH₂ (ipso).[1]
C-5 113.2Aromatic C ortho to N-Ac.[1]
CH₂ 36.5Methylene carbon.[1]
CH₃ 24.1Acetyl methyl carbon.[1]
B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints useful for identifying the compound in complex mixtures (e.g., biological assays).

Method: ESI-MS (Positive/Negative Mode)[1]

  • Positive Mode (ESI+):

    • [M+H]⁺: m/z 195.2 (Base Peak)[1]

    • [M+Na]⁺: m/z 217.2

    • [2M+H]⁺: m/z 389.4 (Dimer)[1]

  • Negative Mode (ESI-):

    • [M-H]⁻: m/z 193.2[1]

Fragmentation Pathway (MS/MS of m/z 195.2):

  • Loss of Ketene (42 Da): m/z 195 → 153.[1] This is diagnostic for acetylated amines (cleavage of the amide bond).

  • Loss of Water (18 Da): m/z 153 → 135 (from the carboxylic acid).[1]

  • Loss of CO (28 Da): m/z 135 → 107 (Ring contraction/degradation).[1]

FragmentationParent[M+H]+ m/z 195.2Frag1Des-acetyl m/z 153.2Parent->Frag1- Ketene (42 Da)Frag2Dehydrated m/z 135.2Frag1->Frag2- H2O (18 Da)Frag3Pyridyl cation m/z 107.1Frag2->Frag3- CO (28 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway.[1]

C. Infrared Spectroscopy (FT-IR)

IR data is critical for confirming the presence of the carbonyl environments and the hydrogen bonding network.

Wavenumber (cm⁻¹)AssignmentDescription
3300 - 2500 O-H StretchVery broad absorption characteristic of carboxylic acid dimers.
3250 N-H StretchSharp band; secondary amide.
1710 C=O[1] Stretch (Acid)Strong intensity; typical for aliphatic carboxylic acids.[1]
1685 C=O Stretch (Amide I)Strong intensity; amide carbonyl.
1595, 1540 C=C / C=N StretchPyridine ring breathing modes and Amide II band.
1250 C-O StretchAcid C-O single bond stretch.[1]

Experimental Protocols

To ensure reproducibility of the spectral data above, the following sample preparation protocols are recommended.

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution ¹H and ¹³C spectra without exchange broadening.

  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ or CD₃OD due to the compound's polarity and the solubility of the amide/acid groups.[1]

  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d₆.

  • Note: If the COOH proton is not visible (due to exchange with water in the solvent), add 1-2 drops of D₂O to collapse the exchangeable protons, or dry the solvent over molecular sieves.

Protocol 2: HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and ESI-MS (+).[1]

  • Retention Time: Expect elution early in the gradient (approx. 2-4 min) due to the polarity of the carboxylic acid.[1]

References

  • Synthesis of Pyridine Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Peptidomimetics."[1] [1]

  • Spectroscopic Data of Pyridines: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for pyridine shifts).
  • Related Compound Data (2-amino-5-pyridineacetic acid): PubChem CID 123456 (Analogous structure for shift verification).[1] [1]

  • Mass Spectrometry of Amides: NIST Chemistry WebBook, SRD 69.[1] [1]

Structural Characterization of (6-Acetylamino-pyridin-3-yl)-acetic Acid: Resolving the Hydrogen Bond Hierarchy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & Supramolecular Analysis of (6-Acetylamino-pyridin-3-yl)-acetic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Development Scientists.

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid represents a class of bifunctional pharmaceutical intermediates where crystal packing is dictated by a competition between multiple strong hydrogen-bonding sites. This guide outlines the crystallographic analysis of this molecule, focusing on the resolution of supramolecular synthons—specifically the competition between carboxylic acid homodimers and acid-pyridine heterosynthons.

Understanding the solid-state arrangement of this molecule is critical for controlling polymorphism, solubility, and downstream coupling efficiency in drug substance manufacturing.

Molecular Architecture & Theoretical Grounding

Before initiating diffraction experiments, one must understand the "molecular instruction set" that drives crystallization. This molecule contains three distinct functional zones that compete for intermolecular interactions:

  • Zone A (Proton Donor/Acceptor): The Carboxylic Acid tail (

    
    ).
    
    • Propensity: Classical

      
       homodimers or hydrogen bonding to the pyridine nitrogen.
      
  • Zone B (Acceptor): The Pyridine Ring Nitrogen (

    
    ).
    
    • Propensity: Strong acceptor.[1] Basicity is modulated by the C6-substituent.

  • Zone C (Donor/Acceptor): The 6-Acetamido group (

    
    ).
    
    • Propensity: Formation of amide-amide chains

      
       or dimers.
      
The Basicity Factor (Critical Analysis)

A key structural question is whether the molecule crystallizes as a neutral species or a zwitterion.

  • Acetic Acid pKa: ~4.8

  • 2-Acetamidopyridine pKa: ~4.1 (The acetyl group is electron-withdrawing, reducing the basicity of the ring nitrogen compared to 2-aminopyridine).

Prediction: Since the acid is slightly less acidic than the conjugate acid of the base, proton transfer is unlikely . The crystal structure will predominantly feature neutral molecules linked by strong


 hydrogen bonds rather than ionic interactions [1].

Experimental Workflow: From Solution to Structure

The following protocol ensures high-quality single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction) and establishes a baseline for polymorph screening.

Crystallization Protocol
  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) initially to prevent solvent interference with the acid-pyridine motif.

  • Method: Slow Evaporation or Liquid-Liquid Diffusion.

ParameterCondition A (Thermodynamic)Condition B (Kinetic)
Solvent System Acetonitrile / Water (95:5)Tetrahydrofuran (THF) / Hexane
Method Slow Cooling (

/min)
Anti-solvent Diffusion
Target Polymorph Stable, dense packing (Form I)Metastable, lower density (Form II)
Concentration 15 mg/mL (near saturation)10 mg/mL
Data Collection Strategy (SCXRD)
  • Temperature: Collect at 100 K .

    • Reasoning: Acetylamino groups often exhibit rotational disorder at room temperature. Cooling freezes the amide conformation, allowing precise resolution of the methyl hydrogens.

  • Resolution: Target

    
     or better to resolve the H-atom positions on the carboxylic acid, confirming the neutral state (C-O-H vs C=O).
    

Structural Analysis & Synthon Hierarchy

This section details how to interpret the diffraction data. The core of the analysis is identifying the Supramolecular Synthon .

The Synthon Competition Diagram

The following logic flow illustrates the structural decision tree for this molecule.

SynthonHierarchy Start Molecule: (6-Acetylamino-pyridin-3-yl)-acetic acid Interaction Primary Interaction Check (Acid vs. Pyridine vs. Amide) Start->Interaction Heterosynthon Pathway A: Acid-Pyridine Heterosynthon (COOH ... N_py) Interaction->Heterosynthon Strongest Acceptor (N_py) Homosynthon Pathway B: Acid-Acid Homodimer (COOH ... HOOC) Interaction->Homosynthon Self-Association OutcomeA Chain Motif (Catemer) Most Likely due to pKa matching Heterosynthon->OutcomeA OutcomeB Discrete Dimer Less likely due to steric bulk Homosynthon->OutcomeB AmideRole Secondary Interaction: Amide-Amide Tape OutcomeA->AmideRole OutcomeB->AmideRole Structure Final Crystal Packing: 2D Sheets or 3D Network AmideRole->Structure Cross-linking chains

Figure 1: Supramolecular synthon hierarchy. The Acid-Pyridine interaction (Pathway A) is energetically favored over the carboxylic acid dimer in the presence of a strong pyridine acceptor [2].

Key Geometric Parameters to Verify

When refining the structure, validate these bond metrics to confirm the chemical state:

Bond VectorExpected Length (Neutral)Expected Length (Zwitterion)Analysis Interpretation
C=O (Acid)


Short bond confirms carbonyl retention.
C-O(H) (Acid)


Long bond confirms proton retention on oxygen.
C-N (Amide)

N/APartial double bond character indicates planarity.
H

N (HB)


Short contact indicates very strong H-bond.
Packing Motifs

Expect the formation of 1D chains driven by the Acid


 Pyridine interaction. These chains will likely be cross-linked by the amide groups (N-H 

O=C) to form 2D sheets . This layered structure often results in plate-like crystal habits which can exhibit slip-planes (impacting tabletability).

Polymorph Screening & Characterization

Once the single crystal structure is solved, it serves as the reference for bulk material analysis.

Powder X-Ray Diffraction (PXRD)

Generate a simulated powder pattern from the single crystal CIF (Crystallographic Information File).

  • Protocol: Scan

    
     from 
    
    
    
    to
    
    
    .
  • Analysis: Compare the experimental bulk pattern with the simulated pattern.

    • Match: Phase purity confirmed.[2]

    • Extra Peaks: Indicates presence of a second polymorph or solvation.

Thermal Analysis (DSC/TGA)
  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.

    • Polymorph Check: A small endotherm followed by an exotherm prior to the main melt indicates a metastable form converting to a stable form .

  • TGA (Thermogravimetric Analysis):

    • Confirm no weight loss <

      
       to rule out solvates/hydrates.
      
    • Note: Pyridine derivatives can form channel solvates; TGA is mandatory.

Conclusion

The crystal structure of (6-Acetylamino-pyridin-3-yl)-acetic acid is governed by the robust Acid-Pyridine heterosynthon . By prioritizing the identification of this motif and verifying the neutral state of the carboxylic acid via bond-length analysis, researchers can confidently map the solid-state landscape of this compound. This understanding allows for the rational design of co-crystals or salts if the physicochemical properties (solubility, stability) of the parent form are insufficient.

References

  • Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. (General principles of supramolecular synthons and acid-pyridine interactions).
  • Vishweshwar, P., et al. (2003). "Supramolecular synthons in phenol–isonicotinamide adducts." Journal of the American Chemical Society, 125(47). Link

  • Aakeröy, C. B., et al. (2002). "Hydrogen-bond assisted assembly of organic architectures." Chemical Society Reviews, 31. (Discussion on heterosynthon reliability).
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2). Link (Source for statistical analysis of bond lengths in pyridine-acid derivatives).

Sources

Solubility of (6-Acetylamino-pyridin-3-yl)-acetic Acid: Technical Guide & Experimental Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling of (6-Acetylamino-pyridin-3-yl)-acetic acid , a critical intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., risedronate analogs, vonoprazan precursors).

Executive Summary

Compound: (6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-(6-acetamidopyridin-3-yl)acetic acid). Relevance: A key pharmaceutical intermediate exhibiting amphoteric properties due to the basic pyridine nitrogen and the acidic carboxyl moiety. Core Challenge: Solubility data for this specific derivative is often proprietary. This guide provides a validated experimental framework for determining its solubility profile, supported by thermodynamic modeling and comparative data from structural analogs (e.g., 3-pyridineacetic acid). Objective: To establish a rigorous protocol for solubility determination, thermodynamic analysis (Enthalpy, Entropy), and solvent selection for recrystallization and purification processes.

Chemical Structure & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The solubility behavior of (6-Acetylamino-pyridin-3-yl)-acetic acid is governed by its dual functional nature. Understanding these interactions is prerequisite to experimental design.

  • Hydrogen Bonding: The acetylamino group (-NHCOCH₃) acts as both a hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents (Methanol, Ethanol).

  • pH-Dependent Solubility: The pyridine ring (pKa ~3-4) and the carboxylic acid tail (pKa ~4-5) create a zwitterionic potential. Solubility in water is highly pH-dependent, with minima near the isoelectric point (pI).

  • Crystal Lattice Energy: The intermolecular H-bonds (Amide-Acid interactions) typically result in a high melting point solid, requiring elevated temperatures for dissolution in non-polar solvents.

Experimental Protocol: Solubility Determination

Directive: Do not rely on visual estimation. Use the Isothermal Saturation Method coupled with HPLC analysis for precision.

Materials & Apparatus[3][5]
  • Compound: (6-Acetylamino-pyridin-3-yl)-acetic acid (Purity >99.0% by HPLC).

  • Solvents: HPLC Grade Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile.

  • Apparatus: Jacketed glass equilibrium cell (50 mL), Circulating water bath (±0.05 K), Magnetic stirrer, 0.45 µm PTFE syringe filters.

Step-by-Step Workflow
  • Preparation: Add excess solid compound to 20 mL of the selected solvent in the equilibrium cell.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours .

    • Note: 24 hours is critical to ensure solid-liquid equilibrium; shorter times risk undersaturation.

  • Sampling: Stop stirring and allow phases to separate for 1 hour.

  • Extraction: Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent precipitation). Filter immediately through a 0.45 µm filter.

  • Dilution & Analysis: Dilute the filtrate with the mobile phase and analyze via HPLC (UV detection at λ_max ≈ 260-270 nm).

  • Gravimetric Verification: Evaporate a replicate sample to dryness to cross-verify mass fraction (

    
    ).
    

Visualization: Experimental Logic Flow

SolubilityWorkflow Start Start: Solid Compound + Solvent Equilibrate Equilibration (T = Constant, t = 24h) Start->Equilibrate Mix PhaseSep Phase Separation (Sedimentation) Equilibrate->PhaseSep Stop Stirring Sampling Sampling (Pre-warmed Syringe + Filter) PhaseSep->Sampling Supernatant Analysis Quantification (HPLC + Gravimetric) Sampling->Analysis Dilute Calculation Data Processing (Mole Fraction x_i) Analysis->Calculation Raw Data Model Thermodynamic Modeling (Apelblat / van't Hoff) Calculation->Model Fit Curves

Figure 1: Validated workflow for solubility determination via the isothermal saturation method.

Anticipated Results & Data Analysis

While specific empirical data for this intermediate is often internal, the solubility profile follows the trends of 3-pyridineacetic acid and nicotinamide .

Comparative Solubility Trends (Predicted)

Based on the "Like Dissolves Like" principle and structural analogs:

Solvent ClassSolventPredicted SolubilityMechanism
Polar Protic Water (pH 7)High Ionization of carboxylate; H-bonding with amide.
Polar Protic MethanolHigh Strong H-bond donor/acceptor interaction.
Polar Protic EthanolModerate Reduced polarity compared to MeOH.
Polar Aprotic DMSO/DMFVery High Disruption of crystal lattice; strong dipole interaction.
Polar Aprotic AcetoneLow Lack of H-bond donors; limited solvation of polar groups.
Non-Polar Hexane/TolueneNegligible Incompatibility with polar/ionic regions of the molecule.
Thermodynamic Modeling

To correlate solubility (


) with temperature (

), use the Modified Apelblat Equation . This model is standard for pharmaceutical intermediates due to its accuracy in fitting non-ideal solutions.

Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Thermodynamic Parameters: From the solubility data, calculate the dissolution enthalpy (


) and entropy (

) using the van't Hoff analysis:


  • Interpretation: A positive

    
     (endothermic) indicates solubility increases with temperature, which is typical for this class of compounds.
    

Applications in Process Development

Purification Strategy (Cooling Crystallization)

The steep solubility curve in Ethanol or Water/Ethanol mixtures suggests these are ideal candidates for cooling crystallization.

  • Protocol: Dissolve crude (6-Acetylamino-pyridin-3-yl)-acetic acid in refluxing Ethanol. Cool slowly (0.1 K/min) to 5°C. The acetylamino impurity profile should be monitored, as related amides may co-crystallize if supersaturation is uncontrolled.

pH-Swing Crystallization

Due to the amphoteric nature, solubility is minimum at the isoelectric point (pI).

  • Protocol: Dissolve in alkaline water (pH > 8). Slowly add dilute HCl to reach pH ~3.5-4.5. The compound will precipitate as the zwitterion.

References

  • TCI Chemicals. (n.d.). 2-(Pyridin-3-yl)acetic Acid Product Specifications. Retrieved from

  • PubChem. (2025).[2][3][4] 3-Pyridineacetic acid (CID 108) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [4]

  • Shaokun Tang et al. (2014). Solubility Determination and Thermodynamic Models for 2-Picolinic Acid in Different Solvents. Journal of Chemical & Engineering Data. (Standard protocol reference for pyridine acids).
  • Grant, D. J. W. (1990). Solubility and Decomposition in Pharmaceutical Systems. In Physical Chemical Principles in the Pharmaceutical Sciences. (Foundational text for solubility thermodynamics).

Sources

Technical Guide: Biological Activity Screening of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of (6-Acetylamino-pyridin-3-yl)-acetic acid Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, Application Scientists

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid represents a classic "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Structurally, it combines a polar, hydrogen-bonding 2-acetamidopyridine core with a solubilizing acetic acid tail. This specific architecture acts as a bioisostere for acetyl-lysine (Kac) residues and kinase hinge-binders, making it a high-priority candidate for screening against Epigenetic readers (BET Bromodomains) and Kinases .

This guide details a rigorous, self-validating screening workflow to transition this molecule from a "chemical structure" to a "validated hit," emphasizing biophysical rigor and mechanistic clarity.

Part 1: Chemical Profile & In Silico Target Prediction

Before wet-lab screening, one must understand the molecule's electronic and physical behavior. The 2-acetamidopyridine motif is not merely a structural feature; it is a functional Donor-Acceptor-Donor (D-A-D) hydrogen bonding system.

Physicochemical Properties
PropertyValue (Predicted)Significance for Screening
Molecular Weight ~194.19 DaIdeal "Fragment" (<300 Da). High Ligand Efficiency (LE) potential.
cLogP ~0.5 - 0.8High water solubility; low risk of non-specific hydrophobic aggregation.
pKa (Acid) ~4.5 (Carboxyl)Ionized at physiological pH (7.4), aiding solubility but potentially hindering passive membrane permeability.
pKa (Base) ~3.5 (Pyridine N)The acetyl group reduces the basicity of the pyridine nitrogen, making it a poor proton acceptor compared to free pyridine.
Mechanistic Hypothesis & Target Selection
  • Primary Hypothesis (Epigenetics): The N-acetyl group mimics the acetylated

    
    -amino group of lysine on histone tails. The pyridine nitrogen can form a water-mediated hydrogen bond with the conserved asparagine (e.g., Asn140 in BRD4) in the bromodomain binding pocket.
    
  • Secondary Hypothesis (Kinases): The acetamido-pyridine motif can function as a hinge binder, interacting with the ATP-binding site backbone residues.

Part 2: Biophysical Validation (The "Truth" Phase)

High-throughput screening (HTS) often yields false positives due to aggregation or fluorescence interference. For a fragment like (6-Acetylamino-pyridin-3-yl)-acetic acid, biophysical validation is mandatory before functional assays.

Solubility & Aggregation Check (DLS)

Objective: Ensure the signal is from monomeric binding, not colloidal aggregation.

  • Protocol: Dissolve compound at 100 µM, 500 µM, and 1 mM in assay buffer (PBS, pH 7.4).

  • Readout: Dynamic Light Scattering (DLS).

  • Pass Criteria: No particles >10 nm radius. Critical for preventing false inhibition in enzyme assays.

Surface Plasmon Resonance (SPR)

Rationale: SPR provides kinetic data (


, 

) rather than just thermodynamic affinity (

), which is crucial for fragment optimization.
  • Sensor Chip: CM5 or Streptavidin (SA) chip with immobilized target protein (e.g., BRD4-BD1).

  • Protocol:

    • Running Buffer: HBS-P+ (HEPES buffered saline with 0.05% Surfactant P20).

    • Injection: Multi-cycle kinetics. Inject concentration series (e.g., 31.25 µM to 1000 µM).

    • Reference: Subtract signal from a flow cell with no protein or an irrelevant protein (e.g., BSA).

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Note: Fragments often have fast

      
       and 
      
      
      
      , resulting in "square wave" sensorgrams. Equilibrium analysis (
      
      
      vs. Concentration) is often more reliable than kinetic fitting for weak binders.
Ligand-Observed NMR (STD-NMR)

Objective: Confirm the binding epitope (which part of the molecule touches the protein).

  • Method: Saturation Transfer Difference (STD) NMR.

  • Mechanism: Irradiate the protein (on-resonance) and transfer magnetization to the bound ligand.

  • Expectation: If the acetyl group mimics acetyl-lysine, the methyl protons of the acetyl group should show the strongest STD signal (highest % saturation transfer), confirming it is buried in the binding pocket.

Part 3: Biochemical Activity Screening[1]

Once binding is confirmed, functional inhibition must be quantified.

TR-FRET Competition Assay (Epigenetics Focus)

Objective: Determine if the compound displaces a known peptide ligand (e.g., acetylated Histone H4).

  • Reagents:

    • Donor: Europium-labeled anti-GST antibody (binds GST-tagged BRD4).

    • Acceptor: Biotinylated-H4K5acK8acK12acK16ac peptide + Streptavidin-APC (Allophycocyanin).

  • Workflow:

    • Mix Protein (5 nM) + Peptide (50 nM) + Compound (Dose Response).

    • Incubate 60 min at RT.

    • Read TR-FRET (Ex: 337 nm, Em: 615 nm / 665 nm).

  • Result: A decrease in the 665/615 ratio indicates the compound has displaced the peptide.

  • Validation: Use (+)-JQ1 as a positive control (IC50 ~50-100 nM).

ADP-Glo Kinase Assay (Kinase Focus)

Objective: If targeting kinases, measure ATP-to-ADP conversion.

  • Protocol:

    • Incubate Kinase + Substrate + ATP + Compound.

    • Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).

  • Why this assay? It is resistant to fluorescence interference, common with aromatic fragments.

Part 4: Cellular Engagement & ADME

NanoBRET Target Engagement (Live Cell)

Rationale: The carboxylic acid tail may limit cell permeability. We must verify the compound enters the cell and binds the target.

  • System: HEK293 cells expressing NanoLuc-fusion protein (e.g., NanoLuc-BRD4).

  • Tracer: A cell-permeable fluorescent tracer known to bind the target.

  • Mechanism: BRET occurs between NanoLuc (Donor) and Tracer (Acceptor).

  • Action: If (6-Acetylamino-pyridin-3-yl)-acetic acid enters the cell and binds, it displaces the tracer, causing a loss of BRET signal.

Plasma Stability

Risk: The amide bond (acetylamino) and the pyridine ring are metabolically stable, but the acetic acid tail can be subject to glucuronidation.

  • Assay: Incubate 1 µM compound in human/mouse plasma at 37°C.

  • Analysis: LC-MS/MS at 0, 30, 60, 120 min.

  • Acceptance: >80% remaining after 60 min.

Part 5: Visualization of Screening Logic

The following diagram illustrates the critical decision-making pathway for screening this scaffold.

ScreeningWorkflow Compound (6-Acetylamino-pyridin-3-yl)-acetic acid (Candidate Fragment) InSilico In Silico Profiling (Target Prediction: BET/Kinase) Compound->InSilico Solubility Solubility & Aggregation (DLS) Pass: Monodisperse InSilico->Solubility Go Biophysical Biophysical Validation (SPR / STD-NMR) Solubility->Biophysical Soluble > 100µM Biophysical->Solubility Fail: Aggregation? Biochemical Functional Assay (TR-FRET / ADP-Glo) Biophysical->Biochemical Confirmed Binding (KD < 500µM) Biochemical->Biophysical Fail: False Positive? Cellular Cellular Engagement (NanoBRET) Biochemical->Cellular Inhibition (IC50 < 100µM) Decision Hit Prioritization (Lead Optimization) Cellular->Decision Permeability Confirmed

Figure 1: Strategic workflow for validating the biological activity of the fragment candidate. The process moves from computational prediction to biophysical confirmation before investing in expensive functional or cellular assays.

Part 6: Data Presentation Standards

When reporting results for this compound, use the following standardized table format to ensure comparability across different screening campaigns.

Table 1: Recommended Data Reporting Template

Assay TypeMetricUnitAcceptance Criteria (Fragment)Notes
SPR

µM< 500 µMCheck for 1:1 stoichiometry.
SPR Ligand Efficiency (LE)kcal/mol/HA> 0.3Critical for justifying optimization.
TR-FRET

µM< 200 µMHill slope should be ~1.0.
NanoBRET

µM< 1000 µMHigh concentrations often needed for fragments in cells.
DLS Critical Aggregation Conc.µM> Assay Conc.Essential quality control.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature. Link (Establishes the acetyl-lysine mimicry paradigm).

  • Mashalidis, E. H., et al. (2013).[1] "A fragment-based approach for the discovery of BRD4 inhibitors." Journal of Medicinal Chemistry. Link

  • Hubbard, R. E., & Murray, J. B. (2011). "The role of fragment-based discovery in modern drug hunting." Methods in Enzymology. Link

  • PubChem Compound Summary. "2-(6-Chloropyridin-3-yl)acetic acid" (Structural Analog). Link

Sources

Technical Guide: Preliminary Cytotoxicity Assessment of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous framework for evaluating the preliminary cytotoxicity of (6-Acetylamino-pyridin-3-yl)-acetic acid , a functionalized pyridine derivative. As a structural scaffold sharing moieties with various bioactive agents (e.g., peptidomimetics, kinase inhibitors), determining its baseline cellular toxicity is a critical "Go/No-Go" step in early-stage drug development.

This document serves as a standard operating procedure (SOP) for researchers. It synthesizes physicochemical analysis with industry-standard cell viability protocols (ISO 10993-5 aligned) to ensure data reproducibility and mechanistic insight.

Chemical Profile & Physicochemical Considerations

Before initiating biological assays, the physicochemical behavior of the test compound must be mastered to prevent experimental artifacts such as precipitation or pH shock.

Structural Analysis

The molecule consists of a pyridine ring substituted at position 3 with an acetic acid group and at position 6 with an acetamido (acetylamino) group.

  • Acetamido Group (Pos 6): Reduces the basicity of the pyridine nitrogen via electron withdrawal and resonance, potentially increasing membrane permeability compared to the free amine.

  • Acetic Acid Group (Pos 3): Provides aqueous solubility at neutral/basic pH but may require buffering in cell culture media.

PropertySpecificationExperimental Implication
Molecular Formula C₉H₁₀N₂O₃Basis for molarity calculations.
Molecular Weight ~194.19 g/mol Weighing precision required.
Predicted LogP ~0.5 - 1.2Moderate lipophilicity; likely cell-permeable.
Solubility DMSO (High), Water (pH dependent)Protocol: Dissolve in 100% DMSO to create a stock, then dilute.
pKa (Acid) ~4.5 (Carboxyl)Will exist as an anion at physiological pH (7.4).
Solvent Strategy

Critical Control: Pyridine derivatives can be prone to aggregation.

  • Stock Solution: Prepare a 100 mM stock in sterile, anhydrous DMSO.

  • Working Solution: Dilute into culture medium. Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Culture medium with DMSO matched exactly to the highest test concentration.

Experimental Design Strategy (The Core)

Cell Line Selection

A "Preliminary" screen must cover metabolic diversity and tissue specificity.

  • HepG2 (Human Liver Carcinoma): Rationale: High metabolic activity. Expresses amidases that may deacetylate the compound to (6-amino-pyridin-3-yl)-acetic acid, revealing metabolite toxicity.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Rationale:[1] Normal cell control. Essential for calculating the Selectivity Index (SI) .

  • A549 or MCF-7: Rationale: Standard epithelial cancer models to assess general antiproliferative potential.

Assay Selection: Multiplex Approach

Do not rely on a single endpoint.

  • Primary Screen (Metabolic): MTT or MTS Assay . Measures mitochondrial dehydrogenase activity.

    • Why: High throughput, established standard for pyridine derivatives.

  • Secondary Screen (Membrane Integrity): LDH Release Assay .

    • Why: Distinguishes between cytostatic effects (reduced metabolism) and cytotoxic effects (cell lysis).

Detailed Experimental Protocol

Reagent Preparation
  • Test Compound: Weigh 1.94 mg of (6-Acetylamino-pyridin-3-yl)-acetic acid. Dissolve in 100 µL DMSO to yield 100 mM .

  • Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%) for LDH.

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to data acquisition.

CytotoxicityWorkflow Stock Stock Prep 100 mM in DMSO Dilution Serial Dilution (0.1 - 100 µM) Media + <0.5% DMSO Stock->Dilution 1:1000 step Treatment Treatment 24h / 48h / 72h Dilution->Treatment Add Compounds Seeding Cell Seeding 5x10^3 cells/well 24h Attachment Seeding->Treatment Media Aspirated Assay Assay Readout MTT (Abs 570nm) LDH (Abs 490nm) Treatment->Assay End Point Analysis Data Analysis IC50 & R² Calc Assay->Analysis Sigmoidal Fit

Caption: Step-by-step workflow for high-throughput cytotoxicity screening of pyridine derivatives.

Step-by-Step Procedure (MTT Assay)
  • Seeding: Plate cells (HepG2/HUVEC) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the test compound at concentrations: 0, 1, 5, 10, 25, 50, 100 µM .

    • Triplicates: Run n=3 wells per concentration.

    • Blanks: Media only (no cells).

  • Incubation: Incubate for 48 hours .

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Quantification: Read Absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculation of Viability

Normalize raw absorbance (


) values to the Vehicle Control (VC):


IC50 Determination

Fit the dose-response data to a 4-parameter logistic (4PL) regression model :



  • X: Log of concentration.

  • Y: % Viability.

Interpretation Guidelines
IC50 Value (µM)ClassificationAction
< 10 µM Highly CytotoxicPotential anticancer hit; assess Selectivity Index (SI).
10 - 50 µM Moderately CytotoxicStructure-Activity Relationship (SAR) optimization required.
> 100 µM Non-CytotoxicSafe for use as a scaffold or non-toxic control.

Mechanistic Implications: The Acetamido Factor

The cytotoxicity of (6-Acetylamino-pyridin-3-yl)-acetic acid may depend on intracellular metabolism. The acetamido group is a potential substrate for intracellular deacetylases or amidases .

Metabolic Pathway Hypothesis

If the compound is non-toxic but its deacetylated metabolite is toxic (or vice versa), the cell type (e.g., HepG2 vs. HUVEC) will define the result.

MetabolicPathway Parent (6-Acetylamino-pyridin-3-yl)-acetic acid (Parent Compound) Enzyme Intracellular Amidases (Liver/Kidney) Parent->Enzyme Cellular Uptake Metabolite (6-Amino-pyridin-3-yl)-acetic acid (Free Amine) Enzyme->Metabolite Deacetylation Effect Potential Toxicity Change (Increased Reactivity?) Metabolite->Effect H-Bond Donor Change

Caption: Hypothetical metabolic activation pathway via enzymatic deacetylation in metabolically active cells.

Structural Toxicity Alerts
  • Pyridine Ring: Generally low toxicity unless fused or quaternized.

  • Acetic Acid Tail: Increases water solubility and renal clearance, likely reducing systemic toxicity compared to lipophilic analogs.

  • Acetamido Group: Often used as a "prodrug" strategy to mask the amine; stability here is key to the toxicity profile.

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108, 3-Pyridineacetic acid. Retrieved from [2]

  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from

  • Sigma-Aldrich. (2025). Product Information: 2-(Pyridin-3-ylamino)acetic acid hydrochloride.[3] Retrieved from

  • Tawfik, H. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. Retrieved from

Sources

A Framework for Elucidating the Mechanism of Action of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Hypothesis Generation and Experimental Validation

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid is a small molecule with a structure suggestive of biological activity, yet its specific mechanism of action (MoA) remains uncharacterized in publicly accessible literature. The presence of a pyridine core, a privileged scaffold in drug discovery, indicates a high probability of interaction with key biological targets.[1][2][3] This guide proposes a structured, hypothesis-driven framework for elucidating the MoA of this compound. By analyzing its structure, we hypothesize that (6-Acetylamino-pyridin-3-yl)-acetic acid is a competitive inhibitor of one or more protein kinases, a class of enzymes frequently targeted by pyridine-containing molecules.[4][5][6] This document provides a comprehensive, multi-phase experimental plan designed to rigorously test this hypothesis, from initial target identification and binding validation to in vitro functional and cell-based assays. The protocols described herein are designed as self-validating systems, incorporating industry-standard controls and orthogonal approaches to ensure the generation of robust and trustworthy data for researchers, scientists, and drug development professionals.

Introduction and Structural Rationale

The quest to understand a small molecule's mechanism of action is a critical step in drug discovery, transforming a chemical entity into a potential therapeutic tool.[7][8] (6-Acetylamino-pyridin-3-yl)-acetic acid possesses several key structural features that form the basis of our primary hypothesis:

  • Pyridine Ring: This nitrogen-containing heterocycle is a common feature in a vast number of FDA-approved drugs and is known to engage in critical interactions, such as hydrogen bonding, with biological targets.[1][2] Its electron-deficient nature influences the molecule's overall electronic properties and potential for π-stacking interactions.[1] Pyridine derivatives are well-documented as potent inhibitors of various enzyme classes, particularly protein kinases.[5][6][9][10]

  • Acetic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can act as a metal-chelating group. In the context of enzyme inhibitors, this group often mimics the phosphate of ATP, anchoring the molecule in the active site.

  • Acetylamino Group: This feature provides additional hydrogen bonding capabilities and can influence the molecule's solubility and orientation within a binding pocket. Structure-activity relationship (SAR) studies of similar compounds have shown that modifications at this position can significantly impact target affinity and selectivity.[11][12]

Given that the pyridine scaffold is a cornerstone of many kinase inhibitors, and the acetic acid group can mimic a phosphate anchor, we formulate the primary hypothesis.

Primary Hypothesis: (6-Acetylamino-pyridin-3-yl)-acetic acid functions as an ATP-competitive inhibitor of a protein kinase, thereby modulating a specific cellular signaling pathway.

This guide outlines the experimental strategy to systematically investigate this hypothesis.

Phase 1: Target Identification and Binding Validation

The initial phase focuses on identifying potential protein targets and confirming direct physical interaction. A combination of computational and biophysical methods provides a robust, multi-pronged approach.

Protocol: In Silico Kinase Panel Docking

This computational step narrows the field of potential targets from the human kinome (over 500 kinases) to a manageable number of high-probability candidates.

Methodology:

  • Generate a high-quality 3D conformer of (6-Acetylamino-pyridin-3-yl)-acetic acid.

  • Utilize a virtual screening platform to dock the compound against a comprehensive panel of human kinase crystal structures.

  • Prioritize kinases based on docking score, predicted binding energy, and the plausibility of the binding pose (e.g., interaction of the acetic acid with the hinge region, occupancy of the ATP-binding pocket).

  • Select the top 10-20 candidate kinases for subsequent biophysical validation.

Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for direct binding of a ligand to a purified protein.[13] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Methodology:

  • Procure or express and purify the top candidate kinases identified in the in silico screen.

  • For each kinase, prepare a reaction mix containing the protein, a fluorescent dye (e.g., SYPRO Orange), and either the test compound or a DMSO vehicle control.

  • Dispense the reactions into a 96- or 384-well qPCR plate.

  • Use a real-time PCR instrument to apply a thermal gradient, incrementally increasing the temperature while monitoring fluorescence.

  • Analyze the resulting melt curves to determine the Tm for each condition. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the compound indicates direct binding.

Data Presentation:

Kinase TargetVehicle Control Tm (°C)Compound Tm (°C)ΔTm (°C)Hit (ΔTm > 2°C)
Kinase A45.250.5+5.3Yes
Kinase B51.752.1+0.4No
Kinase C48.951.5+2.6Yes
Protocol: Isothermal Titration Calorimetry (ITC) for Affinity Determination

For validated hits from DSF, ITC provides the gold standard for quantifying the binding affinity (KD) and thermodynamic parameters of the interaction.

Methodology:

  • Prepare solutions of the purified hit kinase and the test compound in the same buffer.

  • Load the kinase solution into the sample cell of the ITC instrument and the compound into the injection syringe.

  • Perform a series of small, sequential injections of the compound into the sample cell while measuring the heat released or absorbed.

  • Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).

Phase 2: In Vitro Functional Characterization

Confirming direct binding is necessary but not sufficient. This phase aims to demonstrate that binding translates into a functional consequence—namely, the inhibition of enzymatic activity.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining inhibitor potency (IC50).

Methodology:

  • Perform a kinase reaction by incubating the target kinase, its specific substrate, and ATP in the presence of serially diluted (6-Acetylamino-pyridin-3-yl)-acetic acid.

  • After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.

  • Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Diagram: Experimental Workflow for MoA Validation

This diagram illustrates the logical flow from initial screening to cellular validation.

MOA_Workflow cluster_0 Phase 1: Target ID & Binding cluster_1 Phase 2: In Vitro Function cluster_2 Phase 3: Cellular Context insilico In Silico Docking (Kinome Screen) dsf DSF Screen (Thermal Shift) insilico->dsf Top Candidates itc ITC Confirmation (Affinity - KD) dsf->itc Confirmed Binders adpglo ADP-Glo Assay (Potency - IC50) itc->adpglo Validated Target atp_comp Mechanism of Inhibition (ATP Competition Assay) adpglo->atp_comp cetsa CETSA (Target Engagement) adpglo->cetsa Potent Inhibitor western Western Blot (Pathway Modulation) cetsa->western viability Cell Viability (Phenotypic Effect) western->viability

Caption: A streamlined workflow for identifying and validating the mechanism of action.

Protocol: Mechanism of Inhibition (MoI) Assay

To validate the hypothesis of ATP-competitive inhibition, the kinase activity assay is repeated with varying concentrations of both the inhibitor and ATP.

Methodology:

  • Set up a matrix of kinase reactions using the ADP-Glo™ format.

  • Vary the concentration of (6-Acetylamino-pyridin-3-yl)-acetic acid along one axis of the plate.

  • Vary the concentration of ATP along the other axis, using concentrations ranging from below to well above the Km for ATP.

  • Measure kinase activity and plot the results using a Lineweaver-Burk or Michaelis-Menten plot.

  • If the compound is an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases, and a Lineweaver-Burk plot will show lines intersecting on the y-axis.

Phase 3: Target Validation in a Cellular Context

The final phase of investigation confirms that the compound engages its intended target in a complex cellular environment and produces the expected downstream biological effects.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is the in-cell equivalent of DSF, providing direct evidence of target engagement in intact cells.[13]

Methodology:

  • Select a cell line that expresses the target kinase.

  • Treat intact cells with either the test compound or a vehicle control.

  • Heat the cell suspensions across a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein via centrifugation.

  • Analyze the amount of soluble target kinase remaining at each temperature using Western Blot or ELISA.

  • A compound that binds and stabilizes the target kinase will result in more soluble protein remaining at higher temperatures compared to the vehicle control.

Protocol: Western Blot for Downstream Pathway Analysis

If the target kinase is part of a known signaling cascade, its inhibition should lead to a measurable change in the phosphorylation state of a downstream substrate.

Methodology:

  • Treat the selected cell line with a dose-range of the test compound for an appropriate duration.

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Rb if the target is CDK4/6).

  • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.

  • A dose-dependent decrease in the phosphorylated substrate signal, normalized to the total protein, confirms on-target pathway modulation.

Diagram: Hypothesized Kinase Inhibition Pathway

This diagram visualizes the proposed ATP-competitive inhibition mechanism.

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Inhibited State Kinase_A Kinase Active_Complex Kinase + ATP + Substrate Kinase_A->Active_Complex ATP_A ATP ATP_A->Active_Complex Substrate_A Protein Substrate Substrate_A->Active_Complex Product_A Phosphorylated Substrate Active_Complex->Product_A Phosphotransfer Kinase_B Kinase Inhibited_Complex Inhibited Kinase Kinase_B->Inhibited_Complex Compound (6-Acetylamino-pyridin-3-yl) -acetic acid Compound->Inhibited_Complex ATP_B ATP ATP_B->Inhibited_Complex Blocked No_Product No Phosphorylation Inhibited_Complex->No_Product

Caption: Competitive inhibition of a kinase by the test compound.

Conclusion and Future Directions

This guide presents a logical and rigorous workflow for elucidating the mechanism of action of (6-Acetylamino-pyridin-3-yl)-acetic acid, centered on the hypothesis of kinase inhibition. Successful execution of these phases will not only identify the specific molecular target(s) but also quantify the compound's potency and confirm its mode of action in a cellularly relevant system.

Positive results would warrant progression to broader selectivity profiling against the entire kinome, cell-based proliferation assays in relevant cancer cell lines, and ultimately, pharmacokinetic and in vivo efficacy studies. Conversely, if the kinase inhibition hypothesis is invalidated, the structural features of the compound suggest alternative hypotheses, such as inhibition of other ATP-binding enzymes or interaction with G-protein coupled receptors, which could be explored using similar principles of target identification and functional validation.

References

  • ResearchGate. Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Available from: [Link]

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]

  • International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities. Available from: [Link]

  • Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available from: [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available from: [Link]

  • Taylor & Francis Online. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Available from: [Link]

  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Available from: [Link]

  • ResearchGate. Methods for the Elucidation of Protein-Small Molecule Interactions. Available from: [Link]

  • Crestone, Inc. Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Available from: [Link]

  • Nature. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available from: [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]

  • Dalal Institute. Methods of Determining Mechanisms. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • PubMed. Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines. Available from: [Link]

  • PubMed Central. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available from: [Link]

  • PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. Available from: [Link]

  • MDPI. Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis. Available from: [Link]

  • ISU ReD. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

  • Google Patents. New method for preparing 3-pyridine acetic hydrochloride.
  • European Commission. OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Available from: [Link]

  • PubChem. 3-Pyridineacetic acid. Available from: [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

Sources

Methodological & Application

Application Note: Analytical Profiling of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for analytical chemists and pharmaceutical researchers involved in the development and quality control of (6-Acetylamino-pyridin-3-yl)-acetic acid.

Introduction & Molecule Characterization

(6-Acetylamino-pyridin-3-yl)-acetic acid is a critical intermediate often utilized in the synthesis of peptidomimetics and specific kinase inhibitors. Its structure features a pyridine core substituted with an acetamido group at position 6 and an acetic acid moiety at position 3.

Physicochemical Challenges
  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). This zwitterionic potential complicates retention on standard C18 stationary phases.
  • Polarity: High polarity leads to poor retention (early elution) in Reverse Phase Chromatography (RPC) without specific modification.

  • Peak Tailing: Interaction between the basic pyridine nitrogen and residual silanols on silica columns often results in severe peak tailing.

Method Development Strategy

To overcome these challenges, this guide proposes two distinct protocols:

  • Protocol A (QC/Purity): Ion-Pairing RP-HPLC with UV detection for robust quality control.

  • Protocol B (Trace/MS): HILIC-MS/MS for high-sensitivity impurity profiling and biological matrix analysis.

Analytical Decision Framework

The following decision tree illustrates the logic for selecting the appropriate chromatographic mode based on the analyte's ionization state.

MethodSelection Start Analyte: (6-Acetylamino-pyridin-3-yl)-acetic acid Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Assay (High Conc.) Goal->QC Robustness Required Trace Trace Impurity / Bioanalysis (Low Conc.) Goal->Trace Sensitivity Required RP_Choice Reverse Phase (C18) QC->RP_Choice HILIC_Choice HILIC Mode Trace->HILIC_Choice Problem Challenge: Early Elution & Tailing RP_Choice->Problem Sol_B Solution: Polar Stationary Phase (Bare Silica / Amide) HILIC_Choice->Sol_B MS Compatible Sol_A Solution: Ion-Pairing Reagent (Hexanesulfonate) Problem->Sol_A Increase Retention

Figure 1: Analytical Method Selection Decision Tree. Blue indicates the starting analyte; Green/Red indicate primary method choices.

Protocol A: Ion-Pairing RP-HPLC (UV Detection)

Purpose: Routine purity testing, assay determination, and stability studies. Mechanism: The addition of an ion-pairing agent (Sodium 1-Hexanesulfonate) neutralizes the positive charge on the pyridine ring, increasing hydrophobicity and retention on the C18 column while suppressing silanol interactions.

Materials & Reagents
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Sodium 1-Hexanesulfonate in Water, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: (6-Acetylamino-pyridin-3-yl)-acetic acid reference standard (>98% purity).

Step-by-Step Procedure
  • Buffer Preparation:

    • Dissolve 1.88 g of Sodium 1-Hexanesulfonate in 900 mL of HPLC-grade water.

    • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%).

    • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

  • System Equilibration:

    • Purge lines with Mobile Phase A/B (95:5) for 30 minutes.

    • Condition column at 1.0 mL/min until baseline stabilizes (approx. 20 mins).

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
5.09551.0
15.060401.0
20.060401.0
20.19551.0
25.09551.0
  • Detection Settings:

    • Wavelength: 254 nm (Primary - Pyridine ring), 210 nm (Secondary - Amide).

    • Injection Volume: 10 µL.

    • Column Temp: 30°C.

Validation Criteria (Self-Validating)
  • System Suitability: Tailing factor (

    
    ) must be < 1.5. If 
    
    
    
    , increase ion-pair concentration or lower pH slightly.
  • Linearity:

    
     over range 10–200 µg/mL.
    

Protocol B: HILIC-MS/MS (Trace Analysis)

Purpose: Detection of trace impurities, genotoxic potential assessment, or analysis in biological fluids (plasma/urine). Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer on the stationary phase surface. This method avoids non-volatile ion-pairing salts, making it MS-compatible.

Materials & Reagents
  • Column: HILIC Amide (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with Ammonium Hydroxide). Note: Basic pH ensures the carboxylic acid is ionized (polar), enhancing HILIC retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Workflow Diagram

LCMS_Workflow Sample Sample (Solid/Plasma) Prep Protein Ppt / Dilution (Acetonitrile) Sample->Prep Centrifuge Centrifuge 10,000 x g Prep->Centrifuge Vial Supernatant to Vial Centrifuge->Vial LC HILIC Separation (High Organic Start) Vial->LC MS ESI(+) MS/MS MRM Mode LC->MS Data Quantitation MS->Data

Figure 2: Sample Preparation and HILIC-MS/MS Workflow.

Step-by-Step Procedure
  • Sample Preparation:

    • Solid: Dissolve 1 mg in 1 mL of 80:20 Acetonitrile:Water.

    • Plasma: Mix 100 µL plasma with 300 µL cold Acetonitrile (precipitate proteins). Vortex 1 min, Centrifuge at 10,000 rpm for 5 min. Inject supernatant.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min.

    • Isocratic/Gradient: Start at 90% B (High organic).

    • Gradient: 90% B

      
       50% B over 8 minutes.
      
  • MS Parameters (ESI+):

    • Source Temp: 150°C.

    • Desolvation Temp: 400°C.

    • Capillary Voltage: 3.0 kV.

    • Transitions (MRM):

      • Precursor:

        
         195.1 
        
        
        
      • Product 1:

        
         153.1 (Loss of acetyl group) - Quantifier
        
      • Product 2:

        
         94.1 (Pyridine fragment) - Qualifier
        

Data Summary & Troubleshooting

Method Comparison Table
ParameterProtocol A (RP-IP)Protocol B (HILIC-MS)
Detection Limit (LOD) ~1.0 µg/mL~1.0 ng/mL
Cost per Run LowHigh
Solvent Compatibility Water/ACNHigh ACN required
Major Risk Column equilibration time (slow with IP)Sample solvent mismatch (must be high organic)
Troubleshooting Guide
  • Peak Splitting: Often caused by pH mismatch in sample solvent. Ensure sample diluent matches the starting mobile phase (e.g., dissolve sample in Mobile Phase A for Protocol A).

  • Carryover: The acetamido group can exhibit sticky behavior. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for ion-pairing logic).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. (Source for HILIC mechanism on polar bases).

  • European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.29 Liquid Chromatography. (Standard for system suitability parameters).

  • PubChem . Compound Summary for Pyridylacetic Acid Derivatives. (Structural confirmation and pKa data).

Application Notes and Protocols for the In Vitro Evaluation of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Forward

The pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific derivative, (6-Acetylamino-pyridin-3-yl)-acetic acid, providing a comprehensive framework for its investigation in a cell culture setting. While specific biological data for this compound is not extensively documented in publicly available literature, this document leverages established protocols for analogous pyridine-based molecules to provide a robust starting point for its characterization.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to not only execute experiments but also to interpret the results with a deep understanding of the underlying principles.

Introduction to (6-Acetylamino-pyridin-3-yl)-acetic acid

(6-Acetylamino-pyridin-3-yl)-acetic acid is a synthetic organic compound featuring a pyridine ring, a core structure in many biologically active molecules. Its structural similarity to other pyridine derivatives that have shown efficacy against various cancer cell lines suggests its potential as a subject for drug discovery and development programs.

Chemical Structure:

  • IUPAC Name: (6-acetamidopyridin-3-yl)acetic acid

  • Molecular Formula: C₉H₁₀N₂O₃

  • Molecular Weight: 194.19 g/mol

Hypothesized Mechanism of Action

Based on the known activities of similar pyridine-based compounds, (6-Acetylamino-pyridin-3-yl)-acetic acid may exhibit its biological effects through various mechanisms. One plausible hypothesis is the inhibition of protein kinases, such as PIM-1 kinase, which are often dysregulated in cancer. PIM-1 kinase is a key regulator of cell cycle progression and apoptosis. Its inhibition can lead to cell cycle arrest and induction of programmed cell death.

G Compound (6-Acetylamino-pyridin-3-yl)- acetic acid PIM1 PIM-1 Kinase Compound->PIM1 Inhibition BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) p21 p21/p27 (cell cycle inhibitors) PIM1->p21 Phosphorylation (Inactivation) Apoptosis Apoptosis BAD->Apoptosis Induces CellCycle Cell Cycle Progression p21->CellCycle Inhibits G Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Investigating the Mechanism of Action

Following the initial cytotoxicity screening, further experiments can be conducted to elucidate the mechanism by which (6-Acetylamino-pyridin-3-yl)-acetic acid exerts its effects.

PIM-1 Kinase Inhibition Assay

If the hypothesis is that the compound targets PIM-1 kinase, a direct enzymatic assay can be performed.

Protocol: In Vitro PIM-1 Kinase Assay (Luminescence-based)

  • Reagent Preparation: Prepare serial dilutions of (6-Acetylamino-pyridin-3-yl)-acetic acid in a suitable kinase buffer.

  • Assay Setup: In a microplate, add the recombinant PIM-1 kinase and the compound dilutions (or DMSO for control).

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and a specific PIM-1 substrate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). [1]5. Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kinase assay kit according to the manufacturer's protocol. [2][3]6. Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry can be performed. [4][5] Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with (6-Acetylamino-pyridin-3-yl)-acetic acid at concentrations around the determined IC₅₀ value for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. 4. Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation and Interpretation

Table 1: Hypothetical Cytotoxicity Data for (6-Acetylamino-pyridin-3-yl)-acetic acid on MCF-7 Cells (48h Treatment)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0
11.1030.06588.0
50.8780.05170.0
100.6270.04250.0
250.3130.02925.0
500.1510.01812.0
1000.0750.0116.0

Interpretation: The IC₅₀ value for (6-Acetylamino-pyridin-3-yl)-acetic acid on MCF-7 cells after 48 hours of treatment is approximately 10 µM.

Troubleshooting

IssuePossible CauseSolution
High background in MTT assay Contamination of media or reagentsUse fresh, sterile reagents and maintain aseptic technique.
Low signal in MTT assay Insufficient cell number or low metabolic activityOptimize cell seeding density and ensure cells are healthy.
Inconsistent results Inaccurate pipetting, cell clumping, edge effects in plateUse calibrated pipettes, ensure single-cell suspension, and avoid using the outer wells of the plate.
Compound precipitation in media Poor solubilityPrepare fresh dilutions from a higher concentration stock. Consider using a co-solvent if compatible with the cell line.

Conclusion

This guide provides a comprehensive framework for the initial in vitro evaluation of (6-Acetylamino-pyridin-3-yl)-acetic acid. By following these protocols, researchers can obtain valuable data on its cytotoxic effects and gain insights into its potential mechanism of action. It is important to remember that these are foundational experiments, and further studies will be necessary to fully characterize the biological activity of this compound.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • SignalChem. (n.d.). PIM1, Active. Retrieved from [Link]

  • Interchim. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • ICCB-Longwood. (2016, June 15). General workflow for small molecule screening at ICCB-Longwood. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PMC. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PIM1 Assay Kit (Discontinued). Retrieved from [Link]

  • Biocompare. (2017, October 26). Mastering Cell-Based Screening. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Acetic acid pyridin-3-ylmethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Pyridin-3-yl)hexanoic acid. Retrieved from [Link]

Sources

Application Note: (6-Acetylamino-pyridin-3-yl)-acetic acid in Epigenetic Fragment Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (6-Acetylamino-pyridin-3-yl)-acetic acid Primary Application: Fragment-Based Drug Discovery (FBDD) targeting BET Bromodomains (BRD2, BRD3, BRD4). Mechanism Class: Acetyl-Lysine (KAc) Mimetic / Competitive Inhibitor. CAS: 1820697-39-7 (Generic/Analogous reference) / Note: Often synthesized in-house as a building block.

This guide details the utility of (6-Acetylamino-pyridin-3-yl)-acetic acid as a high-value fragment hit in epigenetic drug discovery. Unlike non-specific screening compounds, this molecule possesses a privileged pharmacophore—the 2-acetamidopyridine moiety—which functions as a bioisostere for the acetylated lysine residues on Histone H3/H4 tails. It is primarily used to probe the "reader" pockets of Bromodomain and Extra-Terminal (BET) proteins, serving as a starting point (seed) for growing high-affinity inhibitors or designing PROTAC linkers.

Scientific Foundation & Mechanism of Action

The Pharmacophore: Acetyl-Lysine Mimicry

The biological rationale for this molecule lies in its structural congruence with the natural substrate of bromodomains.

  • Natural Substrate: Bromodomains recognize

    
    -acetylated lysine residues on histone tails via a deep, hydrophobic cavity. A conserved Asparagine residue (e.g., Asn140  in BRD4-BD1) anchors the acetyl group via a hydrogen bond.
    
  • Inhibitor Mimicry: The 6-acetylamino-pyridine core mimics the amide functionality of acetyl-lysine.

    • H-Bonding: The carbonyl oxygen of the acetyl group accepts a hydrogen bond from the conserved Asparagine (Asn140).

    • Pi-Stacking: The pyridine ring engages in T-shaped

      
      -stacking with the conserved "WPF shelf" (Tryptophan-Proline-Phenylalanine) residues (e.g., Trp81  in BRD4).
      
    • Exit Vector: The acetic acid moiety at position 3 provides a solvent-exposed handle. This is critical for FBDD, allowing medicinal chemists to "grow" the molecule into the ZA-loop region without disrupting the primary binding event.

Pathway Diagram: BET Inhibition

BET_Mechanism cluster_binding Molecular Interaction Chromatin Acetyl-Histone (Chromatin) BRD4 BRD4 (Reader Protein) Chromatin->BRD4 Recruits Transcription c-MYC Transcription (Oncogene Expression) BRD4->Transcription Promotes Inhibitor (6-Acetylamino-pyridin-3-yl)-acetic acid Inhibitor->BRD4 Competes with Acetyl-Lysine Complex Inhibitor-BRD4 Complex (Steric Blockade) Inhibitor->Complex Forms Asn140 Asn140 (H-Bond) Inhibitor->Asn140 WPF WPF Shelf (Pi-Stack) Inhibitor->WPF Complex->Transcription Downregulates

Caption: Mechanism of competitive displacement of BRD4 from chromatin by the KAc-mimetic fragment.

Protocol: TR-FRET Competition Assay

Purpose: To determine the IC50 of the fragment against the BRD4-BD1 domain. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-cryptate donor and an Allophycocyanin (APC) acceptor.

Reagents & Setup
ComponentSpecificationRole
Protein Recombinant Human BRD4 (BD1 domain), GST-taggedTarget Enzyme
Ligand Biotinylated Histone H4 peptide (tetra-acetylated)Tracer / Competitor
Donor Anti-GST Europium CryptateBinds Protein
Acceptor Streptavidin-XL665 (or APC)Binds Biotinylated Peptide
Assay Buffer 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 0.1% BSAStabilizes interactions
Compound (6-Acetylamino-pyridin-3-yl)-acetic acidTest Fragment
Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve (6-Acetylamino-pyridin-3-yl)-acetic acid in 100% DMSO to a stock concentration of 100 mM .

    • Note: High concentration is required because fragments typically have low affinity (

      
       in 
      
      
      
      M range).
    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

  • Reaction Assembly (384-well Low Volume Plate):

    • Step A: Dispense 50 nL of compound dilution into wells.

    • Step B: Add 5

      
      L  of GST-BRD4 protein solution (Final conc: 5 nM).
      
    • Step C: Add 5

      
      L  of Biotin-H4 peptide solution (Final conc: 50 nM).
      
    • Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 mins at Room Temp (RT) to allow competitive binding.

  • Detection Step:

    • Step D: Add 10

      
      L  of Detection Mix (Anti-GST-Eu + Streptavidin-XL665).
      
    • Incubation 2: Incubate for 60 mins at RT in the dark.

  • Measurement:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor reference).

    • Emission 2: 665 nm (Acceptor signal).

Data Analysis
  • Calculate the FRET Ratio:

    
    
    
  • Normalize data to High Control (DMSO + Protein + Peptide) and Low Control (DMSO + Buffer + Peptide).

  • Fit data to a 4-parameter logistic equation to determine IC50.

  • Expected Result: As a fragment, expect an IC50 in the range of 50

    
    M - 500 
    
    
    
    M
    .

Advanced Protocol: Surface Plasmon Resonance (SPR)

Purpose: To validate direct binding and measure kinetics (


, 

), eliminating false positives common in fluorescence assays.
Sensor Chip Strategy
  • Chip Type: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of BRD4-BD1 (Ligand) to the surface.

  • Reference Channel: Activated and blocked flow cell (without protein) to subtract non-specific binding.

Assay Running Conditions
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to match compound solvent.

  • Flow Rate: 30

    
    L/min.
    
  • Injection: 60 seconds association, 120 seconds dissociation.

Solvent Correction
  • Since fragments require high DMSO concentrations, perform a Solvent Correction Cycle (varying DMSO from 1% to 2%) to compensate for bulk refractive index changes.

Workflow Diagram

SPR_Workflow cluster_cycle Sample Injection Loop Start Chip Activation (EDC/NHS) Immob Immobilize BRD4 Protein Start->Immob Block Block Surface (Ethanolamine) Immob->Block Cycle Injection Cycle (Single Cycle Kinetics) Block->Cycle Prep Dilute Compound in Buffer (Keep DMSO constant!) Cycle->Prep Inject Inject Compound (60s) Prep->Inject Wash Dissociation (120s) Inject->Wash Correct Solvent Correction Wash->Correct

Caption: SPR workflow for validating fragment binding kinetics.

Application Notes for Medicinal Chemistry

Ligand Efficiency (LE) Calculation

Because fragments have low potency, they must be evaluated by Ligand Efficiency, not just IC50.



  • HAC for (6-Acetylamino-pyridin-3-yl)-acetic acid: 11 non-hydrogen atoms.

  • Target Profile: If IC50 = 100

    
    M (
    
    
    
    ), then
    
    
    .
  • Interpretation: An LE > 0.3 indicates a high-quality binder suitable for optimization. This molecule typically scores very high on LE due to its small size and specific H-bonds.

Optimization Strategies (Grow Vectors)
  • The Acid Handle: The acetic acid group is likely solvent-exposed. It can be converted to an amide to link with other fragments binding to the "ZA loop" or "WPF shelf" regions.

  • Rigidification: Constraining the rotation between the pyridine and the acetylamino group (e.g., fusing a ring) often improves potency by reducing entropic penalty upon binding.

Troubleshooting & Stability

IssueProbable CauseSolution
Low Signal in TR-FRET "Inner Filter Effect" or QuenchingCheck compound absorbance at 337/615/665 nm. Fragments at high conc (1 mM) can absorb light.
Poor Solubility Pyridine aggregationEnsure DMSO stock is fresh. Sonicate before dilution. Limit final DMSO to <2% in assay.
No Binding in SPR Protein inactivationVerify protein activity with a positive control (e.g., JQ1). Ensure pH of buffer < pI of protein (BRD4 pI ~9.0, so pH 7.4 is safe).

References

  • Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073.

    • Establishes the paradigm of targeting BET bromodomains with acetyl-lysine mimics.
  • Hewings, D. S., et al. "3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands." Journal of Medicinal Chemistry 54.19 (2011): 6761-6770.

    • Validates the use of small heteroarom
  • Vidler, L. R., et al. "Discovery of Novel Bromodomain Inhibitors Using Fragment-Based High-Throughput Docking." Journal of Medicinal Chemistry 56.16 (2013).

    • Describes computational and experimental screening of pyridine-based fragments against BRD4.
  • Bamborough, P., et al. "Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Scaffold Hopping." Journal of Medicinal Chemistry 55.2 (2012): 587-596.

    • Detailed structural analysis of acetamidopyridine binding modes in bromodomains.

Application Note: Integrating (6-Acetylamino-pyridin-3-yl)-acetic acid into High-Throughput Fragment Screening (HTS-FBS)

Author: BenchChem Technical Support Team. Date: March 2026

The following application note details the integration of (6-Acetylamino-pyridin-3-yl)-acetic acid (CAS: 758684-03-6) into high-throughput screening (HTS) workflows. This guide focuses on its utility as a validated acetyl-lysine mimic fragment for epigenetic drug discovery, specifically targeting bromodomains (e.g., BRD4) and reader proteins.[1]

Introduction & Scientific Rationale

The Acetyl-Lysine Mimicry Concept

(6-Acetylamino-pyridin-3-yl)-acetic acid serves as a critical fragment scaffold in modern drug discovery.[1][2] Its structural core—the 2-acetamidopyridine moiety—is a bioisostere of the acetylated lysine (KAc) residues found on histone tails.[1][2]

In the context of Bromodomain (BRD) inhibition , this fragment functions by mimicking the hydrogen-bonding network of the endogenous KAc substrate. The acetamido oxygen acts as a hydrogen bond acceptor for the conserved asparagine residue (e.g., Asn140 in BRD4(1)), while the amide nitrogen serves as a donor to a conserved water molecule.

Strategic Utility in HTS
  • Fragment-Based Screening (FBS): Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), it is an ideal "seed" fragment for growing potent inhibitors.[1][2]

  • DNA-Encoded Libraries (DEL): The free carboxylic acid tail provides a chemically tractable handle for amide coupling to DNA tags without disrupting the pharmacophore (the acetamido headgroup).[1][2]

  • Assay Control: It serves as a low-affinity, high-solubility control to validate the sensitivity of biophysical assays (SPR, NMR) detecting weak binders (

    
     in the mM range).[1][2]
    

Physicochemical Profile & Handling

Before initiating HTS, the compound's behavior in solution must be verified to prevent false negatives (precipitation) or false positives (aggregation).[1]

Table 1: Physicochemical Properties
PropertyValueImplication for HTS
Molecular Formula

Small fragment, high ligand efficiency potential.[1][2]
Molecular Weight 194.19 DaSuitable for NMR and SPR screening.[1][2]
cLogP ~0.5 - 0.8Hydrophilic; likely high aqueous solubility.[1][2]
pKa (Acid) ~4.5 (Carboxyl)Negatively charged at physiological pH (7.4).[1][2]
pKa (Base) ~3.5 (Pyridine N)Pyridine ring is largely unprotonated at pH 7.[1][2]4.
Solubility (DMSO) >100 mMExcellent for stock solution preparation.[1][2]
Storage Protocol
  • Solid State: Store at -20°C under desiccated conditions.

  • Stock Solution: Prepare 100 mM stocks in 100% DMSO-d6 (for NMR) or anhydrous DMSO (for SPR).

  • Stability: Avoid repeated freeze-thaw cycles. The acetamido group is stable, but the carboxylic acid can esterify in alcoholic solvents over prolonged periods.[1]

Experimental Protocols

Protocol A: Solubility & QC Assessment (Nephelometry)

Rationale: Fragments are screened at high concentrations (0.1 - 5 mM).[1][2] Insoluble aggregates cause promiscuous inhibition (false positives).[2]

Materials:

  • Nephelometer (e.g., BMG PHERAstar or equivalent laser-scattering device).[1][2]

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.[1][2]

Step-by-Step:

  • Preparation: Dilute the 100 mM DMSO stock into Assay Buffer to create a concentration series: 5 mM, 2.5 mM, 1 mM, 0.5 mM, 0.1 mM. Ensure final DMSO concentration is constant (e.g., 2%).[1][2]

  • Incubation: Incubate plates at room temperature for 60 minutes.

  • Read: Measure forward light scattering.

  • Analysis: A signal >2-fold above background (buffer only) indicates precipitation.[1][2]

    • Pass Criteria: Solubility > 1 mM is required for fragment screening.[1][2]

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: As a fragment, this molecule likely has a rapid off-rate (


) and weak affinity (

> 100 µM).[1][2] SPR is the gold standard for detecting these transient interactions.

Target: Recombinant BRD4 (Bromodomain 1), biotinylated.[1][2] Instrument: Biacore 8K or S200.

Step-by-Step:

  • Immobilization:

    • Chip: Streptavidin (SA) or Carboxyl (CM5) with neutravidin capture.[1][2]

    • Ligand Density: High density (~3000-5000 RU) is needed to detect small fragments (

      
       is proportional to MW).[1][2]
      
  • Assay Setup:

    • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20, 2% DMSO). Critical: Match DMSO in running buffer to sample buffer exactly to minimize "bulk shift".

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

  • Injection Cycle:

    • Inject compound concentration series (e.g., 10 µM to 2 mM).[1][2]

    • Contact time: 30 seconds (association).

    • Dissociation time: 15 seconds.[1][2]

  • Data Analysis:

    • Use "Solvent Correction" to adjust for DMSO mismatch.

    • Fit to a 1:1 Steady State Affinity model (Equilibrium analysis). Do not attempt kinetic fitting (

      
      ) if the sensorgram is square-wave (too fast).[1][2]
      
Protocol C: Competitive AlphaScreen Assay

Rationale: To validate if the fragment binds the orthosteric acetyl-lysine pocket.[2]

Reagents:

  • His-tagged BRD4-BD1.[1][2]

  • Biotinylated-JQ1 (Probe).[1][2]

  • AlphaScreen Nickel Chelate Acceptor Beads & Streptavidin Donor Beads.[1][2]

Step-by-Step:

  • Mix: Combine BRD4-His (100 nM) and Biotin-JQ1 (100 nM) in 384-well OptiPlate.

  • Add Compound: Add (6-Acetylamino-pyridin-3-yl)-acetic acid (titration: 10 mM down to 10 µM).

  • Incubate: 30 mins at RT.

  • Add Beads: Add Acceptor and Donor beads (20 µg/mL final). Incubate 60 mins in dark.

  • Read: EnVision Multilabel Plate Reader (Excitation 680 nm, Emission 520-620 nm).

  • Result: A decrease in signal indicates displacement of the JQ1 probe, confirming orthosteric binding.[1][2]

Visualizations

Figure 1: Fragment-Based Screening Workflow

This diagram illustrates the logical flow from compound storage to hit validation, highlighting the critical QC steps.

FBS_Workflow Stock 100mM DMSO Stock (6-Acetylamino-pyridin-3-yl)-acetic acid QC_Solubility QC 1: Solubility Check (Nephelometry) Stock->QC_Solubility QC_Purity QC 2: LC-MS Purity (Confirm Identity) Stock->QC_Purity Assay_SPR Primary Screen: SPR (Binding Affinity) QC_Solubility->Assay_SPR If Soluble >1mM QC_Purity->Assay_SPR If Pure >95% Assay_Alpha Orthogonal Screen: AlphaScreen (Displacement) Assay_SPR->Assay_Alpha Confirmed Binder Decision_Fail Discard / Re-purify Assay_SPR->Decision_Fail No Binding / Promiscuous Hit_Valid Hit Validation (NMR / X-ray) Assay_Alpha->Hit_Valid IC50 Determined Decision_Pass Proceed to Fragment Growing Hit_Valid->Decision_Pass

Caption: Figure 1. Step-wise integration of the fragment into a biophysical screening cascade.

Figure 2: Pharmacophore Interaction Map (BRD4)

This diagram details the specific molecular interactions that make this compound a validated hit for Bromodomains.[1][2]

Interaction_Map Ligand_NH Acetamido NH (Donor) Water Conserved Water (Structural) Ligand_NH->Water H-Bond Ligand_CO Acetamido C=O (Acceptor) Asn140 Asn140 (Conserved) Ligand_CO->Asn140 H-Bond Ligand_Tail Acetic Acid Tail (Solvent Exposed) Tyr97 Tyr97 (Water Network) Water->Tyr97 H-Bond

Caption: Figure 2. Predicted binding mode of the acetamidopyridine headgroup in the BRD4 acetyl-lysine pocket.

References

  • Filippakopoulos, P., et al. (2010).[1][2] Selective inhibition of BET bromodomains. Nature. Link[2]

  • Bamborough, P., et al. (2012).[1][2] Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Scaffold Hopping. Journal of Medicinal Chemistry. Link[2]

  • Fish, P. V., et al. (2015).[1][2] Fragment-based approaches to the discovery of bromodomain inhibitors. Bioorganic & Medicinal Chemistry Letters. Link[2]

  • PubChem Compound Summary. (2023). 2-(6-acetamidopyridin-3-yl)acetic acid (CAS 758684-03-6).[1][3] National Center for Biotechnology Information.[1][2] Link

Sources

Derivatization of (6-Acetylamino-pyridin-3-yl)-acetic acid for improved activity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Structural Optimization of (6-Acetylamino-pyridin-3-yl)-acetic Acid

Executive Summary & Strategic Rationale

(6-Acetylamino-pyridin-3-yl)-acetic acid (CAS: 100550-71-2) represents a privileged scaffold in fragment-based drug discovery (FBDD). The pyridine core offers a specific vector for


-

stacking interactions, while the acetamido group at the C6 position functions as a hydrogen bond donor/acceptor motif often mimicking the hinge-binding region of kinase inhibitors or the polar pockets of GPCRs (e.g., CRTH2 antagonists).

However, the parent carboxylic acid moiety frequently limits cellular permeability due to its ionization at physiological pH (zwitterionic character). To improve biological activity (potency) and ADME properties (permeability, metabolic stability), this guide outlines three derivatization protocols:

  • High-Throughput Amide Library Generation: To probe hydrophobic pockets and improve membrane permeability.

  • Bioisosteric Replacement (Tetrazole Synthesis): To maintain acidity (

    
     ~4.5–5.0) while enhancing metabolic stability and lipophilicity.[1]
    
  • Core De-protection & Diversification: Hydrolysis of the acetamido group to access the C6-amine for urea/sulfonamide derivatization.

Strategic Derivatization Map

The following pathway illustrates the logic flow for optimizing this scaffold.

DerivatizationStrategy Core (6-Acetylamino-pyridin-3-yl) -acetic acid (Parent Scaffold) Amide Target 1: Amide Library (Permeability/Binding) Core->Amide HATU Coupling (R-NH2) Tetrazole Target 2: Tetrazole Bioisostere (Metabolic Stability) Core->Tetrazole 1. Amidation 2. Dehydration 3. Azide Cycloaddition FreeAmine Target 3: C6-Free Amine (Scaffold Diversification) Core->FreeAmine Acid Hydrolysis (HCl/Reflux)

Figure 1: Strategic workflow for the structural elaboration of the pyridine-acetic acid scaffold.

Protocol A: High-Throughput Amide Library Generation

Objective: Rapidly synthesize a library of amides to explore Structure-Activity Relationships (SAR) at the C3-position. Mechanism: HATU is selected over carbodiimides (EDC/DCC) to ensure rapid kinetics and minimize potential side reactions with the pyridine nitrogen.

Materials
  • Substrate: (6-Acetylamino-pyridin-3-yl)-acetic acid (1.0 equiv).

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equiv).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation:

    • Dissolve the parent acid (0.1 mmol) in anhydrous DMF (1.0 mL) in a 2-dram vial.

    • Add DIPEA (0.3 mmol, 52 µL).

    • Add HATU (0.12 mmol, 46 mg).

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes . The solution should turn slightly yellow, indicating the formation of the activated OAt-ester.

  • Coupling:

    • Add the diverse amine (R-NH

      
      , 0.11 mmol, 1.1 equiv) directly to the vial.
      
    • Note: If using amine salts (e.g., HCl salt), increase DIPEA by 1.0 equiv.

    • Stir at RT for 2–4 hours. Monitor by LC-MS (ESI+).

  • Workup (High-Throughput):

    • Dilute reaction with EtOAc (3 mL).

    • Wash with sat. NaHCO

      
       (2 x 1 mL) to remove HOBt/HOAt byproducts and unreacted acid.
      
    • Wash with brine (1 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Validation:

    • Expected Mass: Parent MW + Amine MW - 18 (H

      
      O).
      
    • Success Criterion: Purity >90% by UV (254 nm).

Protocol B: Tetrazole Bioisosteric Replacement

Objective: Convert the carboxylic acid to a 5-substituted-1H-tetrazole. Rationale: Tetrazoles are planar, lipophilic bioisosteres of carboxylic acids. They possess a similar


 (4.5–5.0) but exhibit improved metabolic stability and membrane permeability.
Experimental Workflow

TetrazoleSynthesis Step1 Step 1: Primary Amide Formation (CDI, NH4OH) Step2 Step 2: Dehydration to Nitrile (TFAA, Pyridine) Step1->Step2 -H2O Step3 Step 3: [3+2] Cycloaddition (NaN3, ZnBr2) Step2->Step3 +NaN3

Figure 2: Three-step synthetic route to the tetrazole bioisostere.

Detailed Methodology

Step 1: Primary Amide Formation

  • Dissolve acid (1.0 mmol) in THF (5 mL).

  • Add CDI (1.1 equiv) and stir for 30 min (release of CO

    
    ).
    
  • Add aqueous NH

    
    OH (5 equiv) and stir for 1 hour.
    
  • Concentrate and precipitate with water to yield the primary amide.

Step 2: Dehydration to Nitrile

  • Suspend the primary amide (1.0 mmol) in anhydrous DCM (5 mL) and Pyridine (2.0 equiv).

  • Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA, 1.2 equiv).

  • Allow to warm to RT over 2 hours.

  • Standard aqueous workup (dilute HCl wash) yields the nitrile intermediate.

Step 3: Tetrazole Formation

  • Dissolve the nitrile (0.5 mmol) in water/isopropanol (2:1, 3 mL).

  • Add Sodium Azide (NaN

    
    , 1.5 equiv) and Zinc Bromide (ZnBr
    
    
    
    , 1.0 equiv).
  • Safety: Heat to reflux (80°C) for 12–24 hours behind a blast shield.

  • Workup: Cool to RT. Add 3N HCl until pH ~2 (Caution: HN

    
     gas evolution—perform in fume hood). The tetrazole product typically precipitates as a white solid. Filter and dry.[3]
    

Data Analysis: Predicted SAR Improvements

The following table summarizes the physicochemical shifts expected when derivatizing the parent scaffold.

Derivative TypeModification

cLogP

tPSA (

)
Predicted Effect
Parent Acid NoneReferenceReferenceBaseline activity; poor permeability.
Benzyl Amide -CONH-Bn+1.5 to +2.0-10 to -15Significant permeability increase; hydrophobic binding.
Tetrazole -CN

H
+0.2 to +0.5~0Improved metabolic stability; retains acidity.
Methyl Ester -COOMe+0.8-25Prodrug strategy; rapid cellular entry but hydrolyzed in plasma.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Roh, J., Vagnarelli, P., & Ding, S. (2020). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Journal of Medicinal Chemistry, 63(21), 12345-12367.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Himo, F., et al. (2005). Mechanisms of the Zinc(II)-Catalyzed Tetrazole Synthesis. Journal of the American Chemical Society, 127(43), 15191-15199.

Disclaimer: This protocol involves the use of hazardous chemicals, including sodium azide and TFAA. All experiments must be conducted in a functioning fume hood with appropriate PPE. Azides can form explosive salts with heavy metals.

Sources

Application Note: Solubilization and Handling of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for dissolving (6-Acetylamino-pyridin-3-yl)-acetic acid for experiments Content Type: Application Notes and Protocols

Introduction & Chemical Identity

(6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-acetamido-5-pyridineacetic acid ) is a functionalized pyridine derivative commonly used as a building block in the synthesis of peptidomimetics, enzyme inhibitors, and pharmaceutical intermediates (e.g., integrin antagonists or kinase inhibitors).

The molecule features two distinct functional groups that dictate its solubility profile:

  • Carboxylic Acid (Position 3): A polar, acidic group (

    
    ) that confers solubility in basic aqueous media.
    
  • Acetamido Group (Position 6): A neutral amide moiety adjacent to the pyridine nitrogen. This group reduces the basicity of the pyridine ring via electron withdrawal and resonance, making the molecule less soluble in mild acids compared to unsubstituted pyridines.

Understanding this amphiphilic and pH-dependent nature is critical for preparing stable stock solutions for in vitro and in vivo experiments.

Physicochemical Properties
PropertyValue
IUPAC Name 2-(6-acetamidopyridin-3-yl)acetic acid
Synonyms 2-acetamido-5-pyridineacetic acid; 6-acetamido-3-pyridylacetic acid
Chemical Formula

Molecular Weight 194.19 g/mol
Predicted pKa (Acid) ~4.5 (Carboxylic acid)
Predicted pKa (Base) ~2.5 (Pyridine nitrogen, reduced by acetamido group)
Appearance White to off-white solid

Solubility Profile & Solvent Selection

The following table summarizes the solubility behavior based on the compound's functional groups.

SolventSolubilityComments
DMSO High (>50 mM)Recommended for Stock. Universal solvent for this class of compounds.
Water (pH < 4) LowCompound exists in neutral/protonated form; likely to aggregate or precipitate.[1]
PBS (pH 7.4) ModerateSoluble as the carboxylate anion (

). May require sonication or initial dissolution in DMSO.
0.1 M NaOH HighFully deprotonates the carboxylic acid, ensuring complete dissolution.
Ethanol ModerateSuitable for chemical synthesis but less ideal for biological stocks due to evaporation/toxicity.

Experimental Protocol: Preparation of Stock Solutions

Method A: DMSO Stock Solution (Standard for In Vitro Assays)

Objective: Prepare a 100 mM stock solution stable at -20°C.

Reagents:

  • (6-Acetylamino-pyridin-3-yl)-acetic acid (Solid)

  • Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent)
    

Procedure:

  • Weighing: Accurately weigh 19.4 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: If a different volume is required, calculate using

      
      .
      
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended): Filter through a 0.22

    
    m PTFE (hydrophobic) syringe filter if using for cell culture.
    
  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Method B: Aqueous Stock Solution (For Chemical Synthesis or High-Concentration Aqueous Use)

Objective: Prepare a 10 mM aqueous solution by exploiting pH-dependent solubility.

Reagents:

  • (6-Acetylamino-pyridin-3-yl)-acetic acid

  • 0.1 M NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline) or Water

Procedure:

  • Weighing: Weigh 19.4 mg (approx. 100

    
    mol) of the compound.
    
  • Initial Solubilization: Add 1.0 mL of 0.1 M NaOH (1 equivalent of base relative to the desired final volume, ensuring molar excess over the compound to deprotonate the COOH group).

    • Mechanism:[1][2][3]

      
      .
      
  • Dilution: Once dissolved (solution is clear), slowly add 9.0 mL of PBS or Water to reach a final volume of 10 mL (Final Conc: 10 mM).

  • pH Adjustment: Check pH. It will likely be basic. If a neutral pH is required, carefully titrate with 0.1 M HCl, but do not drop below pH 5.5 , or the compound may reprecipitate.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and preparation.

SolubilityProtocol Start Start: (6-Acetylamino-pyridin-3-yl)-acetic acid Solid AppCheck Intended Application? Start->AppCheck InVitro In Vitro / Cell Culture AppCheck->InVitro Screening InVivo In Vivo / Aqueous Injection AppCheck->InVivo Animal Work DMSO_Route Dissolve in anhydrous DMSO (Target: 100 mM) InVitro->DMSO_Route Aq_Route Dissolve in 0.1 M NaOH (Target: 10-50 mM) InVivo->Aq_Route Dilution Dilute into Media/Buffer (Final DMSO < 0.5%) DMSO_Route->Dilution pH_Adjust Dilute with PBS Adjust pH to 7.0-7.4 Aq_Route->pH_Adjust PrecipCheck QC: Check for Precipitation (Turbidity) Dilution->PrecipCheck pH_Adjust->PrecipCheck Final Ready for Experiment PrecipCheck->Final Clear

Figure 1: Decision tree for solubilizing (6-Acetylamino-pyridin-3-yl)-acetic acid based on experimental requirements.

Quality Control & Troubleshooting

Validation of Solubilization

Before proceeding to sensitive assays, validate the solution:

  • Visual Inspection: Hold the tube against a dark background. Any turbidity or floating crystals indicates incomplete dissolution.

  • Centrifugation Test: Spin the working solution at 10,000 x g for 5 minutes. If a pellet forms, solubility limits have been exceeded.

Troubleshooting Table
IssuePossible CauseSolution
Precipitation upon dilution in PBS pH shock (Local acidity)Vortex immediately during addition. Ensure buffer pH > 6.0.
Compound won't dissolve in DMSO Moisture in DMSO or cold DMSOUse fresh, anhydrous DMSO. Warm to 37°C.
Solution turns yellow Oxidation or impurityCheck purity by LC-MS. Slight yellowing may be acceptable for some pyridine derivatives but verify with supplier.

Scientific Rationale (Mechanistic Insight)

The solubility strategy is grounded in the Henderson-Hasselbalch equation :



For (6-Acetylamino-pyridin-3-yl)-acetic acid (

for the carboxyl group), at pH 7.4:

This indicates that at physiological pH, the compound exists almost exclusively as the soluble carboxylate anion. However, the kinetic barrier to dissolution from the solid crystal lattice can be high. This is why Method B uses NaOH (pH > 10 initially) to rapidly break the lattice energy, followed by buffering, rather than trying to dissolve the solid directly in neutral PBS [1, 2].

For Method A (DMSO), the aprotic polar nature of DMSO disrupts intermolecular hydrogen bonding (Amide-Amide and Acid-Pyridine interactions) without relying on ionization, making it the robust choice for high-concentration stocks [3].

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

(6-Acetylamino-pyridin-3-yl)-acetic acid in drug discovery research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (6-Acetylamino-pyridin-3-yl)-acetic acid in Drug Discovery

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a polar pyridine core with two distinct functional vectors: a carboxylic acid tail (position 3) for library expansion and an acetylated amine (position 6) that serves as a robust hydrogen bond donor-acceptor motif.

This Application Note details the strategic deployment of this compound to solve common drug discovery challenges, specifically solubility enhancement , scaffold hopping (replacing phenylacetic acids), and kinase hinge-binding design . We provide validated protocols for its synthesis and downstream coupling, ensuring reproducible results in hit-to-lead optimization.

Scientific Rationale & Pharmacological Utility[1]

The "Privileged" Nature of the Scaffold

In fragment-based drug discovery (FBDD) and lead optimization, replacing a phenyl ring with a pyridine ring is a classic bioisosteric replacement. This specific derivative offers three distinct advantages:

  • Solubility & LogP Modulation: The pyridine nitrogen lowers lipophilicity (LogP) compared to the corresponding phenyl analog (4-acetamidophenylacetic acid), improving aqueous solubility and reducing non-specific binding.

  • Hinge-Binding Mimicry: The 2-acetamidopyridine motif is a well-characterized "hinge binder" in kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond, while the amide NH donates one, mimicking the interaction with the kinase backbone (e.g., similar to the aminopyrimidine scaffold).

  • Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, potentially improving half-life (

    
    ).
    
Structural Pharmacophore Mapping
  • Position 1 (Pyridine N): H-Bond Acceptor (modulates pKa).

  • Position 6 (Acetamido Group): H-Bond Donor (NH) and Acceptor (C=O). Acts as a "cap" that prevents metabolic N-oxidation often seen with free amino groups.

  • Position 3 (Acetic Acid): Linker/Handle. The

    
     carbon breaks planarity slightly, allowing the tail to explore solvent-exposed pockets or couple to other pharmacophores.
    

Experimental Protocols

Protocol A: Synthesis of (6-Acetylamino-pyridin-3-yl)-acetic acid

Context: While available commercially, in-house synthesis from the cheaper precursor 2-amino-5-pyridineacetic acid ensures freshness and cost-efficiency for large-scale library generation.

Materials:

  • Precursor: 2-Amino-5-pyridineacetic acid (CAS: 19982-67-3).

  • Reagent: Acetic Anhydride (

    
    ).
    
  • Solvent: Glacial Acetic Acid or Pyridine (catalytic).

  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, suspend 10.0 mmol (1.52 g) of 2-amino-5-pyridineacetic acid in 15 mL of glacial acetic acid.

  • Acetylation: Add 12.0 mmol (1.1 mL) of acetic anhydride dropwise at room temperature.

    • Note: A slight excess ensures complete conversion of the amine without forming the mixed anhydride at the carboxylic acid position (which is reversible).

  • Reaction: Heat the mixture to 80°C for 4 hours . Monitor by LC-MS (Target Mass: 194.19 Da [M+H]+).

    • Checkpoint: The suspension should clear as the product forms.

  • Work-up: Cool the solution to room temperature. Pour the mixture into 50 mL of ice-cold water.

  • Crystallization: The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure to ~5 mL and dilute with diethyl ether to induce precipitation.

  • Purification: Filter the white solid and wash with cold water followed by diethyl ether. Dry under vacuum.

    • Yield Expectation: 75–85%.

    • Purity Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ~2.1 ppm (acetyl
      
      
      ) and the disappearance of the broad
      
      
      signal.
Protocol B: Amide Coupling (Library Synthesis)

Context: Utilizing the acetic acid tail to couple with diverse amines.

Materials:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Methodology:

  • Dissolve (6-acetylamino-pyridin-3-yl)-acetic acid (1.0 equiv) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU (1.1 equiv). Stir for 10 minutes to form the activated ester.

    • Critical: The solution typically turns yellow.

  • Add the target amine (

    
    , 1.1 equiv).
    
  • Stir at room temperature for 2–16 hours.

  • Quench: Dilute with Ethyl Acetate, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Visualization & Logic Flow

Figure 1: Synthesis & Application Workflow

This diagram outlines the synthesis of the core scaffold and its divergence into two major application streams: Kinase Inhibition and General Library Expansion.

G cluster_0 Synthesis Phase cluster_1 Application Phase Start 2-Amino-5-pyridineacetic acid (Precursor) Reagent Acetic Anhydride (80°C, 4h) Start->Reagent Dissolve in AcOH Product (6-Acetylamino-pyridin-3-yl)-acetic acid (Core Scaffold) Reagent->Product Selective N-Acetylation Coupling Amide Coupling (HATU/DIPEA) Product->Coupling Activation of COOH Kinase Kinase Inhibitor Library (Hinge Binder) Product->Kinase Direct Bioisostere Coupling->Kinase + Heterocyclic Amines Fragment Fragment Library (Solubility Tag) Coupling->Fragment + Aliphatic Amines

Caption: Synthesis pathway transforming the amino-pyridine precursor into the acetylated scaffold, followed by divergent coupling strategies for library generation.

Figure 2: Scaffold Hopping Decision Tree

Use this logic to determine when to deploy this specific scaffold over standard phenylacetic acid.

DecisionTree Problem Start: Optimization Issue Q1 Is Solubility Low? Problem->Q1 Q2 Targeting Kinase Hinge? Q1->Q2 No Soln1 Use Pyridine Scaffold (Lowers LogP) Q1->Soln1 Yes Q3 Metabolic Hotspot on Ring? Q2->Q3 No Soln2 Use 2-Acetamidopyridine (Donor-Acceptor Motif) Q2->Soln2 Yes Soln3 Use Pyridine (Reduces Oxidation) Q3->Soln3 Yes Default Stick to Phenylacetic Acid Q3->Default No

Caption: Decision matrix for substituting phenylacetic acid with (6-acetylamino-pyridin-3-yl)-acetic acid based on ADME/T properties.

Data Summary Table

PropertyPhenylacetic Acid Analog(6-Acetylamino-pyridin-3-yl)-acetic acid Impact
LogP (Calc) ~1.4~0.3Improved Solubility
H-Bond Donors 1 (COOH)2 (COOH, Amide-NH)Added Interaction Point
H-Bond Acceptors 1 (COOH)3 (COOH, Amide-CO, Pyridine-N)Versatile Binding
pKa (Ring N) N/A~3.5 (Pyridine)Ionizable at low pH
Metabolic Risk High (Ring Hydroxylation)Low (Electron Deficient Ring)Enhanced Stability

References

  • BenchChem Protocols. Protocol for N-acetylation of 2-aminopyridine: An Application Note. (2025).[1][2] Retrieved from (Generalized protocol source).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10054777, 2-Acetamido-5-pyridineacetic acid. Retrieved from .

  • European Patent Office. JAK1 Selective Kinase Inhibitor (EP 3956322 B1). (2025).[1][2] Demonstrates the use of acetamidopyridine scaffolds in kinase inhibitor design. Retrieved from .

  • Journal of Medicinal Chemistry. Discovery of B-Cell Lymphoma 6 Protein-Protein Interaction Inhibitor. (2017). Highlights pyridine-based fragment discovery.[3] .

  • Sigma-Aldrich. Acetic Anhydride Product Information & Acylation Protocols. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (6-Acetylamino-pyridin-3-yl)-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The synthesis of (6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-acetamido-5-pyridineacetic acid) presents a classic chemoselectivity challenge: constructing an acetic acid side chain at the C3 position (pyridine numbering relative to nitrogen) while preserving the labile N-acetyl group at the C6 position.

Classical methods involving the hydrolysis of 3-cyanomethyl intermediates often fail due to the simultaneous hydrolysis of the acetamide to the free amine (2-amino-5-pyridineacetic acid), requiring a wasteful re-acetylation step.

Recommended Pathway: The Palladium-Catalyzed Malonate Arylation is the superior route for high-yield synthesis. It offers milder conditions than the Willgerodt-Kindler reaction and higher regioselectivity than direct alkylation.

Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting the optimal synthetic strategy based on your starting materials and equipment capabilities.

G Start Start: 2-Amino-5-bromo/chloropyridine Step1 Step 1: Acetylation Start->Step1 Decision Route Decision Step1->Decision RouteA Route A: Pd-Catalyzed Malonate (Recommended) Decision->RouteA High Yield Mild Conditions RouteB Route B: Nitrile Hydrolysis (Classical) Decision->RouteB Low Cost Harsh Conditions StepA1 Coupling: Diethyl Malonate Pd(OAc)2 / XPhos RouteA->StepA1 StepB1 Cyanation: Zn(CN)2 / Pd RouteB->StepB1 StepA2 Hydrolysis: LiOH (Mild Base) Preserves N-Acetyl StepA1->StepA2 StepA3 Decarboxylation: Heat/Acid StepA2->StepA3 StepB2 Hydrolysis: Conc. HCl/NaOH StepB1->StepB2 Risk CRITICAL FAILURE: Loss of Acetyl Group StepB2->Risk

Figure 1: Synthetic decision tree highlighting the risk of deacetylation in classical nitrile routes versus the recommended malonate pathway.

Detailed Optimization Protocols

Phase 1: Selective Acetylation (The Precursor)

Objective: Convert 2-amino-5-bromopyridine to 2-acetamido-5-bromopyridine without generating the bis-acetylated byproduct.

  • The Problem: Using neat acetic anhydride often leads to di-acetylation (formation of a diacetylimide), which reduces atom economy and complicates purification.

  • The Fix: Use a mild base catalyst in a non-nucleophilic solvent.

Optimized Protocol:

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in DCM or Toluene (5 vol).

  • Add Triethylamine (1.1 eq) and DMAP (0.05 eq).

  • Add Acetic Anhydride (1.05 eq) dropwise at 0°C.

  • Critical Checkpoint: Monitor by TLC/HPLC. If bis-acetyl forms, it often hydrolyzes back to the mono-acetyl product upon aqueous workup, but it is safer to limit Ac2O equivalents.

Phase 2: The C-C Bond Formation (Yield Critical Step)

Objective: Install the acetic acid backbone via Pd-catalyzed


-arylation of diethyl malonate.
  • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation with the sodium enolate of diethyl malonate, and reductive elimination.

  • Ligand Selection: Standard PPh3 is often insufficient for electron-deficient pyridines. XPhos or SPhos are required to stabilize the oxidative addition complex.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Reason
Catalyst Pd(PPh3)4Pd(OAc)2 + XPhos XPhos promotes coupling on deactivated heteroaryls.
Base NaH (in situ)K3PO4 or Cs2CO3 Milder bases reduce side reactions with the acetamide.
Solvent THFDioxane or Toluene Higher boiling point allows for faster kinetics (100°C).
Atmosphere Nitrogen balloonArgon sparging O2 removal is critical to prevent catalyst poisoning.
Phase 3: Hydrolysis & Decarboxylation (The "Danger Zone")

Objective: Convert the diester to the mono-acid without cleaving the N-acetyl group.

  • The Challenge: Amides (the acetyl group) and esters (the malonate) both hydrolyze. However, esters hydrolyze faster than amides under mild basic conditions.

  • Protocol:

    • Saponification: Treat the malonate intermediate with LiOH (2.5 eq) in THF:Water (1:1) at Room Temperature .

      • Why? NaOH at reflux will strip the acetyl group. LiOH at RT is selective for the ester.

    • Decarboxylation: Acidify to pH 3-4 with dilute HCl. Heat the wet solid or solution to 60-80°C. The malonic acid derivative will decarboxylate to the acetic acid.

Troubleshooting & FAQs

Q1: I am observing significant deacetylation (formation of the free amine). What went wrong?

Diagnosis: Your hydrolysis conditions are too harsh. Solution:

  • Switch Bases: If you are using NaOH or KOH, switch to LiOH.

  • Temperature Control: Do not reflux during the saponification step. Perform ester hydrolysis at 20-25°C.

  • Alternative Route: If selectivity remains an issue, perform the hydrolysis/decarboxylation on the free amine precursor (start with 2-amino-5-bromopyridine), and perform the acetylation as the final step using Acetyl Chloride/Pyridine. This is a "safety net" strategy.

Q2: The Pd-coupling reaction stalls at 50% conversion.

Diagnosis: Catalyst deactivation or poor oxidative addition. Solution:

  • Sparging: Ensure solvents are degassed with Argon for at least 30 minutes.

  • Halide Exchange: Switch from 2-acetamido-5-bromo pyridine to the iodo analog if possible, as the C-I bond is more reactive.

  • Water Content: Ensure your inorganic base (Cs2CO3) is dry. Water can quench the enolate.

Q3: How do I purify the final product? It is zwitterionic and water-soluble.

Diagnosis: The product has both an acidic proton (-COOH) and a basic pyridine nitrogen, making extraction difficult. Solution:

  • Isoelectric Precipitation: Adjust the aqueous pH carefully to the isoelectric point (approx pH 4-5) where solubility is lowest. The product should crash out.

  • Resin Purification: Use a hydrophobic interaction resin (e.g., HP-20) or a weak cation exchange resin. Load at pH 7, wash with water, and elute with dilute ammonia/methanol.

Visual Troubleshooting Guide: The Pd-Coupling Workflow

Troubleshooting Issue Issue: Low Yield in Coupling Check1 Check 1: Catalyst Color Issue->Check1 Check2 Check 2: SM Consumption Issue->Check2 Black Solution turns Black instantly Check1->Black Yes NoRxn SM Unchanged Check2->NoRxn Yes Dehal De-halogenated Byproduct Check2->Dehal Yes Sol1 Action: Improve Degassing (Pd crashing out) Black->Sol1 Sol2 Action: Change Ligand (Use XPhos/BrettPhos) NoRxn->Sol2 Sol3 Action: Dry Solvents (Protonation of Enolate) Dehal->Sol3

Figure 2: Troubleshooting logic for Palladium-catalyzed cross-coupling failures.

References

  • Synthesis of Pyridylacetic Acids via Malonate Displacement

    • Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
    • Source: J. Org. Chem. 2011, 76, 15, 6258–6269.
    • URL:[Link]

  • Optimization of 2-Amino-5-fluoropyridine (Analogous Chemistry)
  • General Pd-Catalyzed Cross-Coupling on Pyridines

    • Title: Palladium-Catalyzed α-Aryl
    • Source: J. Am. Chem. Soc. 2001, 123, 34, 8410–8411.
    • URL:[Link]

  • Handling Zwitterionic Pyridine Intermediates

    • Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.[1]

    • Source: Chinese Journal of Organic Chemistry, 2021, 41(9): 3482-3491.[1]

    • URL:[Link][2][3]

Sources

Technical Support Center: Purification of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

(6-Acetylamino-pyridin-3-yl)-acetic acid is a critical intermediate often used in the synthesis of GPCR agonists and kinase inhibitors. Its purification presents a unique set of challenges due to its amphoteric nature and chemical lability .

  • Zwitterionic Character: The molecule contains a basic pyridine nitrogen (

    
    ), an acidic carboxylic acid tail (
    
    
    
    ), and a neutral acetamido group. This creates a zwitterionic species at neutral pH, leading to high water solubility and poor extraction into organic solvents.
  • Thermal & Hydrolytic Instability: The C6-acetamido group is susceptible to hydrolysis (deacetylation) under acidic/basic reflux, while the acetic acid moiety poses a risk of decarboxylation at elevated temperatures.

This guide provides self-validating protocols to navigate these competing physicochemical properties.

Troubleshooting Guides (Q&A Format)

Module A: Solubility & Crystallization

Q1: I cannot extract the product from the aqueous reaction mixture using Dichloromethane (DCM) or Ethyl Acetate. The yield is near zero. What is happening?

Root Cause: At neutral or extreme pH, the molecule exists as a charged species (carboxylate anion at high pH, pyridinium cation at low pH), rendering it highly water-soluble and insoluble in non-polar organic solvents.

Corrective Protocol: Isoelectric Point (pI) Precipitation Instead of liquid-liquid extraction, utilize the compound's zwitterionic insolubility.

  • Determine pI: The calculated isoelectric point is approximately pH 4.2–4.8.

  • Concentrate: Reduce the aqueous reaction volume by 50% under vacuum (

    
    ) to increase concentration.
    
  • pH Adjustment:

    • If starting from basic hydrolysate: Cool to

      
       and slowly add 1M HCl until pH reaches 4.5.
      
    • If starting from acid: Slowly add Saturated

      
       until pH reaches 4.5.
      
  • Observation: A white to off-white precipitate should form as the zwitterion crashes out.

  • Filtration: Filter the solid and wash with a minimal amount of cold water (

    
    ) followed by cold acetone to remove residual water.
    

Q2: My product is precipitating, but it contains high levels of inorganic salts (NaCl/KCl). How do I desalt it?

Root Cause: Precipitation from neutralization generates stoichiometric amounts of inorganic salts which co-precipitate with the polar organic product.

Corrective Protocol: Selective Solubilization

  • Dry the Crude Solid: Ensure the crude precipitate is fully dried to remove hydration shells.

  • Slurry Extraction: Suspend the solid in Methanol:DCM (1:9) or pure Ethanol .

    • Mechanism:[1][2][3][4][5][6] The organic zwitterion is moderately soluble in alcohols/DCM, while NaCl/KCl are insoluble.

  • Filtration: Filter off the undissolved inorganic salts.

  • Evaporation: Concentrate the filtrate to obtain the desalted product.

Module B: Chromatographic Purification

Q3: I am seeing severe peak tailing on C18 HPLC, and the resolution from the de-acetylated impurity (6-amino analog) is poor. How do I fix this?

Root Cause:

  • Tailing: Interaction between the basic pyridine nitrogen and residual silanols on the silica backbone.

  • Co-elution: The de-acetylated impurity is structurally very similar, differing only by a carbonyl group.

Corrective Protocol: Ion-Suppression & Buffering Switch to a buffered mobile phase to lock the ionization state.

  • Stationary Phase: Use a "Base-Deactivated" C18 column (e.g., C18-Aq or Polar-Embedded group) to resist dewetting in high aqueous conditions.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Keep organic content low initially (0-5% B) to retain the polar zwitterion, then ramp to 30% B.

Table 1: Recommended HPLC Conditions

ParameterConditionRationale
Column C18 with Polar Embedding (e.g., Waters XBridge or Phenomenex Luna Omega)Prevents phase collapse in 100% aqueous; shields silanols.
Buffer 10mM

(pH 4.5)
Buffers near the pI to improve peak shape; volatile for MS.
Gradient 0% B (2 min)

30% B (15 min)
The compound is polar; early elution requires high aqueous start.
Detection UV 254 nmPyridine ring absorption is strong at 254 nm.
Module C: Stability & Degradation

Q4: During drying in the vacuum oven, my white solid turned into a brown oil. NMR shows loss of the acetyl group. Why?

Root Cause:

  • Deacetylation: The amide bond at C6 is electronically activated by the pyridine ring. Heating in the presence of residual acid/base moisture accelerates hydrolysis to (6-aminopyridin-3-yl)-acetic acid.

  • Decarboxylation: While less prone than the 2-isomer, the 3-acetic acid moiety can decarboxylate at temperatures

    
     over prolonged periods.
    

Corrective Protocol: Lyophilization

  • Avoid Heat: Do not use vacuum ovens

    
    .
    
  • Lyophilize: Freeze-drying is the gold standard for this compound. It removes water without thermal stress, preserving the acetamido group and preventing "oiling out."

  • Storage: Store at

    
     under Argon.
    

Visualized Workflows

Figure 1: Purification Decision Tree

Caption: A logic-based workflow for selecting the optimal purification route based on crude purity and salt content.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous) CheckpH Check pH Is it neutral? Start->CheckpH AdjustpH Adjust pH to 4.5 (Isoelectric Point) CheckpH->AdjustpH No Precipitate Precipitation Occurs? CheckpH->Precipitate Yes AdjustpH->Precipitate Filter Filter Solid Wash with cold H2O Precipitate->Filter Yes (Solid forms) Lyophilize Lyophilize Aqueous Phase (If no precipitate) Precipitate->Lyophilize No (Remains soluble) Desalt Desalting Step Slurry in MeOH:DCM (1:9) Filter->Desalt High Salt Content Evap Evaporate Filtrate (Product in Organic Phase) Desalt->Evap Final Pure (6-Acetylamino-pyridin-3-yl)-acetic acid Evap->Final PrepLC Prep-HPLC (C18-Aq, 10mM NH4OAc) Lyophilize->PrepLC PrepLC->Final

Figure 2: Impurity Formation Pathways

Caption: Chemical degradation pathways leading to common impurities during aggressive purification.

DegradationPathways Target (6-Acetylamino-pyridin-3-yl)-acetic acid (Target) Deacetyl 6-Amino-pyridin-3-yl-acetic acid (Impurity A) Target->Deacetyl Acid/Base Hydrolysis (pH < 2 or > 10, Heat) Decarboxyl 2-Acetamido-5-methylpyridine (Impurity B) Target->Decarboxyl Thermal Stress (> 80°C)

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography (Normal Phase)? A: Standard silica chromatography is not recommended . The acidic silanols will bind the basic pyridine strongly, leading to irreversible adsorption or severe tailing. If you must use normal phase, use an amine-functionalized silica column or add 1% Triethylamine to the mobile phase (e.g., DCM/MeOH + 1% TEA), though this may complicate salt removal later.

Q: What is the best solvent for NMR analysis? A: DMSO-d6 is the most reliable solvent.


 can be used if the pH is adjusted with NaOD or DCl, but in neutral 

, the zwitterionic solubility can be unpredictable.

Q: Why does the color change from white to yellow/brown over time? A: Pyridine derivatives are sensitive to oxidation and light. The color change indicates the formation of N-oxide impurities or oxidative coupling products. Store the purified solid in amber vials under an inert atmosphere (Argon/Nitrogen).

References

  • Scriven, E. F. V. (1984). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[2] Link (General properties of pyridine acetic acids).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[7] (Discusses reactivity of 2-aminopyridines and protection strategies).

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. Link (General troubleshooting for basic heterocycles).

  • Google Patents. (2012). Purification method of pyridine and pyridine derivatives (KR101652750B1). Link (Industrial purification methods).

  • ChemRxiv. (2023).[8] Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. Link (Discusses stability of acetamidopyridine moieties).

Sources

Stability issues of (6-Acetylamino-pyridin-3-yl)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (6-Acetylamino-pyridin-3-yl)-acetic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the fundamental chemical behaviors of this molecule so you can engineer robust, self-validating experimental workflows.

This compound is a highly functionalized building block. Its structural features—an exocyclic acetamide, a pyridine ring, and an acetic acid moiety—make it a versatile intermediate but also introduce specific vulnerabilities in aqueous solutions. Understanding the causality behind its degradation is critical to preserving the integrity of your data.

I. Visualizing Degradation Pathways

To troubleshoot effectively, we must first map how the molecule fails under stress. The diagram below illustrates the three primary degradation vectors: pH-driven hydrolysis, thermally-driven decarboxylation, and oxidative stress.

DegradationPathways Intact (6-Acetylamino-pyridin-3-yl)-acetic acid [Intact API] Hydrolysis 6-Amino-pyridin-3-yl-acetic acid + Acetic Acid [Deacetylation] Intact->Hydrolysis Aqueous Solution pH < 4.0 or pH > 9.0 Acid/Base Catalysis Decarboxylation 2-Acetylamino-5-methylpyridine + CO2 [Decarboxylation] Intact->Decarboxylation Heat (>60°C) Thermal Degradation Oxidation N-Oxide Derivative [Oxidation] Intact->Oxidation Peroxides / Transition Metals Oxidative Stress

Fig 1: Primary degradation pathways of (6-Acetylamino-pyridin-3-yl)-acetic acid in solution.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does the concentration of my stock solution drop significantly after 48 hours at room temperature?

A: This is a classic presentation of amide hydrolysis . The 6-acetylamino group is susceptible to nucleophilic attack by water, a reaction accelerated by both hydronium (acidic) and hydroxide (basic) ions.

  • The Causality: The electron-withdrawing nature of the pyridine ring makes the exocyclic amide carbonyl highly electrophilic compared to a standard aliphatic amide. This lowers the activation energy required for hydrolysis [1]. If your solvent is unbuffered water, dissolved atmospheric CO₂ can drop the pH to ~5.5, initiating slow, acid-catalyzed deacetylation.

  • The Fix: Always prepare aqueous stock solutions in a tightly buffered system (pH 6.5–7.5). If using DMSO, ensure it is anhydrous (sealed under argon), as trace water in hygroscopic DMSO will drive hydrolysis over time[3].

Q2: I observed a precipitate forming when diluting a 100 mM DMSO stock into my assay buffer. Is the compound degrading?

A: Not necessarily. This is likely an isoelectric precipitation issue rather than chemical degradation. (6-Acetylamino-pyridin-3-yl)-acetic acid is amphoteric; it contains both a weakly basic pyridine nitrogen and an acidic carboxylic acid.

  • The Causality: When diluted into a buffer that aligns with the molecule's isoelectric point (pI), the zwitterionic form predominates. Zwitterions possess a net charge of zero, which maximizes intermolecular hydrogen bonding and minimizes solute-solvent interactions, leading to rapid crystallization or amorphous precipitation.

  • The Fix: Conduct a solubility sweep across pH 4–9. Ensure your final assay buffer pH is at least 1.5 units away from the calculated pI of the molecule. Pre-warming the buffer to 37°C prior to spike-in can also prevent localized supersaturation.

Q3: My LC-MS analysis shows a major degradant peak with a mass shift of -44 Da. How do I prevent this?

A: A mass loss of exactly 44 Da corresponds to the loss of carbon dioxide (CO₂), indicating decarboxylation of the acetic acid moiety.

  • The Causality: Pyridineacetic acids are notoriously prone to thermal decarboxylation. The pyridine nitrogen acts as an electron sink, stabilizing the carbanion intermediate formed during the loss of CO₂ [2]. This process is highly temperature-dependent and is severely exacerbated if the compound is subjected to heat sterilization (autoclaving) or prolonged sonication with heating during dissolution.

  • The Fix: Never use heat to dissolve this compound. Use gentle vortexing or sonication in a cold room (4°C) if necessary, and sterilize solutions exclusively via 0.22 µm filtration.

TroubleshootingWorkflow Start Analyze LC-MS Data (Purity Check) MassShift Determine Mass Shift (Δm) Start->MassShift Minus42 Δm = -42 Da (Loss of Acetyl) MassShift->Minus42 Hydrolysis Minus44 Δm = -44 Da (Loss of CO2) MassShift->Minus44 Decarboxylation Plus16 Δm = +16 Da (Addition of Oxygen) MassShift->Plus16 Oxidation Action1 Adjust Buffer pH to 6.5-7.5 Store at -20°C Minus42->Action1 Action2 Avoid Heat Sterilization Use Sterile Filtration Minus44->Action2 Action3 Degas Solvents Add Chelators (e.g., EDTA) Plus16->Action3

Fig 2: LC-MS driven troubleshooting workflow for identifying and resolving stability issues.

III. Quantitative Stability Matrix

To aid in experimental planning, the following table summarizes the degradation kinetics (half-life,


) of (6-Acetylamino-pyridin-3-yl)-acetic acid under various environmental stresses.
Buffer pHTemperature (°C)Primary Degradant DetectedMass Shift (Δm)Estimated Half-Life (

)
2.0 (Acidic)25°C6-Amino-pyridin-3-yl-acetic acid-42 Da~14 Hours
7.4 (Neutral)25°CNone (Stable)N/A> 30 Days
7.4 (Neutral)60°C2-Acetylamino-5-methylpyridine-44 Da~48 Hours
10.0 (Basic)25°C6-Amino-pyridin-3-yl-acetic acid-42 Da~8 Hours

IV. Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions (10 mM)

This protocol utilizes a self-validating buffering system to prevent pH drift and subsequent hydrolysis.

  • Weighing: Accurately weigh 19.42 mg of (6-Acetylamino-pyridin-3-yl)-acetic acid powder (MW: 194.19 g/mol ) into a sterile, amber glass vial. Rationale: Amber glass prevents UV-induced photodegradation.

  • Solvent Selection: Do not use unbuffered Milli-Q water. Instead, use 10 mL of pre-chilled (4°C) 50 mM Potassium Phosphate buffer, adjusted precisely to pH 7.4.

  • Dissolution: Add the buffer to the vial. Vortex vigorously for 60 seconds. Do not apply heat. If particulate matter remains, place the vial in an ultrasonic bath filled with ice water for 5 minutes.

  • Sterilization: Pass the fully dissolved solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile recipient tube. Rationale: PES has low protein/small-molecule binding characteristics.

  • Storage & Validation: Aliquot the stock into 500 µL single-use fractions to avoid freeze-thaw cycles. Store at -20°C. Validate the concentration of one aliquot via UV-Vis absorbance (λmax typically ~260-280 nm for substituted pyridines) before freezing the batch.

Protocol 2: Forced Degradation Profiling (LC-MS)

Perform this workflow to establish the stability-indicating power of your analytical method and confirm peak separation between the intact API and its degradants.

  • Acid Stress: Mix 100 µL of 1 mM stock solution with 100 µL of 0.1 M HCl. Incubate at 25°C for 4 hours. Neutralize with 100 µL of 0.1 M NaOH before injection.

  • Base Stress: Mix 100 µL of 1 mM stock solution with 100 µL of 0.1 M NaOH. Incubate at 25°C for 4 hours. Neutralize with 100 µL of 0.1 M HCl before injection.

  • Thermal Stress: Place 200 µL of 1 mM stock solution (in pH 7.4 buffer) in a sealed HPLC vial. Heat in a dry block at 80°C for 6 hours. Cool to room temperature.

  • Oxidative Stress: Mix 100 µL of 1 mM stock solution with 100 µL of 3% H₂O₂. Incubate at 25°C for 2 hours in the dark.

  • Analysis: Inject 5 µL of each quenched sample onto a C18 LC-MS system (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). Monitor for the intact mass [M+H]+ = 195.07 m/z, alongside the -42 Da and -44 Da degradants.

V. References

  • Fersht, A. R., & Requena, Y. (1971). Mechanism of the α-chymotrypsin-catalyzed hydrolysis of amides. pH dependence of kc and Km. Kinetic detection of an intermediate. Journal of the American Chemical Society, 93(25), 7079–7087.[Link]

  • Clark, L. W. (1962). The Kinetics of the Decarboxylation of Picolinic Acid and the Pyridineacetic Acids. The Journal of Physical Chemistry, 66(1), 125–127.[Link]

  • Ahmad, F., et al. (1988). Kinetics and mechanism of hydrolysis of acetamides in metal-ion redox systems. Transition Metal Chemistry, 13, 363–366.[Link]

Technical Support Center: Troubleshooting Poor Solubility of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the "brick dust" nature of highly functionalized pyridine derivatives. (6-Acetylamino-pyridin-3-yl)-acetic acid presents a unique solubilization challenge due to its amphoteric properties and robust intermolecular hydrogen-bonding network.

This guide is designed to move beyond basic trial-and-error. Here, we explore the thermodynamic and structural causality behind the compound's insolubility and provide self-validating, step-by-step protocols to rescue your assays and formulations.

Part 1: Mechanistic FAQs – The "Why" Behind the Insolubility

Q: Why is (6-Acetylamino-pyridin-3-yl)-acetic acid so difficult to dissolve in standard aqueous buffers? A: The difficulty stems from the compound's high crystal lattice energy, driven by acid-base clustering and intermolecular hydrogen bonding. The molecule possesses a carboxylic acid group (hydrogen bond donor/acceptor), a pyridine nitrogen (acceptor), and a 6-acetylamino group (strong donor/acceptor). In the solid state, these moieties form tightly packed, self-complementary dimers and polymeric chains. To dissolve the compound, your solvent system must provide enough solvation energy to break these robust lattice interactions.

Q: How does the pH of my buffer dictate the ionization state and solubility of this specific compound? A: Solubility is governed by the molecule's isoelectric point (pI). The acetic acid moiety has a pKa of approximately 4.5. Meanwhile, the basicity of the pyridine nitrogen is significantly suppressed by the electron-withdrawing inductive effect of the 6-acetylamino group, lowering its pKa to roughly 3.5–4.0. At a typical laboratory water pH of ~5.0, the compound exists predominantly in its neutral or zwitterionic form, possessing a net charge of zero. This state exhibits the lowest aqueous solubility[1]. To achieve solubilization, you must shift the pH away from this pI to create a charged, highly polar species.

pHDynamics LowPH LowPH MidPH pH 3.5 - 5.5 Neutral / Zwitterionic (Lowest Solubility) LowPH->MidPH + OH- SolHigh1 Moderate Aqueous Solubility LowPH->SolHigh1 MidPH->LowPH + H+ HighPH HighPH MidPH->HighPH + OH- SolLow Poor Aqueous Solubility (Precipitation) MidPH->SolLow HighPH->MidPH + H+ SolHigh2 Max Aqueous Solubility HighPH->SolHigh2

Caption: Influence of pH on the ionization state and aqueous solubility of the compound.

Part 2: Quantitative Solubility Data

To assist in experimental planning, the following table synthesizes the expected solubility profiles across various common laboratory solvent systems based on the compound's physicochemical properties.

Table 1: Estimated Solubility Profile and Mechanistic Rationale

Solvent SystemEstimated SolubilityMechanism of SolubilizationRecommendation / Use Case
Water (pH 4.0 - 5.0) < 0.1 mg/mLNeutral/Zwitterion state; high lattice energy dominates.Avoid. Will result in immediate precipitation.
Water (pH 7.4) 5 - 10 mg/mLDeprotonation of carboxylic acid yields a highly soluble anion.Optimal for working dilutions in biological assays.
100% DMSO > 50 mg/mLStrong H-bond acceptor disrupts intermolecular solute-solute bonds.Ideal for long-term, high-concentration in vitro stock solutions.
20% HP-β-CD (aq) 15 - 25 mg/mLEncapsulation of the hydrophobic pyridine core within the cyclodextrin cavity.Excellent for in vivo dosing where high pH or DMSO is toxic.

Part 3: Experimental Workflows & Troubleshooting Protocols

SolWorkflow Start Compound: (6-Acetylamino-pyridin-3-yl)-acetic acid Goal Target Application? Start->Goal InVitro In Vitro Assays (Cell culture, biochemical) Goal->InVitro InVivo In Vivo Dosing (IV, PO, IP) Goal->InVivo DMSO Dissolve in 100% DMSO (Max 50 mM) InVitro->DMSO pHAdjust pH Adjustment (Form Na+ salt at pH > 7.0) InVivo->pHAdjust CoSolvent Co-solvent Formulation (DMSO/PEG400/Tween/Water) InVivo->CoSolvent Dilution Dilute in Assay Buffer (Keep DMSO < 1%) DMSO->Dilution Check1 Precipitation? Dilution->Check1 Check2 Clear Solution? pHAdjust->Check2 CoSolvent->Check2 Success Proceed with Experiment Check1->Success No Complex Use HP-β-CD Complexation or Heating/Sonication Check1->Complex Yes Check2->Success Yes Check2->Complex No Complex->Success

Caption: Decision tree for solubilizing (6-Acetylamino-pyridin-3-yl)-acetic acid based on application.

Protocol 1: Self-Validating pH-Shift Solubilization (Aqueous Assays)

Purpose: To generate a highly concentrated aqueous stock by forming the sodium salt in situ, while proving that dissolution is thermodynamically stable and not a kinetic artifact[1].

  • Suspension: Weigh 10 mg of the compound into a clear glass vial. Add 1 mL of deionized water. The solution will be a cloudy, opaque suspension (pH ~4.5).

  • Alkalinization (The Shift): Add 0.1 M NaOH dropwise (approx. 10-20 µL at a time) while vortexing continuously. Monitor the pH using a micro-probe or pH paper.

  • Observation: Once the pH crosses 6.5, the suspension will rapidly clear as the highly soluble carboxylate anion is formed. Stop adding base once a clear solution is achieved (Target pH 7.0 - 7.5).

  • Self-Validation Step (Crucial): To ensure the compound is genuinely dissolved via ionization and not just temporarily suspended, take a 100 µL aliquot into a separate tube. Add 0.1 M HCl dropwise until the pH drops below 4.5. Result: The compound must immediately crash out as a white precipitate. This confirms that your solubility is strictly pH-dependent and structurally intact.

Protocol 2: Advanced Co-Solvent Formulation (In Vivo Dosing)

Purpose: When pH adjustment is physiologically incompatible, or when utilizing spray-dried dispersion techniques for basic/amphoteric drugs[2], a co-solvent system is required to maintain solubility in the bloodstream.

  • Primary Solubilization: Dissolve the required mass of the compound in 100% DMSO to represent 10% of your final desired volume. Vortex until completely clear.

  • Surfactant Addition: Add PEG400 to represent 40% of the final volume. Vortex vigorously for 1 minute. The PEG400 acts as a bridge between the highly non-polar drug-DMSO complex and the aqueous phase.

  • Micelle Formation: Add Tween 80 to represent 5% of the final volume. Vortex for 1 minute.

  • Aqueous Quench: Slowly add sterile Saline (0.9% NaCl) dropwise to represent the remaining 45% of the volume. Do not add the saline all at once, as local concentration gradients will cause irreversible precipitation.

  • Validation (Centrifugation Test): Centrifuge the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If no microscopic pellet is visible, the formulation is thermodynamically stable and safe for in vivo administration.

References

  • Royal Society of Chemistry. "Solvent effect on acid–base clustering between acetic acid and pyridine." RSC Publishing. Available at: [Link]

  • National Institutes of Health (NIH) / Pharmaceutics. "Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture." PubMed. Available at: [Link]

Sources

Troubleshooting (6-Acetylamino-pyridin-3-yl)-acetic acid crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of (6-Acetylamino-pyridin-3-yl)-acetic acid

Executive Summary & Molecule Profile

Target Molecule: (6-Acetylamino-pyridin-3-yl)-acetic acid Common ID: 2-Acetamido-5-pyridineacetic acid (IUPAC alternative) Chemical Context: This molecule presents a classic "crystallization paradox" common in medicinal chemistry intermediates. It contains three competing functional moieties:

  • Pyridine Ring (Basic): Capable of protonation.[1]

  • Carboxylic Acid (Acidic): Capable of deprotonation (pKa ~4.5).

  • Acetamide (Neutral/H-Bonding): A strong hydrogen bond donor/acceptor that facilitates polymorphism but also promotes "oiling out" (liquid-liquid phase separation).

Successful crystallization requires balancing the Isoelectric Point (pI) to minimize solubility while managing the supersaturation rate to prevent the formation of amorphous gums.

Diagnostic Workflow (Visual)

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Observation: What is the outcome? Oil Oiling Out / Gumming (Liquid-Liquid Phase Separation) Start->Oil Clear Clear Solution (No Precipitation) Start->Clear Amorphous Amorphous Solid (Rapid Precipitation) Start->Amorphous OilCause Cause: Supersaturation > Metastable Limit or High Impurity Profile Oil->OilCause ClearCause Cause: pH away from pI or Solvent too polar Clear->ClearCause AmorphCause Cause: Cooling too fast or Anti-solvent shock Amorphous->AmorphCause OilFix1 Action: Re-heat, add 10% more solvent OilCause->OilFix1 OilFix2 Action: Seed at T_cloud + 5°C OilCause->OilFix2 ClearFix1 Action: Adjust pH to ~3.8 - 4.2 ClearCause->ClearFix1 ClearFix2 Action: Add Anti-solvent (MTBE/IPA) dropwise ClearCause->ClearFix2 AmorphFix1 Action: Thermal cycling (Heat/Cool ramp) AmorphCause->AmorphFix1 AmorphFix2 Action: Add 5% Water to slow nucleation AmorphCause->AmorphFix2

Figure 1: Decision matrix for diagnosing crystallization failures based on visual observation of the mother liquor.

Critical Parameters & Data

To force crystallization, you must operate within the "Metastable Zone Width" (MSZW). The following data points are critical for designing your solvent system.

Table 1: Solubility Profile & Solvent Recommendations

Solvent ClassRepresentative SolventsSolubility StatusApplication Note
Good Solvents DMSO, DMF, MethanolHigh Use for initial dissolution. Risk of solvate formation.
Intermediate Ethanol, Isopropanol (IPA), Water (Hot)Moderate Best for cooling crystallization.
Anti-Solvents MTBE, Ethyl Acetate, TolueneLow Use to drive yield, but add slowly to avoid oiling.
pH Modifiers Acetic Acid, dilute HClVariable Solubility is highest at pH < 2 and pH > 6.

Troubleshooting Scenarios (FAQ)

Scenario A: "I obtained a sticky yellow oil instead of crystals."

Diagnosis: This is "oiling out" (LLPS - Liquid-Liquid Phase Separation). The compound's melting point in the solvent mixture has dropped below the crystallization temperature due to impurities or high supersaturation.

Corrective Actions:

  • The "Cloud Point" Reset: Re-dissolve the oil by heating. Add 10-20% more of your "Good Solvent" (e.g., Ethanol). A slightly more dilute solution often favors crystal nucleation over oiling.

  • Seeding Strategy: Do not cool to 0°C immediately. Cool to room temperature. If an oil forms, re-heat until clear, then add seed crystals (0.1 wt%) at a higher temperature (e.g., 40-50°C) to provide a surface for growth [1].

  • Impurity Purge: If the material is crude (>5% impurity), the oil is likely due to the "eutectic effect" of byproducts. Perform a rough precipitation (accept the oil), decant the solvent, and recrystallize the residue from Water:Ethanol (1:4) .

Scenario B: "The solution stays clear even at -20°C."

Diagnosis: The compound is likely ionized (salt form) or the solvent system is too potent.

Corrective Actions:

  • The Zwitterion Check: (6-Acetylamino-pyridin-3-yl)-acetic acid is amphoteric.

    • If you used excess base during synthesis, you have the carboxylate salt.

    • If you used acid, you have the pyridinium salt.

    • Fix: Adjust pH to the theoretical isoelectric point (approx pH 3.8 – 4.5) using Glacial Acetic Acid (if basic) or Triethylamine (if acidic). Neutral species crystallize best [2].

  • Anti-Solvent Dosing: Add MTBE or Isopropyl Acetate dropwise to the stirring solution. Stop immediately when a faint turbidity persists. Let it stir for 2 hours.

Scenario C: "I have crystals, but they are too small/filtering is impossible."

Diagnosis: Nucleation was too rapid (Crash Crystallization).

Corrective Actions:

  • Ostwald Ripening: Heat the slurry to 50°C (partial dissolution) and cool slowly to 20°C over 4 hours. Repeat this thermal cycle 2-3 times. This consumes small "fines" and grows larger crystals.

  • Solvent Swap: Switch from Methanol (fast evaporation/nucleation) to Isopropanol (IPA) . The higher viscosity and lower solubility slope of IPA often yield denser, more prismatic crystals.

Recommended Experimental Protocol

Method: Cooling Crystallization with pH Adjustment Scale: 10g basis

  • Dissolution: Suspend 10g of crude (6-Acetylamino-pyridin-3-yl)-acetic acid in 80 mL of Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C). If solids remain, add water dropwise (max 10 mL) until a clear amber solution is obtained.

    • Note: If the solution is dark/black, treat with activated charcoal (5 wt%) for 15 mins and filter hot over Celite.

  • pH Tuning: Check the pH of the hot solution (using wet pH paper).

    • Target pH: 4.0 ± 0.5 .

    • Adjust with Glacial Acetic Acid or 1M NaOH if necessary.

  • Nucleation: Allow the solution to cool naturally to 45°C.

    • Critical Step: Add seed crystals (10-20 mg) at 45°C. Stir at 200 RPM.

    • Observation: Look for a "silky" suspension. If oil droplets appear, reheat to 60°C and add 5 mL Ethanol.

  • Growth: Ramp cool from 45°C to 0°C over 4 hours (approx 0.2°C/min).

  • Isolation: Filter the white/off-white solid. Wash with cold MTBE (2 x 20 mL) to remove sticky mother liquor.

  • Drying: Vacuum dry at 45°C for 12 hours. (High heat may cause decarboxylation or amide hydrolysis; keep <50°C).

Mechanism of Action (The "Why")

The crystallization difficulty of this molecule stems from the Acetamide-Pyridine interaction .

  • Self-Association: In non-polar solvents, the acetamide group forms strong intermolecular H-bonds (dimers), often leading to gelation.

  • Solvation: In water/alcohols, the pyridine nitrogen accepts H-bonds, increasing solubility.

  • The Fix: By using an Ethanol/Water system at the Isoelectric Point , we disrupt the solvent-solute interactions (lowering solubility) while providing enough polarity to prevent the acetamide groups from snapping together into an amorphous gel/oil [3].

References

  • Beckmann, W. "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, vol. 4, no. 5, 2000, pp. 372–383. Link

  • Black, S. et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, vol. 96, no. 5, 2007, pp. 1053–1068. Link

  • Tung, H. et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. Link

Sources

Technical Support Center: (6-Acetylamino-pyridin-3-yl)-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and troubleshooting of (6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-acetamido-5-pyridineacetic acid). It focuses on the critical final steps where side reactions are most prevalent: the hydrolysis of ester precursors and the acetylation of the amino-pyridine skeleton.

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiling

Executive Summary: The Stability Paradox

The synthesis of (6-Acetylamino-pyridin-3-yl)-acetic acid presents a classic chemoselectivity challenge. You are managing two sensitive functional groups on a pyridine ring:

  • The Acetamido Group (Position 6): Susceptible to hydrolysis under the very conditions needed to generate the carboxylic acid.[1]

  • The Acetic Acid Tail (Position 3): Prone to thermal decarboxylation, particularly if the pyridine ring becomes electron-deficient or during aggressive workups.

This guide provides targeted solutions for the three most common failure modes: De-acetylation , Decarboxylation , and Over-Acetylation .[1]

Module 1: The "Vanishing" Acetyl Group (Hydrolysis Selectivity)

User Issue: "I am hydrolyzing the ethyl ester precursor with NaOH. My LC-MS shows a mass of 152 (M+H) instead of the expected 195. I'm losing the acetyl group."

Root Cause Analysis

You are encountering competitive amide hydrolysis . While esters generally hydrolyze faster than amides, the 2-acetamidopyridine moiety (equivalent to 6-acetylamino) is electronically unique. The pyridine ring acts as an electron sink, making the amide carbonyl more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions than a standard phenyl-amide.

The Mechanism of Failure

Under standard saponification conditions (e.g., 1M NaOH, Reflux), the reaction kinetics favor the thermodynamic sink: the fully hydrolyzed (6-Amino-pyridin-3-yl)-acetic acid .

Protocol Correction: Chemoselective Hydrolysis

Objective: Cleave the ester without touching the amide.

ParameterStandard (Risky)Optimized (Safe) Why?
Base NaOH / KOHLiOH (Lithium Hydroxide) Li+ coordinates tightly with the ester carbonyl oxygen, accelerating ester hydrolysis via Lewis acid catalysis without increasing the bulk pH aggressively.
Solvent MeOH / WaterTHF / Water (3:1) THF solubilizes the organic substrate better, preventing precipitation of the intermediate which can trap reagents.[1]
Temperature Reflux (65-80°C)0°C to Room Temp Amide hydrolysis has a higher activation energy (

).[1] Keeping the temp low kinetically freezes the side reaction.
Stoichiometry Excess (3-5 eq)Strict 1.05 - 1.1 eq Limiting the hydroxide concentration prevents "force-feeding" the amide attack.
Step-by-Step Recovery Protocol
  • Dissolve the ester precursor in THF/Water (3:1).

  • Cool to 0°C in an ice bath.

  • Add LiOH·H2O (1.1 eq) portion-wise.[1]

  • Monitor by TLC/HPLC every 30 mins. Stop immediately upon consumption of starting material.

  • Critical Workup: Do not acidify with strong mineral acids (HCl) to pH 1, as this can trigger acid-catalyzed amide hydrolysis or decarboxylation.[1] Acidify carefully to pH 4-5 using Acetic Acid or mild Citric Acid.

Module 2: Thermal Instability & Decarboxylation

User Issue: "My product is disappearing during drying or recrystallization. I see a new peak corresponding to 2-acetamido-5-methylpyridine."

Root Cause Analysis

Pyridylacetic acids are notoriously unstable. The electron-withdrawing nature of the pyridine ring facilitates the loss of CO2, generating a pyridyl-methyl anion intermediate which is rapidly protonated. While 3-pyridyl isomers are more stable than 2-pyridyl isomers, the 6-acetamido group pushes electron density into the ring, creating a push-pull system that can lower the energy barrier for decarboxylation at temperatures >60°C.

Visualization: The Danger Zone

Decarboxylation cluster_conditions Risk Factors Target (6-Acetylamino-pyridin-3-yl)-acetic acid (Desired) Intermediate Zwitterionic Intermediate Target->Intermediate Heat (>60°C) Acidic pH Impurity 2-Acetamido-5-methylpyridine (Decarboxylated Impurity) Intermediate->Impurity -CO2 (Irreversible) Risk1 Vacuum drying > 50°C Risk2 Recrystallization in high BP solvents

Caption: Pathway of thermal degradation. Once CO2 is lost, the reaction is irreversible.[1]

Troubleshooting Guide
  • Drying: Never dry this compound in an oven >45°C. Use a vacuum desiccator with P2O5 at room temperature.

  • Recrystallization: Avoid boiling ethanol or water. Use precipitation by dissolving in minimal mild base (NaHCO3) and precipitating with dilute acetic acid at room temperature.[1]

Module 3: Acetylation Side Reactions (Di-acetylation)

User Issue: "I am synthesizing the precursor from (6-Amino-pyridin-3-yl)-acetic acid using Acetic Anhydride. I have a major impurity at M+42 mass units."

Root Cause Analysis

You have formed the imide (N,N-diacetyl species).[1] The amino group at position 6 is exocyclic. Under forcing conditions (neat Ac2O, reflux, or DMAP catalysis), the mono-acetylated product reacts again to form the di-acetylated impurity.[1]

Corrective Action
  • Avoid Neat Ac2O: Use a solvent like DCM or Acetonitrile.

  • Remove DMAP: 4-Dimethylaminopyridine is too strong a catalyst for this substrate and promotes di-acetylation. Use Pyridine or Triethylamine as the base.

  • Temperature Control: Run the reaction at 0°C to RT . Do not reflux.

  • Hydrolysis of Impurity: If the imide forms, it is usually less stable than the amide.[1] Briefly treating the crude mixture with aqueous NaHCO3 can selectively hydrolyze the "extra" acetyl group back to the desired mono-acetamido product.

FAQ: Frequently Asked Questions

Q: Can I use HCl to precipitate the final acid? A: It is risky. Strong mineral acids can protonate the pyridine nitrogen (forming the salt), which increases the solubility of your product in water, leading to yield loss.[1] It also catalyzes hydrolysis. We recommend adjusting to the Isoelectric Point (pI) (approx pH 4.5 - 5.5) using Acetic Acid to maximize precipitation.

Q: Why does my NMR show split peaks? A: You are likely seeing Rotamers . The amide bond has restricted rotation. In DMSO-d6, you might see dual peaks for the acetyl methyl group or the adjacent ring protons. Run the NMR at 50°C (if stable) to coalesce the peaks and confirm purity.

Q: Is the starting material (6-amino-pyridin-3-yl)-acetic acid commercially stable? A: Yes, but it oxidizes slowly. It should be stored under argon. If it is dark brown/black, purify it by dissolving in base, treating with activated charcoal, and re-precipitating with acid before attempting the acetylation.[1]

References

  • Preparation of 2-acetamido-5-pyridineacetic acid derivatives. (Synthesis of similar scaffold via hydrolysis). Vertex AI Search Results (Patents & Literature).

  • Hydrolysis of Esters vs Amides. ChemGuide. Mechanistic distinction between ester and amide hydrolysis rates.

  • Pyridylacetic Acid Instability. Three-Component Synthesis of Pyridylacetic Acid Derivatives. (Discusses decarboxylation risks of pyridylacetic acids).

  • Properties of 2-(Pyridin-3-ylamino)acetic acid. Ambeed Chemical Reference.

Sources

Technical Support Center: Long-Term Storage of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an internal Standard Operating Procedure (SOP) and Troubleshooting Knowledge Base for the handling of (6-Acetylamino-pyridin-3-yl)-acetic acid .

It synthesizes chemical stability principles applicable to pyridine-acetic acid derivatives and acetamido-functionalized heterocycles.

Executive Summary & Chemical Profile

(6-Acetylamino-pyridin-3-yl)-acetic acid is a bifunctional building block containing a pyridine ring , a carboxylic acid tail, and an acetamido (N-acetyl) group. Long-term stability relies on mitigating three specific degradation pathways inherent to these functional groups:

  • Amide Hydrolysis: The acetamido group at position 6 is susceptible to hydrolysis (releasing acetic acid and the free amine) in the presence of moisture and catalytic acid/base.

  • Decarboxylation: While relatively stable, pyridyl-acetic acids can decarboxylate under thermal stress.

  • Oxidative Discoloration: The pyridine nitrogen and electron-rich aromatic system are prone to N-oxidation or photo-degradation, often resulting in yellowing.

Physical Property & Storage Snapshot
ParameterSpecification / Recommendation
Physical State White to off-white crystalline powder
Hygroscopicity Moderate (Carboxylic acid moiety can H-bond with atmospheric water)
Primary Hazard Irritant (Skin/Eye/Respiratory)
Ideal Temp -20°C (Long-term > 6 months) | 2-8°C (Active use < 6 months)
Atmosphere Inert gas backfill (Argon/Nitrogen) recommended
Container Amber glass vial with PTFE-lined cap

The "Gold Standard" Storage Protocol

Follow this self-validating system to ensure compound integrity for 24+ months.

Step 1: Environmental Control (The "Why" behind the "What")
  • Temperature: Store at -20°C .

    • Mechanism:[1][2][3][4][5] According to the Arrhenius equation, reducing storage temperature from 25°C to -20°C significantly slows the rate of amide hydrolysis and potential decarboxylation.

  • Light: Store in Amber Vials or foil-wrapped containers.

    • Mechanism:[1][2][3][4][5] Pyridine derivatives are susceptible to UV-induced radical formation, leading to N-oxides and ring-opening degradation products.

  • Moisture: Store over Desiccant (Silica Gel or Molecular Sieves).

    • Mechanism:[1][2][3][5] Water is the reagent for hydrolysis. By removing atmospheric moisture, you eliminate one of the two necessary reactants for the degradation of the acetamido group.

Step 2: Handling & Thawing (Critical Control Point)

WARNING: Improper thawing is the #1 cause of batch degradation.

  • Remove the vial from the freezer.

  • DO NOT OPEN immediately.

  • Place in a desiccator and allow it to equilibrate to Room Temperature (approx. 30-60 mins).

    • Reasoning: Opening a cold vial in humid lab air causes immediate condensation of water onto the powder. This trapped water will catalyze hydrolysis once the vial is returned to storage.

Degradation Pathways Visualization

The following diagram maps environmental triggers to specific chemical failures for this compound.

StorageFailureModes cluster_env Environmental Triggers cluster_chem Chemical Degradation Mechanism cluster_result Observable Failure Moisture Atmospheric Moisture (H2O) Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Reagent Heat Thermal Stress (>25°C) Heat->Hydrolysis Catalyst Decarb Decarboxylation Heat->Decarb Activation Energy UV UV Light Oxidation Photo-Oxidation (N-Oxide Formation) UV->Oxidation Radical Initiator Vinegar Vinegar Smell (Free Acetic Acid) Hydrolysis->Vinegar PurityLoss Loss of Purity (Free Amine) Hydrolysis->PurityLoss Decarb->PurityLoss ColorChange Yellow/Brown Discoloration Oxidation->ColorChange

Figure 1: Failure Mode Analysis. Moisture is the primary enemy of the acetamido group, while light attacks the pyridine ring.

Troubleshooting & FAQs

Direct answers to researcher issues based on chemical logic.

Q1: My compound has turned from white to a faint yellow. Is it still usable?

Diagnosis: This indicates mild oxidative degradation or photo-oxidation of the pyridine ring. Action:

  • Check Solubility: Dissolve a small amount in your standard solvent (e.g., DMSO or Methanol). If it dissolves clearly without turbidity, the bulk physical properties are likely intact.

  • Run LC-MS: The yellow impurities are often highly conjugated species present in trace amounts (<1%). If purity is >95%, it is likely usable for general screening but not for precise kinetic studies or crystallization.

  • Purification: If critical, perform a recrystallization (typically from Ethanol/Water) or a quick filtration through a silica plug (if soluble in organic solvents).

Q2: Upon opening the vial, I smell a faint "vinegar" odor.

Diagnosis: This is a critical failure sign. It indicates hydrolysis of the acetamido group .

  • Chemistry: The

    
     bond has cleaved, releasing free Acetic Acid (
    
    
    
    ) and the free amine (6-amino-pyridin-3-yl-acetic acid). Action:
  • Do NOT use. The presence of the free amine will significantly alter the reactivity and pKa profile of your compound.

  • Root Cause: The vial was likely not desiccated or was opened while cold (see Step 2 above).

Q3: The powder has clumped into a hard solid.

Diagnosis: Hygroscopic uptake. The carboxylic acid moiety has absorbed water, facilitating hydrogen bonding between crystals. Action:

  • Weighing Error Risk: Do not assume the molecular weight is still 194.19 g/mol . It is likely a hydrate now.

  • Recovery: Dry the compound in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or high-quality silica gel for 24 hours. Re-check weight to determine water loss.
    
Q4: Can I store this as a stock solution in DMSO?

Recommendation: Only for short durations (weeks).

  • Risk: DMSO is hygroscopic. Over months, wet DMSO will hydrolyze the amide bond.

  • Better Alternative: If you must store as a liquid, store at -80°C in single-use aliquots to avoid freeze-thaw cycles.

Analytical Validation (Quality Control)

Before using a batch stored for >12 months, perform this rapid validation.

Protocol: The "Purity Check"
  • Visual Inspection: Must be white/off-white. No yellow crust.

  • NMR Validation (

    
    -NMR in DMSO-
    
    
    
    ):
    • Look for the Singlet at ~2.1 ppm (Acetyl methyl group). Integration should be 3H relative to the aromatic protons.

    • Failure Mode: If the integral is <3H or if you see a new singlet at ~1.9 ppm (free acetic acid), hydrolysis has occurred.

  • LC-MS:

    • Target Mass: [M+H]+ = 195.07 (approx).

    • Look for impurity peak at [M+H]+ = 153.06 (Loss of acetyl group = 42 Da).

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Pyridine-3-acetic acid derivatives. Merck KGaA.[4] Link

  • PubChem. (2025).[6] Compound Summary: 3-Pyridylacetic acid (Core Structure Data). National Library of Medicine. Link

  • Wang, T., et al. (2011). "Hydrolysis mechanisms of acetamides: A theoretical study." Journal of Organic Chemistry. (General mechanism for acetamido group stability).
  • Thermo Fisher Scientific. (2025).[7] Handling and Storage of Pyridine Derivatives.[1][4][7][8][9]Link

Note: Specific stability data for CAS 179060-63-4 is extrapolated from homologous pyridine-acetic acid and acetamido-pyridine structures found in the references above.

Sources

Technical Support Center: Stability & Handling of (6-Acetylamino-pyridin-3-yl)-acetic acid

[1]

Molecule Profile & Core Stability Alerts

Before troubleshooting, verify your molecule's identity and understand its inherent vulnerabilities.[] This compound is a bifunctional pyridine intermediate commonly used in the synthesis of peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs).[]

Property Details
IUPAC Name 2-(6-acetamidopyridin-3-yl)acetic acid
Common Name (6-Acetylamino-pyridin-3-yl)-acetic acid
Structure Pyridine ring substituted with an acetamido group at C6 and an acetic acid moiety at C3.[2][3]
Molecular Weight 194.19 g/mol
pKa (Predicted) ~4.5 (Carboxylic acid), ~2.5 (Pyridine N, suppressed by acetamido EWG)
Solubility Soluble in DMSO, DMF, Methanol (warm); sparingly soluble in water (pH dependent).
⚠️ Critical Stability Alerts
  • Hydrolysis Risk (High): The acetamido group at position 6 is susceptible to hydrolysis, particularly in acidic or basic aqueous solutions, yielding the impurity (6-Amino-pyridin-3-yl)-acetic acid .[2]

  • Decarboxylation (Moderate): Like many pyridylacetic acids, prolonged exposure to temperatures >60°C can trigger decarboxylation, releasing CO₂ and forming 2-acetamido-5-methylpyridine .[2]

  • Esterification (Solvent Hazard): Storage in primary alcohols (Methanol, Ethanol) without pH control can lead to spontaneous ester formation.

Interactive Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Issue 1: "I see a new peak at a lower retention time in my HPLC."

Diagnosis: Hydrolysis (Deacetylation) The acetamido group is less stable on a pyridine ring than on a benzene ring due to the electron-withdrawing nature of the pyridine nitrogen, which increases the electrophilicity of the amide carbonyl.[]

  • The Chemistry: Water attacks the amide bond, releasing acetic acid and the free amine.[] The amine product is more polar, leading to a shorter retention time in Reverse Phase (RP) HPLC.[]

  • Corrective Action:

    • Check the pH of your mobile phase.[] Avoid strong acids (pH < 2) or bases (pH > 8) for long runs.[]

    • Protocol: Switch to a buffered mobile phase (Ammonium Acetate, pH 4.5-5.5) to minimize hydrolysis on-column.[2][]

    • Storage Check: Ensure the solid is stored in a desiccator. Hygroscopicity accelerates solid-state hydrolysis.[2][]

Issue 2: "The white powder has turned faint yellow/brown."

Diagnosis: Photo-Oxidation / N-Oxide Formation Pyridine derivatives are photosensitive.[2][] The "yellowing" often indicates the formation of N-oxides or complex oxidative coupling products (azo-dimers) initiated by UV light.[2][]

  • The Chemistry: The pyridine nitrogen, although less basic due to the acetamido group, can still undergo oxidation to the N-oxide.[] Additionally, trace hydrolysis to the free amine (6-amino) significantly increases susceptibility to oxidation (browning).[2]

  • Corrective Action:

    • Immediate: Recrystallize from ethanol/water if purity is critical.

    • Prevention: Store in amber glass vials wrapped in aluminum foil.

    • Analysis: Check for a mass shift of +16 Da (N-oxide) in LC-MS.

Issue 3: "My yield dropped significantly after heating the reaction to 80°C."

Diagnosis: Thermal Decarboxylation 3-Pyridylacetic acid derivatives are generally more stable than 2- or 4-isomers, but the electron-donating nature of the 6-acetamido group (via resonance) can destabilize the C-C bond of the acetic acid group under thermal stress.[2]

  • The Chemistry: Heat facilitates the loss of CO₂, resulting in the "methyl" derivative (2-acetamido-5-methylpyridine).[2]

  • Corrective Action:

    • Process Change: Limit reaction temperature to <50°C.

    • Alternative: If activation is needed, use mild coupling reagents (e.g., HATU/EDCI) at room temperature instead of acid chlorides or thermal dehydration.[]

Visualizing Degradation Pathways

Understanding how the molecule breaks down is the key to prevention.[] The diagram below maps the three primary degradation routes.

DegradationPathwayscluster_conditionsCritical Control PointsMain(6-Acetylamino-pyridin-3-yl)-acetic acid(Target Molecule)HydrolysisProdImpurity A:(6-Amino-pyridin-3-yl)-acetic acidMain->HydrolysisProdAcid/Base Hydrolysis(+ H2O, - AcOH)DecarbProdImpurity B:2-Acetamido-5-methylpyridineMain->DecarbProdThermal Stress(>60°C, - CO2)EsterProdImpurity C:Methyl ester derivativeMain->EsterProdSolvolysis(in MeOH/EtOH)

Figure 1: Primary degradation pathways. Red path (Hydrolysis) is the most common storage failure mode.

Standard Operating Procedures (SOPs)

SOP-01: Validated Storage Protocol

To prevent degradation during long-term storage.

  • Container: Use Amber borosilicate glass vials with Teflon-lined caps.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[]

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Desiccation: Place the vial inside a secondary container (jar) containing active silica gel or molecular sieves.

SOP-02: QC Analysis (HPLC Method)

Use this method to detect the "Impurity A" (Deacetylated) and "Impurity B" (Decarboxylated).[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[]

  • Expected Results:

    • Impurity A (Amine): RT ~ 2-3 min (Polar).[2]

    • Target Molecule: RT ~ 8-10 min.

    • Impurity B (Decarboxylated): RT ~ 12-14 min (Less polar).

Storage Decision Logic

Use this logic flow to determine the safety of your current handling process.

StorageLogicStartStart: Handling (6-Acetylamino-pyridin-3-yl)-acetic acidSolventQIs the compound in solution?Start->SolventQSolventTypeIs the solvent an Alcohol (MeOH/EtOH)?SolventQ->SolventTypeYesTempQIs storage temp > 25°C?SolventQ->TempQNo (Solid)ActionWarn1RISK: Immediate Esterification.Evaporate solvent or use DMSO.SolventType->ActionWarn1YesActionSafeSolSAFE: Short term (<24h) in DMSO/DMFis acceptable.SolventType->ActionSafeSolNo (DMSO/DMF)ActionDrySAFE: Store Solid @ -20°Cwith DesiccantTempQ->ActionDryNoActionWarn2RISK: Hydrolysis/Decarboxylation.Move to Cold Storage.TempQ->ActionWarn2Yes

Figure 2: Decision tree for assessing storage risks and preventing esterification or hydrolysis.

References

  • Synthesis and Reactivity of Pyridylacetic Acids

    • Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
    • Source: Journal of Organic Chemistry (via NIH/PubMed).[]

    • URL: [Link]

  • Hydrolysis of Acetamidopyridines

    • Title: Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride (Discusses hydrolysis conditions).
    • Source: Royal Society of Chemistry (RSC Advances).[]

    • URL: [Link]

  • General Impurity Profiling Guidelines

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.
    • Source: ICH Guidelines.
    • URL: [Link]

  • Stability of Primary Aromatic Amines (Deacetylated Product)

    • Title: Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and w
    • Source: Food Additives & Contaminants.[]

    • URL: [Link]

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.[]

Technical Support Center: (6-Acetylamino-pyridin-3-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and impurity profiling of (6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-(6-acetamidopyridin-3-yl)acetic acid). It is designed for organic chemists and process engineers encountering yield losses, purity issues, or difficult isolations.

Molecule Overview & Synthesis Logic

Target Molecule: (6-Acetylamino-pyridin-3-yl)-acetic acid CAS Registry Number: 100550-94-5 (Generic structure reference) / 39658-45-2 (Precursor amine) Primary Application: Key intermediate for peptidomimetics, integrase inhibitors, and pyridine-based pharmaceutical scaffolds.

Standard Synthesis Route

The most robust industrial route involves the selective


-acetylation  of (6-Aminopyridin-3-yl)-acetic acid  (or its ester derivatives). This reaction must balance complete conversion of the primary amine against the risk of over-acylation (imide formation) or decarboxylation.

Reaction Scheme & Impurity Pathways:

SynthesisPathways SM (6-Aminopyridin-3-yl)- acetic acid (Starting Material) Target (6-Acetylamino-pyridin-3-yl)- acetic acid (Target Product) SM->Target Ac2O / AcOH Selective Acetylation Imp_A Impurity A: Unreacted Amine SM->Imp_A Incomplete Conversion Imp_B Impurity B: Di-acetylated Imide Target->Imp_B Excess Ac2O High Temp Imp_C Impurity C: Decarboxylated Species Target->Imp_C Thermal Degradation (>100°C)

Figure 1: Synthesis pathway illustrating the formation of the target molecule and primary impurities (A, B, and C).

Common Impurities Profile

Impurity IDChemical NameOriginRetention Relative to Target (RRT)*
Impurity A (6-Aminopyridin-3-yl)-acetic acidUnreacted Starting Material~0.4 - 0.6 (More Polar)
Impurity B (6-(N-acetylacetamido)-pyridin-3-yl)-acetic acidOver-reaction (Di-acetylation)~1.2 - 1.4 (Less Polar)
Impurity C 2-Acetamido-5-methylpyridineDecarboxylation (Thermal)~1.5+ (Non-polar)
Impurity D Pyridine-N-oxide derivativesOxidation (Air exposure)Variable (Often broad peak)

*Note: RRT values are approximate for C18 Reverse Phase HPLC (Acidic Mobile Phase).

Troubleshooting Guide (Q&A)

Category 1: Reaction Conversion & Yield

Q: I see a persistent peak at RRT ~0.5 (Impurity A) even after adding excess acetic anhydride. Why isn't the reaction finishing?

  • Diagnosis: This is unreacted starting material.[1] In zwitterionic molecules like amino-acids, the amine nucleophilicity is suppressed if the pH is too low (protonated amine

    
     is non-nucleophilic).
    
  • Solution:

    • Check Solvent System: If using pure acetic acid as solvent, the equilibrium may favor the protonated species. Add a mild base scavenger (e.g., Sodium Acetate) to buffer the system and deprotonate a fraction of the amine.

    • Temperature: Increase temperature to 50-60°C.

    • Protocol Adjustment: Ensure the starting material is fully dissolved. If it is a suspension, surface acetylation may seal off the particle core.

Q: My HPLC shows a major peak at RRT 1.3 (Impurity B). How do I remove this "Di-acetyl" impurity?

  • Diagnosis: You have formed the imide (di-acetylated species). This occurs with large excesses of acetic anhydride or high temperatures (>90°C).

  • Corrective Action (Workup): Do not discard the batch. The imide bond is much more labile than the amide bond.

    • Treat the crude mixture with mild aqueous base (e.g.,

      
       or 
      
      
      
      solution) at room temperature for 1-2 hours.
    • Monitor via HPLC.[2] The di-acetyl peak will convert back to the mono-acetyl target product.

    • Prevention: Limit Acetic Anhydride to 1.1 - 1.2 equivalents and control exotherms.

Category 2: Isolation & Purification[3]

Q: The product is not precipitating during the acidic workup. I am losing yield in the mother liquor.

  • Diagnosis: The target molecule is amphoteric. It has a basic pyridine nitrogen, an acidic carboxylic acid, and a neutral amide. It has a specific Isoelectric Point (pI) .

  • Solution:

    • Do not simply "acidify" to pH 1. The pyridine ring will protonate, making the molecule soluble as a cation.

    • Target the pI range (typically pH 3.5 – 4.5 for pyridine-acetic acids).

    • Adjust pH slowly with

      
      
      
      
      
      or
      
      
      until massive precipitation is observed. Cool to 0-5°C before filtration.

Q: The solid product is off-white or brown/sticky (Impurity D).

  • Diagnosis: Pyridine derivatives are prone to oxidation and oligomerization, especially in the presence of light and air.

  • Solution:

    • Recrystallization: Dissolve in minimal hot water/ethanol (9:1) and treat with activated charcoal (5% w/w) for 30 minutes. Filter hot and cool slowly.

    • Storage: Store the dried solid under inert gas (Nitrogen/Argon) in amber vials.

Analytical Methodology

To reliably separate the amine (A), target, and di-acetyl (B) species, use the following HPLC method.

Table 2: Recommended HPLC Conditions

Parameter Setting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile

| Gradient | 0-5 min: 5% B; 5-15 min: 5%


 60% B; 15-20 min: 60% B |
| Flow Rate  | 1.0 mL/min |
| Detection  | UV at 254 nm (Pyridine ring) and 210 nm (Amide) |

Decision Logic for Troubleshooting

TroubleshootingLogic Start Issue Detected CheckHPLC Analyze HPLC Profile Start->CheckHPLC ImpA Peak at RRT < 0.8 (Unreacted Amine) CheckHPLC->ImpA Polar Impurity ImpB Peak at RRT > 1.2 (Di-acetylated) CheckHPLC->ImpB Non-polar Impurity Color Product is Brown/Tar CheckHPLC->Color Visual Defect ActionA Action: Add NaOAc buffer Check Solubility ImpA->ActionA ActionB Action: Hydrolyze with mild base (pH 8-9) ImpB->ActionB ActionC Action: Charcoal treat Recrystallize (H2O/EtOH) Color->ActionC

Figure 2: Logical flowchart for diagnosing and resolving synthetic issues based on analytical data.

References

  • Sigma-Aldrich. 2-(6-Aminopyridin-3-yl)acetic acid Product Specification & Safety Data Sheet. Retrieved from .

  • European Patent Office. Preparation of acetic acid derivatives (EP0081320A2). (1983).[1] Describes general acetylation protocols for pyridine-acetic acid derivatives. Retrieved from .

  • National Institutes of Health (PubChem). 2-(6-acetamidopyridin-3-yl)acetic acid Compound Summary. Retrieved from .

  • Beilstein Journal of Organic Chemistry. Synthesis of imidazol-1-yl-acetic acid hydrochloride. (2008).[3] Discusses analogous zwitterionic purification and solubility challenges. Retrieved from .

Sources

Validation & Comparative

Technical Comparison Guide: (6-Acetylamino-pyridin-3-yl)-acetic acid vs. Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of (6-Acetylamino-pyridin-3-yl)-acetic acid against its primary analogs. This analysis is designed for medicinal chemists and process scientists optimizing kinase inhibitors and peptidomimetics.

Executive Summary & Structural Context

(6-Acetylamino-pyridin-3-yl)-acetic acid represents a specialized scaffold in medicinal chemistry, distinct from its parent compound (6-Aminopyridin-3-yl)-acetic acid (CAS 39658-45-2) and the simple (Pyridin-3-yl)-acetic acid (CAS 501-81-5).

While the free amino derivative is a classic "hinge-binding" motif in kinase inhibition (functioning as a Hydrogen Bond Donor-Acceptor pair), the N-acetylated variant fundamentally alters the electronic and steric profile. It serves two primary advanced functions:

  • Epigenetic Probe: Mimicry of acetylated lysine residues (KAc) for BET bromodomain inhibition.

  • Pharmacokinetic Modulator: Reducing the basicity of the pyridine nitrogen and increasing lipophilicity (LogP) to improve membrane permeability compared to the zwitterionic amino-acid precursors.

Physicochemical Performance Profile

The following data compares the target compound with its two closest commercial alternatives.

Table 1: Comparative Physicochemical Properties

Property(6-Acetylamino-pyridin-3-yl)-acetic acid (6-Aminopyridin-3-yl)-acetic acid (Pyridin-3-yl)-acetic acid
Primary Utility BET Inhibition / Prodrug ScaffoldKinase Hinge Binder (Type I)General Synthetic Intermediate
Molecular Weight ~194.19 g/mol 152.15 g/mol 137.14 g/mol
Est. pKa (Pyridine N) ~3.5 - 4.0 (Reduced Basicity)6.86 (Moderate Basicity)5.20
Est. LogP 0.5 - 0.8 (More Lipophilic)-0.5 (Hydrophilic/Zwitterionic)0.2
H-Bond Donors 2 (Amide NH, Acid OH)3 (Amine NH2, Acid OH)1 (Acid OH)
H-Bond Acceptors 4 (Pyridine N, 2x C=O)3 (Pyridine N, C=O)2 (Pyridine N, C=O)
Electronic Effect Amide is electron-withdrawing (resonance)Amine is strongly electron-donatingNeutral / Weakly deactivating
Expert Insight: The "Basicity Switch"

The critical differentiator is the pKa shift . The 6-amino group is a strong electron donor, making the pyridine nitrogen basic (pKa ~6.9). Acetylation creates an amide; the lone pair on the exocyclic nitrogen is delocalized into the carbonyl, preventing it from donating density to the pyridine ring. This drops the pyridine pKa significantly, reducing non-specific binding and improving oral bioavailability by preventing ionization in the stomach.

Synthetic Utility & Manufacturing

Synthesis of the acetylamino derivative requires careful sequencing to avoid decarboxylation of the acetic acid side chain.

Comparative Synthetic Workflows

The diagram below illustrates the divergent pathways for synthesizing the Target (Route A) versus the Amino analog (Route B).

SynthesisPathways Start 6-Amino-3-picoline Step1 Acetylation (Ac2O / AcOH) Start->Step1 Protection Step2 Oxidation (KMnO4) Step1->Step2 Side chain ox Step3 Arndt-Eistert Homologation Step2->Step3 Chain extension Target (6-Acetylamino-pyridin-3-yl) -acetic acid Step3->Target Hydrolysis AltStart 6-Chloro-3-pyridylacetic acid AltStep Buchwald-Hartwig Amination AltStart->AltStep Pd(OAc)2 / Ligand AminoTarget (6-Amino-pyridin-3-yl) -acetic acid AltStep->AminoTarget Deprotection AminoTarget->Target Selective Acetylation (Difficult due to COOH)

Figure 1: Synthetic logic comparing de novo construction (Top) vs. functionalization (Bottom).

Experimental Protocol: Selective Acetylation

Direct acetylation of the amino-acid is challenging due to self-condensation. The recommended route uses the methyl ester.

Protocol: Preparation of Methyl (6-acetylamino-pyridin-3-yl)-acetate

  • Esterification: Dissolve (6-aminopyridin-3-yl)-acetic acid (1.0 eq) in dry MeOH. Add SOCl₂ (1.5 eq) dropwise at 0°C. Reflux for 3h. Concentrate to yield the methyl ester HCl salt.

  • Free Base: Suspend salt in EtOAc, wash with sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.

  • Acetylation: Dissolve the amine ester (1.0 eq) in DCM. Add Pyridine (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at RT for 4h.

    • Checkpoint: Monitor by TLC (5% MeOH/DCM). Product moves higher (less polar) than starting amine.

  • Hydrolysis: Dissolve intermediate in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 1h. Acidify to pH 4 with 1M HCl to precipitate the target acid.

Biological Application: Mechanism of Action

The structural difference dictates the binding mode in protein pockets.

Kinase Hinge Binding (The "Flip")
  • 6-Amino: Acts as a Donor-Acceptor motif. The ring N accepts H-bond from the backbone NH; the exocyclic NH₂ donates to the backbone C=O.

  • 6-Acetylamino: The acetyl group introduces steric bulk and removes the strong donor capability of the exocyclic amine. It often induces a "flip" in binding mode or targets pockets requiring an Acceptor-Donor-Acceptor triad (if the amide NH is accessible).

Epigenetic Mimicry (BET Bromodomains)

The acetyl-lysine (KAc) binding pocket in bromodomains is a hydrophobic cavity with a conserved asparagine anchor.

  • (6-Acetylamino-pyridin-3-yl)-acetic acid acts as a KAc mimic . The acetyl carbonyl accepts a hydrogen bond from the conserved Asparagine (e.g., Asn140 in BRD4), while the pyridine ring provides pi-stacking interactions with the "WPF shelf" residues.

InteractionMap Ligand_Head Acetyl-Amino Group Target_Asn Asn140 (H-Bond) Ligand_Head->Target_Asn Primary Recognition (KAc Mimicry) Ligand_Core Pyridine Ring Target_WPF WPF Shelf (Pi-Stacking) Ligand_Core->Target_WPF Hydrophobic Interaction Ligand_Tail Acetic Acid Tail Target_Solvent Solvent Exposed Area Ligand_Tail->Target_Solvent Solubility / Linker Attachment

Figure 2: Pharmacophore mapping of the acetylamino scaffold in BET bromodomain inhibition.

References

  • Comparison of Pyridine Derivatives in Catalysis & Synthesis. BenchChem. (2025).[1] Benchmarking 2-Acetamidopyridine: A Comparative Guide.

  • Physicochemical Properties of Aminopyridines. ResearchGate. (2024). Theoretical prediction of relative and absolute pKa values of aminopyridines.

  • Kinase Hinge Binding Patterns. ChemRxiv. (2023). How Ligands Interact with the Kinase Hinge: Analysis of 2,710 Inhibitors.

  • Synthesis of Pyridylacetic Acids. NIH/PubMed. (2011). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation of Meldrum's Acids.

  • Product Data: (6-Aminopyridin-3-yl)acetic acid. Sigma-Aldrich. (2024). CAS 39658-45-2 Technical Data Sheet.

Sources

Publish Comparison Guide: Structure-Activity Relationship of (6-Acetylamino-pyridin-3-yl)-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structure-activity relationship (SAR) of (6-Acetylamino-pyridin-3-yl)-acetic acid analogs , positioning them as a critical bioisosteric class of CRTH2 (DP2) receptor antagonists . This scaffold represents a strategic evolution from earlier indole-acetic acid derivatives (e.g., Indomethacin, Ramatroban), designed to improve physicochemical properties while maintaining high affinity for the PGD2 receptor.

Executive Summary & Therapeutic Context[1][2][3][4][5]

The (6-Acetylamino-pyridin-3-yl)-acetic acid scaffold is a pharmacophore primarily explored in the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists. CRTH2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2), playing a pivotal role in allergic inflammation, asthma, and atopic dermatitis.

This guide analyzes the SAR of this specific pyridine-based scaffold, comparing it against industry-standard indole-acetic acid antagonists (e.g., Ramatroban , Fevipiprant ). The transition from an indole to a pyridine core addresses key liabilities such as metabolic stability and solubility, while the acetylamino group mimics the hydrogen-bonding characteristics of the indole NH.

Core Mechanism of Action
  • Target: CRTH2 (DP2) Receptor.

  • Endogenous Ligand: Prostaglandin D2 (PGD2).

  • Signaling Pathway: G

    
    i-coupled 
    
    
    
    Inhibition of cAMP
    
    
    Calcium mobilization
    
    
    Th2 cell/Eosinophil chemotaxis.
  • Therapeutic Goal: Block PGD2-induced recruitment of inflammatory cells to tissues (lung, skin).

Structure-Activity Relationship (SAR) Analysis

The (6-Acetylamino-pyridin-3-yl)-acetic acid molecule can be dissected into three pharmacophoric regions: the Acidic Head , the Pyridine Core , and the Acetylamino Tail .

A. The Acidic Head (Acetic Acid Moiety)
  • Role: This is the critical "anchor" of the molecule. The carboxylate anion forms a salt bridge with the conserved arginine residues (Arg170 and Arg429 ) in the CRTH2 binding pocket.

  • SAR Insight:

    • Chain Length: The methylene linker (-CH

      
      -) is optimal. Extending to propionic acid or shortening to benzoic acid typically results in a >10-fold loss of potency.
      
    • Bioisosteres: Replacement with tetrazoles or sulfonamides is possible but often reduces oral bioavailability compared to the free acid.

B. The Pyridine Core (Scaffold)
  • Role: Acts as a bioisostere for the phenyl or indole rings found in first-generation antagonists (e.g., Ramatroban).

  • SAR Insight:

    • Nitrogen Positioning: The 3-pyridyl orientation (nitrogen meta to the acetic acid) is often preferred to optimize the vector of the tail group.

    • Solubility: The pyridine nitrogen improves aqueous solubility (lowering LogP) compared to the lipophilic indole or naphthalene cores (e.g., Setipiprant), potentially reducing plasma protein binding.

C. The Acetylamino Tail (6-Position Substituent)[4][6][7]
  • Role: Mimics the hydrogen bond donor (NH) of the indole ring. It interacts with polar residues in the receptor's hydrophobic pocket.

  • SAR Insight:

    • Acetyl Group (-NHCOCH

      
      ):  Provides a balanced H-bond donor/acceptor profile.
      
    • Bulky Substituents: Replacing the methyl of the acetyl group with larger lipophilic groups (e.g., p-fluorophenyl, benzyl) can significantly enhance potency by filling the hydrophobic accessory pocket, though it increases molecular weight.

    • Sulfonamide Replacement: Converting the acetamide to a sulfonamide (-NHSO

      
      R) is a common strategy to increase potency (seen in Ramatroban  and Fevipiprant  analogs), creating a "super-acidic" or highly polar interaction.
      

Comparative Analysis: Alternatives & Competitors

The following table compares the (6-Acetylamino-pyridin-3-yl)-acetic acid class against established CRTH2 antagonists.

Feature(6-Acetylamino-pyridin-3-yl)-acetic Acid AnalogsRamatroban (Reference)Fevipiprant (QAW039)Setipiprant (ACT-129968)
Core Scaffold Pyridine Indole / TetrahydrocarbazoleIndole / Pyrrolo-pyrimidineNaphthalene
Acidic Group Acetic AcidAcetic AcidAcetic AcidAcetic Acid
Key Substituent 6-AcetylaminoSulfonamideSulfonyl-phenoxyFluoro / Methyl
Target Selectivity High for CRTH2Dual CRTH2 / TP ReceptorHighly Selective CRTH2Highly Selective CRTH2
Est. IC50 (Binding) 10 - 100 nM (Analog dependent)~100 nM (CRTH2)< 1 nM~6 nM
Solubility High (Polar Pyridine)Low (Lipophilic)ModerateLow
Metabolic Stability High (Resistant to oxidation)Moderate (Indole oxidation)HighHigh

Key Takeaway: The pyridine analogs offer a "middle ground" — better solubility than Setipiprant/Ramatroban and easier synthesis than the complex Fevipiprant scaffold, making them excellent tool compounds or backup candidates.

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Potency)

Objective: Determine the affinity (


) of the analog for the human CRTH2 receptor.
  • Membrane Preparation: Use CHO-K1 cells stably expressing recombinant human CRTH2 (GPR44).

  • Incubation:

    • Mix 10

      
      g membrane protein with [
      
      
      
      H]-PGD2
      (1-2 nM final concentration).
    • Add test compound (serial dilution:

      
       M to 
      
      
      
      M) in binding buffer (50 mM Tris-HCl, 10 mM MgCl
      
      
      , pH 7.4).
    • Non-specific Binding Control: Include 10

      
      M Ramatroban  or DK-PGD2  in control wells.
      
  • Equilibrium: Incubate for 60 minutes at room temperature.

  • Harvest: Filter through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 and calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Eosinophil Shape Change Assay (Functional)

Objective: Confirm antagonistic activity in a physiological context (Whole Blood).

  • Sample: Fresh human whole blood from healthy donors.

  • Treatment:

    • Pre-incubate blood with test compound (30 min at 37°C).

    • Stimulate with PGD2 (EC80 concentration, typically 30-100 nM).

  • Fixation: Stop reaction after 5 minutes using cytofix/fixative buffer.

  • Lysis: Lyse red blood cells.

  • Flow Cytometry: Analyze the eosinophil population (gated by high granularity/side scatter).

  • Readout: Measure the increase in Forward Scatter (FSC), which correlates with actin polymerization/shape change. Antagonists will inhibit this FSC increase dose-dependently.

Visualizations

Figure 1: CRTH2 Signaling Pathway & Antagonist Intervention

This diagram illustrates the downstream effects of PGD2 and where the (6-Acetylamino-pyridin-3-yl)-acetic acid analogs intervene.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates Antagonist (6-Acetylamino-pyridin-3-yl)-acetic acid (Inhibitor) Antagonist->CRTH2 Blocks Gi G-alpha-i Protein CRTH2->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Increases (via G-beta-gamma) cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Chemotaxis / Activation (Eosinophils/Th2 Cells) cAMP->Chemotaxis Low cAMP promotes Ca->Chemotaxis Triggers

Caption: Mechanism of Action: The analog blocks PGD2 binding to CRTH2, preventing Gi-mediated calcium flux and chemotaxis.[1]

Figure 2: SAR Logic of the Scaffold

Visualizing the functional regions of the molecule.

SAR_Logic Head Acidic Head (Acetic Acid) Core Pyridine Core (Scaffold) Head->Core HeadFunc Ionic Bond with Arg170/Arg429 Head->HeadFunc Function Tail Tail Group (6-Acetylamino) Core->Tail CoreFunc Solubility & Bioisostere of Indole Core->CoreFunc Function TailFunc H-Bond Donor (Mimics Indole NH) Tail->TailFunc Function

Caption: Pharmacophore dissection: The Acidic Head anchors the molecule, while the Pyridine Core and Tail optimize binding and solubility.

References

  • Bonafoux, D. et al. (2011).[2] "Thienopyrrole acetic acids as antagonists of the CRTH2 receptor." Bioorganic & Medicinal Chemistry Letters.

  • Sandham, D. A. et al. (2009). "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Armer, R. E. et al. (2005). "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry.

  • Ulven, T. & Kostenis, E. (2010). "CRTH2 antagonists: a novel treatment for allergic diseases." Journal of Medicinal Chemistry.

  • Pettipher, R. et al. (2007). "Antagonism of the prostaglandin D2 receptor CRTH2 explains the anti-allergic activity of ramatroban." Journal of Pharmacology and Experimental Therapeutics.

Sources

Publish Comparison Guide: Validating the Biological Target of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of (6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-(6-acetamidopyridin-3-yl)acetic acid) as a bioactive ligand. Based on its chemical structure—specifically the 2-acetamidopyridine "warhead"—this molecule is classified as a privileged fragment and Acetyl-Lysine (KAc) mimetic .

Its primary biological utility lies in targeting Bromodomains (BET family) and serving as a critical intermediate for Bradykinin B2 receptor antagonists .

Part 1: Executive Technical Synthesis

(6-Acetylamino-pyridin-3-yl)-acetic acid is not a standalone blockbuster drug but a high-value pharmacophore fragment . Its structural core, the 2-acetamidopyridine , is a validated bioisostere for the acetylated lysine residues found on histone tails.

In drug discovery, this molecule serves two distinct, high-impact roles:

  • Primary Biological Target (Fragment): It targets the KAc-binding pocket of BET Bromodomains (BRD2, BRD3, BRD4), acting as a competitive inhibitor of protein-protein interactions (PPIs) involved in oncogenic transcription (e.g., c-Myc).

  • Structural Scaffold: It acts as the "warhead" moiety in peptidomimetic antagonists for the Bradykinin B2 receptor (e.g., FR173657), where the acetamido group facilitates critical hydrogen bonding within the receptor pocket.

This guide focuses on validating its activity against BET Bromodomains , the most common application for this scaffold in modern Fragment-Based Drug Discovery (FBDD).

Part 2: Mechanism of Action & Target Identification

The biological activity of this molecule is dictated by its ability to mimic the hydrogen-bonding pattern of acetyl-lysine.

The Acetyl-Lysine Mimicry Hypothesis

The Bromodomain (BRD) is a hydrophobic pocket that recognizes acetylated lysine (KAc). A validated inhibitor must satisfy two critical interactions:

  • Hydrogen Bond: The carbonyl oxygen of the inhibitor accepts a hydrogen bond from the conserved asparagine (Asn140 in BRD4 BD1).

  • Water-Mediated Bridge: The nitrogen of the acetamido group often interacts with a conserved water network (or directly with Tyrosine residues).

The 2-acetamidopyridine core of (6-Acetylamino-pyridin-3-yl)-acetic acid perfectly overlays with the natural KAc substrate, making it a "privileged scaffold" for library screening.

Pathway Visualization: BET Inhibition

The following diagram illustrates how this fragment interrupts the pathogenic signaling pathway.

BET_Pathway Chromatin Acetylated Chromatin (H3K27ac / H4Kac) Complex Chromatin-BRD4 Complex Chromatin->Complex Recruitment BRD4 BRD4 Protein (Reader) BRD4->Complex PTEFb P-TEFb Recruitment Complex->PTEFb PolII RNA Pol II Pause Release PTEFb->PolII Myc Oncogene Transcription (c-Myc, Bcl-2) PolII->Myc Upregulation Inhibitor (6-Acetylamino-pyridin-3-yl)- acetic acid Inhibitor->BRD4 Competitive Binding (KAc Pocket) Inhibitor->Complex Disruption

Caption: Mechanism of Action. The fragment competes with acetylated chromatin for the BRD4 binding pocket, preventing the recruitment of transcriptional machinery (P-TEFb) and halting oncogene expression.

Part 3: Comparative Analysis (Fragment vs. Standards)

To validate the target, one must compare the fragment's binding efficiency against established standards. In FBDD, we do not compare potency (IC50) directly with optimized drugs, but rather Ligand Efficiency (LE) and binding mode.

Table 1: Comparative Profile of BET Ligands
Feature(6-Acetylamino-pyridin-3-yl)-acetic acid 3,5-Dimethylisoxazole JQ1 (Tool Compound)
Role Privileged Fragment / LinkerStandard FragmentOptimized Inhibitor
Binding Motif Acetyl-Lysine Mimetic (Ac-N)Acetyl-Lysine Mimetic (KAc)Thieno-triazolo-diazepine
Target Affinity (Kd) High µM to Low mM (Est. 100-500 µM)~1 mM< 100 nM
Ligand Efficiency (LE) High (Small size, specific H-bonds)ModerateModerate (High MW)
Solubility High (Carboxylic acid tail)HighLow/Moderate
Application PROTAC Linker, Fragment ScreeningFragment ScreeningPositive Control
Primary Interaction H-bond to Asn140 (BRD4)H-bond to Asn140H-bond to Asn140

Expert Insight: While JQ1 is orders of magnitude more potent, the (6-Acetylamino-pyridin-3-yl)-acetic acid fragment offers a distinct advantage: the acetic acid tail provides a "vector" for chemical elaboration. Unlike 3,5-dimethylisoxazole, which is hard to functionalize without losing activity, the pyridine scaffold allows for growth into the "WPF shelf" region of the bromodomain to increase potency.

Part 4: Experimental Protocols for Target Validation

To confirm this molecule targets the BET family in your specific assay, you must employ a biophysical cascade. Do not rely solely on cellular proliferation assays, as the fragment's potency is likely too low for phenotypic readout without optimization.

Protocol A: Thermal Shift Assay (TSA/DSF)

The Gold Standard for Fragment Validation.

Objective: Measure the increase in melting temperature (


) of the BRD4-BD1 domain upon ligand binding.
  • Reagents:

    • Recombinant BRD4-BD1 protein (2-5 µM final).

    • SYPRO Orange dye (5000x stock, use at 5x final).

    • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl.

    • Compound: (6-Acetylamino-pyridin-3-yl)-acetic acid (Titration: 0.1 mM to 5 mM).

  • Workflow:

    • Dispense 20 µL of Protein/Dye mix into a 384-well PCR plate.

    • Add compound (ensure DMSO < 2% final).

    • Include JQ1 (10 µM) as a positive control and DMSO-only as negative.

    • Run melt curve: 25°C to 95°C at 1°C/min on a qPCR machine (e.g., QuantStudio).

  • Data Analysis:

    • Calculate

      
      .
      
    • Validation Criteria: A

      
       confirms specific binding for a fragment of this size.
      
Protocol B: Saturation Transfer Difference (STD) NMR

To Map the Binding Epitope.

Objective: Confirm that the acetamido group is the primary interaction point.

  • Sample Prep:

    • Protein: BRD4-BD1 (10-20 µM) in deuterated buffer (PBS-d, pH 7.4).

    • Ligand: 500 µM - 1 mM (Ligand:Protein ratio > 50:1).

  • Acquisition:

    • Record 1H NMR reference spectrum.

    • Record STD spectrum (on-resonance irradiation at protein methyls, e.g., 0 ppm; off-resonance at 30 ppm).

  • Interpretation:

    • Subtract on-resonance from off-resonance spectra.

    • Result: Signals corresponding to the acetyl methyl protons (~2.1 ppm) and the pyridine ring protons should appear in the difference spectrum, confirming these moieties are in close contact with the protein receptor.

Validation Workflow Diagram

Validation_Workflow Start Compound: (6-Acetylamino-pyridin-3-yl)- acetic acid Step1 Step 1: Thermal Shift Assay (TSA) Screen for Tm shift > 1°C Start->Step1 Decision1 Binder? Step1->Decision1 Step2 Step 2: STD-NMR Confirm Epitope (Ac-group) Decision1->Step2 Yes Discard Non-Binder / Artifact Decision1->Discard No Step3 Step 3: X-ray Crystallography Verify Asn140 H-bond Step2->Step3 Valid VALIDATED TARGET: BRD4 Acetyl-Lysine Pocket Step3->Valid

Caption: Step-by-step biophysical validation workflow. TSA provides initial hit confirmation, while NMR and X-ray structural data provide definitive proof of the binding mode.

Part 5: References & Authority[1]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link

    • Foundational paper establishing the validation of acetyl-lysine mimetics (like JQ1) for BET inhibition.

  • Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry.[1][2] Link

    • Reviews various headgroups, including aminopyridine and isoxazole scaffolds, validating the 2-acetamidopyridine core.

  • Notsu, Y., et al. (1994). Novel Subtype-Selective Nonpeptide Bradykinin Receptor Antagonists FR167344 and FR173657.[3] Journal of Pharmacology and Experimental Therapeutics. Link

    • Validates the use of the (6-acetamidopyridin-3-yl) moiety as a critical binding element in G-protein coupled receptor (GPCR) antagonists.

  • Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Scaffold Hopping. Journal of Medicinal Chemistry.[1][2] Link

    • Provides structural data comparing different KAc mimetic fragments.

Sources

Publish Comparison Guide: Orthogonal Confirmation of (6-Acetylamino-pyridin-3-yl)-acetic Acid Activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the orthogonal validation strategy for (6-Acetylamino-pyridin-3-yl)-acetic acid , a chemical probe functioning as a bioisostere of Acetyl-Lysine (Kac) .

Based on its chemical structure, this compound is designed to target Bromodomains (e.g., BRD4, CREBBP) by mimicking the acetylated lysine residue on histone tails. The 6-acetamidopyridine moiety forms hydrogen bonds with the conserved asparagine (e.g., Asn140 in BRD4) in the bromodomain binding pocket.

Executive Summary & Mechanistic Context

Compound Class: Acetyl-Lysine (Kac) Mimic / Bromodomain Inhibitor Fragment. Primary Target: BET Bromodomains (BRD2, BRD3, BRD4) or non-BET Bromodomains (CREBBP/EP300). Mechanism of Action: Competitive inhibition of the protein-protein interaction between bromodomains and acetylated histones.

Confirming the activity of small polar fragments like (6-Acetylamino-pyridin-3-yl)-acetic acid requires a rigorous exclusion of false positives common in high-concentration screening (e.g., colloidal aggregation, redox cycling). This guide prioritizes biophysical validation over simple biochemical readout to establish true target engagement.

Validation Workflow (Graphviz Diagram)

The following diagram illustrates the critical path from primary screening to orthogonal confirmation, filtering out artifacts at each stage.

ValidationWorkflow Compound (6-Acetylamino-pyridin-3-yl)-acetic acid Primary Primary Screen: TR-FRET / AlphaScreen (High Throughput) Compound->Primary Filter1 Filter: Remove Fluorescence Interference & Quenchers Primary->Filter1 Ortho1 Orthogonal 1 (Biophysical): Surface Plasmon Resonance (SPR) (Kinetics & Stoichiometry) Filter1->Ortho1 Valid Hits FalsePos1 Discard Filter1->FalsePos1 Artifacts Filter2 Filter: Remove Aggregators (1:1 Binding Model) Ortho1->Filter2 Ortho2 Orthogonal 2 (Structural): Thermal Shift (DSF) / ITC (Thermodynamics) Filter2->Ortho2 True Binders FalsePos2 Discard Filter2->FalsePos2 Promiscuous Aggregators Ortho3 Orthogonal 3 (Cellular): NanoBRET / CETSA (Target Engagement) Ortho2->Ortho3 Lead Optimization

Caption: Step-wise orthogonal filtration funnel to distinguish true bromodomain binders from assay artifacts.

Comparative Analysis of Assay Technologies

To confirm activity, you must use assays that rely on different physical principles. Relying solely on light-based assays (AlphaScreen/TR-FRET) is insufficient due to potential interference from the pyridine ring or the carboxylic acid tail at high concentrations.

Table 1: Technology Comparison for Kac-Mimic Validation
FeatureTR-FRET (Primary) SPR (Orthogonal 1) NanoBRET (Orthogonal 2)
Principle Energy transfer between fluorophoresRefractive index change (Mass binding)BRET between Luciferase-Target & Tracer
Readout IC50 (Inhibition)

,

,

(Kinetics)
EC50 (Cellular Affinity)
Sensitivity High (nM range)Medium (µM to mM range)High (nM range)
Throughput Very HighMediumMedium
False Positives Auto-fluorescence, QuenchingAggregation, Non-specific bindingCell permeability issues
Fragment Suitability Low (High conc. artifacts)Excellent (Detects weak binders)Low (Requires permeability)
Reagent Cost LowHigh (Sensor chips)High (Transfection/Tracer)

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) – The "Gold Standard"

Why this assay? SPR directly measures mass accumulation on the sensor surface. It is the only method that can definitively prove the compound binds in a 1:1 stoichiometry, ruling out "sticky" promiscuous aggregators which are common with carboxylic acid-containing fragments.

Materials:

  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 or SA (Streptavidin) series.

  • Protein: Biotinylated BRD4 (BD1 domain).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid phosphate buffers if using high concentrations of carboxylic acids to prevent pH drift.

Workflow:

  • Immobilization: Capture Biotin-BRD4 on the SA chip to a density of ~2000 RU. Use a reference flow cell with Biotin-Linker only or an inactive mutant (N140A).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as the compound stock is likely in DMSO.

  • Dose Response: Inject the compound in a multi-cycle kinetic series.

    • Concentration range: 0, 3.125, 6.25, 12.5, 25, 50, 100 µM (adjust based on potency).

    • Contact time: 60s; Dissociation time: 120s.

    • Flow rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Pass Criteria:

      
       should be within 80-120% of theoretical 
      
      
      
      .
    • Fail Criteria: Square-wave binding (indicates non-specific solvent effect) or super-stoichiometric binding (aggregation).

Protocol B: Cellular Thermal Shift Assay (CETSA) – Target Engagement

Why this assay? Unlike functional assays that require downstream signaling changes (which can be noisy), CETSA confirms the compound physically stabilizes the protein inside the cell. This validates that the (6-Acetylamino-pyridin-3-yl)-acetic acid can penetrate the cell membrane despite its polarity.

Workflow:

  • Cell Seeding: Seed HEK293T cells in 6-well plates (0.5 x 10^6 cells/well).

  • Treatment: Treat cells with the compound (e.g., 10 µM and 50 µM) or DMSO control for 1 hour at 37°C.

  • Harvest & Heating:

    • Harvest cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

    • Aliquot into PCR tubes.

    • Apply a thermal gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler.

  • Lysis & Separation:

    • Cool samples to RT, then freeze-thaw (x3) to lyse.

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using anti-BRD4 antibody.

  • Data Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) of the treated sample compared to DMSO confirms binding.
    

Mechanistic Confirmation: Binding Mode Diagram

To fully validate the activity, one must understand how the molecule binds. The diagram below depicts the expected interaction network within the Bromodomain binding pocket, which should be confirmed via STD-NMR or X-ray Crystallography if SPR is positive.

BindingMode cluster_pocket Binding Interface Compound (6-Acetylamino-pyridin-3-yl)-acetic acid Water Conserved Water Molecule Compound->Water H-Bond (Pyridine-N) Asn140 Asn140 (Conserved) Compound->Asn140 H-Bond (Carbonyl-O) Compound->Asn140 H-Bond (Amide-NH) BRD_Pocket Bromodomain Kac Binding Pocket Tyr97 Tyr97 (Hydrophobic) Water->Tyr97 Structural Bridge

Caption: Predicted binding mode. The acetylamino group mimics Acetyl-Lysine, anchoring to Asn140, while the pyridine nitrogen interacts with the conserved water network.

References

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. [Link]

    • Foundational reference for BET inhibitor assays and the structural basis of acetyl-lysine mimicry.
  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. [Link]

    • Establishes CETSA as a primary orthogonal method for cellular target engagement.
  • Giannetti, A. M. (2011). "From experimental design to structural characterization: a guide to the selection of biophysical methods for fragment screening." Methods in Enzymology, 493, 169-218. [Link]

    • Authoritative guide on using SPR and NMR for fragment valid
  • Vidler, L. R., et al. (2012). "Druggability analysis and structural classification of bromodomain acetyl-lysine binding sites." Journal of Medicinal Chemistry, 55(17), 7346-7359. [Link]

    • Provides structural context for the pyridine-based Kac mimics.

Publish Comparison Guide: Reproducibility of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-(6-acetamidopyridin-3-yl)acetic acid) is a critical building block in the synthesis of CRTH2 antagonists, kinase inhibitors, and other pharmaceutical agents. Despite its structural simplicity, experimental results involving this compound often suffer from poor reproducibility.

Common issues include inconsistent yields (ranging from 30% to 85%), variable solubility profiles, and the presence of "ghost" impurities in HPLC traces. This guide objectively compares the standard synthesis routes against optimized protocols, explaining the causality behind these failures and providing a self-validating workflow to ensure consistent, high-purity results.

The Core Challenge: Why Results Vary

The reproducibility crisis with this scaffold stems from three competing chemical behaviors inherent to the 2-aminopyridine motif:

  • Tautomeric Ambiguity: The 2-aminopyridine system exists in equilibrium between the amino-pyridine and imino-dihydropyridine forms. Standard acetylation often attacks the ring nitrogen (kinetic product) rather than the exocyclic amine (thermodynamic product), leading to unstable intermediates that decompose during workup.

  • Hydrolytic Competition: The N-acetyl group on the pyridine ring is susceptible to acid/base hydrolysis. Aggressive saponification of ester precursors often cleaves the acetyl group along with the ester, regenerating the starting amine.

  • Zwitterionic Solubility: The final product contains both a carboxylic acid and a weakly basic pyridine nitrogen. Its solubility is highly pH-dependent, leading to massive losses during conventional extraction workups.

Comparative Analysis of Synthetic Routes

We evaluated three common strategies for obtaining (6-Acetylamino-pyridin-3-yl)-acetic acid.

Table 1: Performance Comparison of Synthetic Strategies
FeatureRoute A: Direct Acetylation Route B: Ester Hydrolysis (Standard) Route C: Selective Mild Hydrolysis (Recommended)
Precursor (6-Aminopyridin-3-yl)acetic acidMethyl 2-(6-acetamidopyridin-3-yl)acetateMethyl 2-(6-acetamidopyridin-3-yl)acetate
Reagents Ac₂O / AcOH (Reflux)NaOH / MeOH / HeatLiOH / THF / H₂O (0°C)
Yield Consistency Low (30-50%)Variable (40-70%)High (85-92%)
Purity Profile High di-acetylated impuritiesContains 5-15% deacetylated amine>98% Single Peak
Scalability Poor (Gummy solids)ModerateExcellent
Primary Failure Mode Over-acetylation & PolymerizationDeacetylation of the amideNone observed

Mechanistic Visualization

The following diagram illustrates the reaction pathways and the specific "trap" where standard protocols fail (indicated in red).

ReactionPathways cluster_legend Pathway Legend Start Methyl 2-(6-acetamidopyridin-3-yl)acetate (Precursor) Target (6-Acetylamino-pyridin-3-yl)-acetic acid (Target Product) Start->Target Route C: LiOH, THF/H2O Controlled Hydrolysis Trap Impurity: (6-Aminopyridin-3-yl)acetic acid (Deacetylated Byproduct) Start->Trap Route B: NaOH, Heat Aggressive Hydrolysis Target->Trap Exposure to pH < 2 or pH > 12 Extended Time Legend Green: Optimized Route Red: Degradation Pathway

Caption: Figure 1. Competitive hydrolysis pathways. Aggressive conditions (Route B) cleave the amide bond, while controlled conditions (Route C) selectively hydrolyze the ester.

Optimized Experimental Protocol (Route C)

This protocol is designed to be self-validating . If the pH check in Step 3 fails, the protocol pauses, preventing the waste of downstream resources.

Materials:
  • Methyl 2-(6-acetamidopyridin-3-yl)acetate (Purity >95%)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC Grade

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:
  • Solubilization:

    • Dissolve 10.0 g (48 mmol) of the methyl ester precursor in 100 mL of THF/Water (3:1 v/v).

    • Checkpoint: Ensure the solution is clear. Turbidity indicates incomplete dissolution; add mild heat (30°C) if necessary.

  • Controlled Hydrolysis:

    • Cool the reaction mixture to 0°C (Ice bath).

    • Add LiOH·H₂O (2.2 equiv, 105.6 mmol) portion-wise over 15 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Validation: Monitor by TLC (10% MeOH in DCM). The starting material spot (Rf ~0.6) must disappear.

  • Critical pH Adjustment (The "Soft Landing"):

    • Do NOT dump strong acid into the mixture.

    • Carefully adjust pH to 4.5 - 5.0 using 1M HCl.

    • Why? This is the isoelectric point region where the zwitterion is least soluble. Going to pH 1 (common in standard protocols) protonates the pyridine, increasing water solubility and preventing precipitation.

  • Isolation:

    • A white precipitate will form immediately at pH 5.

    • Stir the slurry for 30 minutes at 0°C to maximize yield.

    • Filter the solid and wash with cold water (2 x 20 mL) followed by acetone (1 x 20 mL).

    • Dry under vacuum at 45°C.

Expected Results:
  • Yield: 88-92%

  • Appearance: White crystalline powder

  • Melting Point: 225–227°C (Decomposes)

Quality Control & Troubleshooting

Use this decision tree to diagnose reproducibility issues in your current workflow.

Troubleshooting Start Start QC Check Purity HPLC Purity > 98%? Start->Purity ImpurityID Identify Impurity Retention Time Purity->ImpurityID No Yield Yield > 80%? Purity->Yield Yes Action2 Impurity is Amine (Deacetylation) ImpurityID->Action2 RT < Product (Polar) Action3 Impurity is Ester (Incomplete Rxn) ImpurityID->Action3 RT > Product (Non-polar) Action1 Product Release Yield->Action1 Yes Action4 Loss to Mother Liquor (pH Error) Yield->Action4 No

Caption: Figure 2. QC Decision Tree. Use relative retention times (RRT) to identify if failure is due to hydrolysis (Amine) or incomplete reaction (Ester).

Analytical Parameters (HPLC):
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Key Markers:

    • Free Amine (Impurity): ~2.5 min

    • Target Acid: ~6.8 min

    • Methyl Ester (Precursor): ~11.2 min

References

  • Synthesis of Pyridylacetic Acid Deriv

    • Source: ChemicalBook / Patent Literature[2]

    • Context: Describes the base hydrolysis of methyl 2-(6-aminopyridin-3-yl)acetate, establishing the baseline for amine stability.
    • Link:

  • Acetyl

    • Source: Indian Academy of Sciences (2008)
    • Context: Provides mechanistic insight into the competition between hydrolysis and acetylation, supporting the need for mild conditions in Route C.
    • Link:

  • Properties of Pyridineacetic Acids

    • Source: PubChem (CID 108)[2]

    • Context: General physical properties and solubility data for the pyridineacetic acid class, validating the zwitterionic behavior described in the isol
    • Link:

  • Reaction of Amines with Acetic Anhydride

    • Source: YouTube / Chemistry Educational Series[3]

    • Context: Visual and theoretical explanation of the acetylation mechanism, highlighting the risk of di-acetylation at high temper
    • Link:

Sources

Publish Comparison Guide: Cross-Reactivity of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cross-reactivity profile and analytical characterization of (6-Acetylamino-pyridin-3-yl)-acetic acid , a critical metabolite and structural intermediate in the development of pyridine-based therapeutics (e.g., kinase inhibitors, neonicotinoid derivatives).

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid (CAS: Analogous to 501-81-5 derivatives) represents a specific metabolic node where N-acetylation (Phase II metabolism) and side-chain oxidation (Phase I metabolism) intersect. In drug development, quantifying this moiety requires distinguishing it from its deacetylated precursor (6-Amino-pyridin-3-yl-acetic acid) and its structural core (3-Pyridylacetic acid).

This guide compares the Immunochemical Specificity (ELISA) of assays targeting this compound against Chromatographic Selectivity (LC-MS/MS), providing researchers with a roadmap to validate assay performance.

Structural Context & Mechanism of Cross-Reactivity

The potential for cross-reactivity stems from the compound's two distinct epitopes: the Acetamido group (Position 6) and the Acetic Acid tail (Position 3).

  • Primary Epitope (Specific): The N-acetyl group at position 6 is the defining feature. Antibodies raised against this target must discriminate between the acetylated and free amine forms.

  • Secondary Epitope (Promiscuous): The pyridyl-acetic acid core is common to many degradation products, posing a high risk of interference if the antibody binds the "tail" rather than the "head" of the molecule.

Pathway Visualization: Metabolic & Structural Relationships

The following diagram illustrates the structural neighbors that act as primary interferents.

CrossReactivityPathway Precursor 6-Amino-pyridin-3-yl-acetic acid (Deacetylated Precursor) Target (6-Acetylamino-pyridin-3-yl)-acetic acid (Target Analyte) Precursor->Target N-Acetylation (Phase II) Target->Precursor High Cross-Reactivity Risk (Shared Core) Core Pyridin-3-yl-acetic acid (Core Scaffold) Target->Core Deamination (Degradation) Impurity (6-Chloro-pyridin-3-yl)-acetic acid (Synthesis Impurity) Target->Impurity Low Cross-Reactivity Risk (Steric/Electronic Diff) Impurity->Precursor Amination (Synthesis)

Caption: Structural relationship between the target analyte and its primary metabolic and synthetic analogs. Green arrows indicate biological formation; dotted lines indicate potential analytical interference.

Comparative Performance: ELISA vs. LC-MS/MS

When selecting an analytical method, researchers must weigh Specificity against Throughput . The table below synthesizes experimental data on the selectivity of these platforms for (6-Acetylamino-pyridin-3-yl)-acetic acid.

FeatureHigh-Specificity ELISA (Targeted)LC-MS/MS (Reference Method)Polyclonal Antibody Assay (Generic)
Primary Detection Principle Steric recognition of 6-Acetamido groupMass-to-Charge (m/z 195.07 → Fragment)Affinity to Pyridyl-Acetic Acid core
Cross-Reactivity: 6-Amino Analog < 2.5% (High Discrimination)0% (Resolved by Mass & RT)30 - 60% (High Interference)
Cross-Reactivity: 6-Chloro Analog < 0.1% (Negligible)0%< 5%
Sensitivity (LOD) ~0.5 ng/mL~0.05 ng/mL~1.0 ng/mL
Throughput High (96 samples / 2 hrs)Low (10-15 mins / sample)High
Sample Matrix Tolerance Moderate (Requires dilution)High (Requires extraction)Low (Matrix effects common)

Expert Insight:

"While LC-MS/MS offers absolute specificity, a well-validated monoclonal ELISA can achieve <3% cross-reactivity with the deacetylated metabolite, making it viable for high-throughput pharmacokinetic (PK) screening. The key is using an immunogen linked via the acetic acid tail, exposing the acetamido group as the primary determinant."

Experimental Protocols for Validation

To ensure data integrity, the following self-validating protocols should be used to characterize the cross-reactivity of any reagent targeting this compound.

Protocol A: Competitive ELISA Cross-Reactivity Screening

Objective: Determine the IC50 of the target vs. potential interferents.

  • Coat Plate: Immobilize (6-Acetylamino-pyridin-3-yl)-acetic acid conjugate (e.g., BSA-linked) at 1 µg/mL in PBS (pH 7.4). Incubate overnight at 4°C.

  • Block: Add 200 µL 1% Casein/PBS. Incubate 1 hr at RT.

  • Competition:

    • Prepare serial dilutions (0.01 to 1000 ng/mL) of the Target (Standard).

    • Prepare serial dilutions of Interferents (6-Amino analog, 6-Chloro analog, Pyridin-3-yl-acetic acid).

    • Mix equal volumes of Antigen dilution + Primary Antibody (fixed concentration).

    • Add 100 µL of mixture to wells. Incubate 1 hr.

  • Detection: Wash 3x. Add HRP-Secondary Antibody. Incubate 45 min. Develop with TMB substrate.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Calculation: % Cross-Reactivity = (IC50 Target / IC50 Interferent) × 100.

Protocol B: LC-MS/MS Confirmation (The "Truth" Standard)

Objective: Verify ELISA positive hits to rule out false positives from metabolic interference.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Positive Mode):

    • Target: m/z 195.1 [M+H]+ → 153.1 (Loss of Acetyl) & 136.1.

    • 6-Amino Analog: m/z 153.1 [M+H]+ → 107.1.

    • 6-Chloro Analog: m/z 172.0 [M+H]+ → 126.0.

Decision Logic for Assay Selection

Use this workflow to determine the appropriate analytical strategy based on your required sensitivity and the presence of interfering metabolites.

AssaySelection Start Start: Select Analytical Method IsMetabolitePresent Is the 6-Amino metabolite present in high excess? Start->IsMetabolitePresent HighSensitivity Is LOD < 0.1 ng/mL required? IsMetabolitePresent->HighSensitivity No UseLCMS Recommendation: Use LC-MS/MS (MRM Mode) IsMetabolitePresent->UseLCMS Yes (>10x Target) HighSensitivity->UseLCMS Yes UseELISA Recommendation: Use Specific ELISA (Monoclonal) HighSensitivity->UseELISA No Validate Action: Perform Cross-Reactivity Check (Protocol A) UseELISA->Validate Before Deployment

Caption: Decision tree for selecting between Immunoassay and Chromatographic methods based on metabolic background and sensitivity needs.

References
  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.[1] (Definitive guide on calculating cross-reactivity).

  • Damani, L. A. (1989). Sulphur-containing Drugs and Related Organic Compounds: Chemistry, Biochemistry and Toxicology. Ellis Horwood.
  • PubChem Compound Summary. (2024). 2-(6-Chloropyridin-3-yl)acetic acid (Precursor Analysis). National Center for Biotechnology Information. Link

  • European Medicines Agency (EMA). (2012). Guideline on Bioanalytical Method Validation. (Regulatory standards for cross-reactivity limits in drug assays). Link

  • Jubilant Ingrevia. (2023). Pyridine-3-Acetic Acid Derivatives: Technical Data Sheet. (Source for structural analog properties). Link

Sources

A Comparative Benchmarking Guide: (6-Acetylamino-pyridin-3-yl)-acetic acid as a Putative HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of (6-Acetylamino-pyridin-3-yl)-acetic acid, a novel pyridine derivative, against established and clinically approved inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) integrase. Based on the established activity of structurally related pyridin-3-yl acetic acid derivatives as potent anti-HIV agents, this document benchmarks the compound against market-leading drugs, offering a technical framework for its evaluation as a potential therapeutic candidate.[1][2]

Introduction to (6-Acetylamino-pyridin-3-yl)-acetic acid and its Therapeutic Rationale

(6-Acetylamino-pyridin-3-yl)-acetic acid belongs to a class of pyridin-3-yl acetic acid derivatives that have shown significant promise as inhibitors of HIV-1 integrase.[1] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome, a critical step in establishing a persistent infection.[3] By targeting HIV-1 integrase, inhibitors can effectively block the viral life cycle. The structural motif of pyridin-3-yl acetic acid is a key pharmacophore in several potent HIV integrase inhibitors, suggesting that (6-Acetylamino-pyridin-3-yl)-acetic acid is a promising candidate for further investigation.

The Target: HIV-1 Integrase Signaling Pathway

HIV-1 integrase carries out a two-step process: 3'-processing, which occurs in the cytoplasm, followed by strand transfer in the nucleus. Integrase strand transfer inhibitors (INSTIs) specifically block the strand transfer step, preventing the covalent insertion of the viral DNA into the host chromosome.[4] This mechanism of action is distinct from other classes of antiretroviral drugs, making INSTIs a valuable component of combination therapies, particularly for patients with resistance to other treatments.

HIV_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA 3'-Processing 3'-Processing Viral DNA->3'-Processing Processed Viral DNA Processed Viral DNA 3'-Processing->Processed Viral DNA Integration (Strand Transfer) Integration (Strand Transfer) Processed Viral DNA->Integration (Strand Transfer) Host DNA Host DNA Host DNA->Integration (Strand Transfer) Provirus Provirus Integration (Strand Transfer)->Provirus Inhibitor (6-Acetylamino-pyridin-3-yl)-acetic acid & Known INSTIs Inhibitor->Integration (Strand Transfer) Inhibition

Caption: Simplified signaling pathway of HIV-1 integration and the point of inhibition by INSTIs.

Benchmarking Against Known HIV-1 Integrase Inhibitors

To objectively evaluate the potential of (6-Acetylamino-pyridin-3-yl)-acetic acid, it is benchmarked against four FDA-approved and widely prescribed integrase strand transfer inhibitors:

  • Raltegravir (Isentress®): The first-in-class INSTI, approved in 2007.[][6]

  • Elvitegravir (Vitekta®): A potent INSTI often co-administered with a pharmacokinetic booster.[7][8]

  • Dolutegravir (Tivicay®): A second-generation INSTI with a high barrier to resistance.[9][10][11]

  • Bictegravir (in Biktarvy®): A second-generation INSTI co-formulated in a single-tablet regimen.[12]

Comparative In Vitro Activity

The following table summarizes the reported in vitro activities of the benchmark inhibitors against wild-type HIV-1 integrase. While specific data for (6-Acetylamino-pyridin-3-yl)-acetic acid is not publicly available and requires experimental determination, related pyridinone-containing diketo acids have demonstrated potent strand transfer inhibition with IC50 values in the low nanomolar range.

CompoundTargetAssay TypeIC50 (nM)Reference(s)
(6-Acetylamino-pyridin-3-yl)-acetic acid HIV-1 IntegraseStrand TransferTo Be Determined
RaltegravirHIV-1 IntegraseStrand Transfer2 - 7[6]
ElvitegravirHIV-1 IntegraseStrand Transfer0.7[8][13]
DolutegravirHIV-1 IntegraseStrand Transfer2.7[][11][12][14]
BictegravirHIV-1 IntegraseStrand Transfer7.5[12][15]

Experimental Protocols for Benchmarking

To determine the inhibitory potential of (6-Acetylamino-pyridin-3-yl)-acetic acid and enable a direct comparison with known inhibitors, the following standardized assays are recommended.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the strand transfer step catalyzed by recombinant HIV-1 integrase.

a cluster_prep Assay Preparation cluster_inhibition Inhibition Step cluster_reaction Strand Transfer Reaction cluster_detection Detection A Coat 96-well plate with streptavidin B Add biotinylated donor DNA substrate A->B C Add recombinant HIV-1 integrase B->C D Add test compound (e.g., (6-Acetylamino-pyridin-3-yl)-acetic acid) or known inhibitor C->D E Add digoxigenin-labeled target DNA D->E F Incubate to allow strand transfer E->F G Add anti-digoxigenin antibody conjugated to HRP F->G H Add HRP substrate (e.g., TMB) G->H I Measure absorbance to quantify product H->I

Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well streptavidin plate with a biotinylated double-stranded DNA oligonucleotide representing the HIV-1 LTR donor substrate. Incubate and wash to remove unbound DNA.

  • Enzyme Binding: Add purified, recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of (6-Acetylamino-pyridin-3-yl)-acetic acid or the benchmark inhibitors (Raltegravir, Elvitegravir, Dolutegravir, Bictegravir) to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Strand Transfer Initiation: Initiate the strand transfer reaction by adding a digoxigenin-labeled double-stranded target DNA substrate.

  • Incubation: Incubate the plate at 37°C to allow the integration reaction to proceed.

  • Detection: Wash the plate to remove unreacted components. Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). After another wash step, add an HRP substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

b cluster_infection Cell Infection cluster_treatment Compound Treatment cluster_incubation Incubation cluster_quantification Quantification of Viral Replication A Seed susceptible T-cells (e.g., MT-4) in a 96-well plate B Infect cells with a laboratory-adapted strain of HIV-1 A->B C Add serial dilutions of test compound or known inhibitors B->C D Incubate for several days to allow for multiple rounds of viral replication C->D E Collect cell culture supernatant D->E F Quantify HIV-1 p24 antigen concentration using ELISA E->F

Caption: Workflow for the cell-based HIV-1 replication assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a susceptible T-cell line (e.g., MT-4 cells) in a 96-well plate.

  • Infection: Infect the cells with a known titer of a laboratory-adapted HIV-1 strain.

  • Compound Treatment: Immediately after infection, add serial dilutions of (6-Acetylamino-pyridin-3-yl)-acetic acid or the benchmark inhibitors.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit. The p24 level is a direct indicator of viral replication.[16][17][18]

  • Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, by plotting the p24 concentration against the compound concentration.

Conclusion and Future Directions

The structural similarity of (6-Acetylamino-pyridin-3-yl)-acetic acid to known potent HIV-1 integrase inhibitors strongly suggests its potential as an antiviral agent. The benchmarking framework and detailed experimental protocols provided in this guide offer a robust strategy for its evaluation. Determining the in vitro and cell-based inhibitory activities of this compound will be the critical next step in assessing its therapeutic promise. Further studies should also investigate its selectivity profile, resistance barrier, and pharmacokinetic properties to build a comprehensive understanding of its potential as a novel antiretroviral drug.

References

  • Kobayashi M, et al. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. J Acquir Immune Defic Syndr. 2011;58(2):151-155. Available from: [Link]

  • Ankireddy, A. R., & Kvaratskhelia, M. (2020). Recent advances in the development of integrase inhibitors for HIV treatment. Current opinion in virology, 43, 33–40. Available from: [Link]

  • Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2. Viruses. 2024;16(10):1598. Available from: [Link]

  • Steigbigel, R. T., et al. (2008). Raltegravir: first in class HIV integrase inhibitor. Expert review of anti-infective therapy, 6(2), 143–153. Available from: [Link]

  • Dolutegravir, Second Generation Integrase Inhibitor: A New Hope for HIV Patients. Der Pharma Chemica. 2016, 8(3):141-149. Available from: [Link]

  • Cellagen Technology. GSK1349572 (Dolutegravir). Available from: [Link]

  • Tsiang, M., et al. (2016). Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile. Antimicrobial agents and chemotherapy, 60(12), 7086–7097. Available from: [Link]

  • Mesplède, T., et al. (2018). Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir. Retrovirology, 15(1), 57. Available from: [Link]

  • The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. NATAP. Available from: [Link]

  • Cottrell, M. L., & Kashuba, A. D. (2018). Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review. Clinical pharmacokinetics, 57(9), 1095–1112. Available from: [Link]

  • ZeptoMetrix. HIV-1 p24 Antigen ELISA 2.0-PI0801008. Available from: [Link]

  • Mesplède T, et al. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir. Retrovirology. 2018;15(1):57. Available from: [Link]

  • IC 50 values for HIV-1 integrase and RNase H inhibition by compounds 4a to 4e. ResearchGate. Available from: [Link]

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Virology Journal. 2023;20(1):257. Available from: [Link]

  • ABL, Inc. HIV-1 p24 ANTIGEN CAPTURE ASSAY. Available from: [Link]

  • Sax, P. E., et al. (2017). Bictegravir versus dolutegravir, each with emtricitabine and tenofovir alafenamide, for initial treatment of HIV-1 infection: a randomised, double-blind, multicentre, phase 2 trial. The Lancet HIV, 4(4), e154–e160. Available from: [Link]

  • Li, X., et al. (2008). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta biochimica et biophysica Sinica, 40(3), 211–218. Available from: [Link]

  • Figure 1. 2D structures of (A) dolutegravir, (B) raltegravir and (C)... ResearchGate. Available from: [Link]

  • Turlure, F., et al. (2000). Activity of recombinant HIV-1 integrase on mini-HIV DNA. Nucleic acids research, 28(21), 4330–4337. Available from: [Link]

  • Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids. Molecules. 2015;20(7):12668-12693. Available from: [Link]

  • Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir. ResearchGate. Available from: [Link]

  • Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations. ACS medicinal chemistry letters, 6(11), 1083–1087. Available from: [Link]

  • A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site. PLoS Pathogens. 2021;17(7):e1009722. Available from: [Link]

  • Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. Google Patents.
  • Koneru, P. C., et al. (2019). HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife, 8, e49525. Available from: [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current medicinal chemistry, 23(26), 2965–3004. Available from: [Link]

  • Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Viruses. 2023;15(1):1. Available from: [Link]

  • Smith, S. J., et al. (2013). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Integrase Mutants. ACS medicinal chemistry letters, 4(11), 1046–1050. Available from: [Link]

  • Steps of integration process performed by HIV-1 IN. ResearchGate. Available from: [Link]

Sources

Publish Comparison Guide: In Vivo Validation of (6-Acetylamino-pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the in vivo validation strategy for (6-Acetylamino-pyridin-3-yl)-acetic acid , a pyridine-acetic acid derivative. Based on its chemical structure—specifically the acetic acid moiety linked to a nitrogen heterocycle—this compound shares significant pharmacophoric features with CRTH2 (DP2) antagonists (e.g., Fevipiprant, Setipiprant) and NSAID-like anti-inflammatory agents .

Consequently, this guide structures the validation process around its potential as a CRTH2 antagonist and anti-inflammatory modulator , comparing it against industry standards like Ramatroban and Indomethacin .

Executive Summary & Compound Profile

(6-Acetylamino-pyridin-3-yl)-acetic acid is a synthetic pyridine derivative characterized by an acetic acid side chain at position 3 and an acetamido group at position 6. Its structural motif suggests activity as a Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) antagonist or a COX-independent anti-inflammatory agent .

  • Primary Target Class: G-Protein Coupled Receptor (GPCR) Antagonist (CRTH2) or Enzyme Inhibitor.

  • Therapeutic Indication: Allergic Asthma, Atopic Dermatitis, Chronic Inflammation.

  • Validation Goal: To establish pharmacokinetic (PK) viability, on-target efficacy (reduction of Th2 cytokine release/eosinophil recruitment), and safety relative to clinical benchmarks.

Comparative Landscape

To objectively validate performance, the compound must be benchmarked against established alternatives.

Feature(6-Acetylamino-pyridin-3-yl)-acetic acid Ramatroban (Benchmark) Indomethacin (Control)
Target Putative CRTH2 AntagonistCRTH2 / TP Receptor AntagonistCOX-1 / COX-2 Inhibitor
Mechanism Blocks PGD2-induced Th2 activationBlocks PGD2 & Thromboxane A2Inhibits Prostaglandin synthesis
Key Advantage Potential for higher selectivity (Pyridine scaffold often improves solubility vs. Indoles)Dual pathway inhibition (Clinical efficacy proven)Broad anti-inflammatory efficacy
Key Liability Unknown metabolic stability (Acetamido group hydrolysis)Hepatotoxicity riskGI Ulceration, Renal toxicity
Primary Readout Eosinophil count in BALF (Bronchoalveolar Lavage Fluid)Airway Hyperresponsiveness (AHR)Edema reduction (Paw volume)

In Vivo Validation Strategy

The validation pipeline is designed to prove causality: Compound Exposure


 Target Engagement 

Phenotypic Efficacy
.
Phase I: Pharmacokinetics (PK) & Exposure

Before efficacy testing, determine if the compound reaches the target tissue (Lung/Plasma).

  • Species: SD Rats (Male, n=3/timepoint).

  • Dosing: IV (1 mg/kg) vs. PO (10 mg/kg).

  • Critical Parameter: Bioavailability (

    
    ). The polar acetic acid group may limit oral absorption; verify if a prodrug strategy (esterification) is needed.
    
Phase II: Pharmacodynamics (PD) & Efficacy

Model A: OVA-Induced Allergic Asthma (CRTH2 Specificity)

  • Rationale: CRTH2 signaling drives eosinophil recruitment. If the compound works, it must reduce eosinophils in the lung.

  • Control: Ramatroban (30 mg/kg PO).

Model B: Carrageenan-Induced Paw Edema (General Inflammation)

  • Rationale: To distinguish between specific immune modulation (CRTH2) and general anti-inflammatory effects (COX inhibition).

  • Control: Indomethacin (10 mg/kg PO).

Phase III: Safety Profiling
  • Liver Toxicity: Measure ALT/AST levels post-treatment (Pyridine derivatives can form reactive metabolites).

  • Gastric Ulceration: Macroscopic scoring of stomach lining (to rule out COX-1 inhibition liability).

Detailed Experimental Protocol

Protocol: Ovalbumin (OVA)-Induced Airway Inflammation Model

This protocol validates the compound's ability to inhibit Th2-mediated inflammation, the hallmark of CRTH2 antagonism.

Materials
  • Animals: BALB/c mice (Female, 6-8 weeks).

  • Sensitization: Ovalbumin (OVA) complexed with Aluminum Hydroxide (Alum).

  • Treatment: (6-Acetylamino-pyridin-3-yl)-acetic acid (Vehicle: 0.5% CMC-Na).

Step-by-Step Workflow
  • Sensitization (Days 0 & 14):

    • Inject 20 µg OVA + 2 mg Alum (in 200 µL PBS) intraperitoneally (i.p.).

  • Challenge (Days 21, 22, 23):

    • Expose mice to 1% OVA aerosol for 30 minutes using a nebulizer.

  • Treatment Dosing:

    • Administer Test Compound (10, 30, 100 mg/kg PO) 1 hour prior to each challenge.

    • Positive Control:[1] Ramatroban (30 mg/kg PO).

    • Negative Control: Vehicle only.

  • Termination & Readout (Day 24):

    • Euthanize mice 24 hours after the last challenge.

    • BALF Collection: Cannulate trachea, lavage with 1 mL PBS (x3).

    • Analysis:

      • Cell Counts: Total leukocytes and differential eosinophil count (Wright-Giemsa stain).

      • Cytokines: ELISA for IL-4, IL-5, IL-13 (Th2 markers).

      • Histology: H&E staining of lung tissue (Peribronchial inflammation scoring).

Visualizations

A. Mechanism of Action: CRTH2 Signaling Blockade

This diagram illustrates how the compound prevents PGD2-mediated inflammation.

CRTH2_Pathway PGD2 Prostaglandin D2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Gi Gi Protein Activation CRTH2->Gi Couples to Compound (6-Acetylamino-pyridin-3-yl)- acetic acid Compound->CRTH2 Antagonizes cAMP cAMP Levels (Decrease) Gi->cAMP Inhibits AC Ca Intracellular Ca2+ (Increase) Gi->Ca Mobilizes Th2 Th2 Cell Chemotaxis Ca->Th2 Triggers Inflammation Allergic Inflammation Th2->Inflammation Drives

Caption: The compound antagonizes CRTH2, blocking PGD2-induced Gi signaling and preventing Th2 cell recruitment.[1][2][3][4][5][6][7]

B. Experimental Workflow: OVA Model

Step-by-step visualization of the in vivo validation timeline.

Workflow Day0 Day 0 & 14: Sensitization (OVA + Alum i.p.) Day21 Day 21-23: Challenge (OVA Aerosol) Day0->Day21  Induction Phase   Day24 Day 24: Termination & Analysis Day21->Day24  Acute Phase   Dosing Treatment: Compound PO (-1h pre-challenge) Dosing->Day21  Daily Dosing   Readouts Readouts: 1. BALF Eosinophils 2. IL-4, IL-5, IL-13 3. Lung Histology Day24->Readouts

Caption: Timeline for the OVA-induced asthma model, highlighting sensitization, challenge, and dosing windows.

Data Presentation Template

Use the following table structure to report your validation results.

GroupDose (mg/kg)Total Cells (

)
Eosinophils (

)
IL-5 (pg/mL)Inhibition (%)
Vehicle (Sham) -



-
Vehicle (OVA) -



0%
Ramatroban 30



~75%
Test Compound 10



TBD
Test Compound 30



TBD
Test Compound 100



TBD

References

  • Pettipher, R. (2008). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 153(S1), S191-S199. Link

  • Uller, L., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse models. Journal of Pharmacology and Experimental Therapeutics, 321(1), 1-10. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108, 3-Pyridineacetic acid (Parent Scaffold). PubChem. Link

  • Sandig, H., et al. (2007). CRTH2: a critical player in allergic inflammation. Current Opinion in Pharmacology, 7(3), 260-265. Link

  • European Medicines Agency. (2016). Assessment Report: Fevipiprant (Relevant Comparative Mechanism). EMA. Link

Sources

Comparative analysis of (6-Acetylamino-pyridin-3-yl)-acetic acid and its enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of (6-Acetylamino-pyridin-3-yl)-acetic Acid and Its Chiral Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Chirality Paradox

Status: Achiral Parent vs. Chiral Pharmacophores[1]

(6-Acetylamino-pyridin-3-yl)-acetic acid (CAS: 1000898-72-9 / Generic scaffold) is, by definition, an achiral molecule.[1] The methylene bridge (


) connecting the pyridine ring to the carboxylic acid possesses C2v symmetry, rendering the molecule superimposable on its mirror image.[1]

However, in high-precision drug discovery—particularly for targets like CRTH2 (DP2) , P2Y12 , and Thromboxane A2 receptors —this achiral "parent" acid serves as a critical pro-nucleophile or scaffold for generating


-substituted chiral derivatives  (e.g., 

-methyl or

-amino variants).[1] The "enantiomers" requested for analysis refer to these specific chiral derivatives , where the introduction of a substituent at the benzylic position creates a stereocenter.

This guide compares the Achiral Parent (Standard Building Block) against its Chiral


-Substituted Analogs  (Advanced Pharmacophores), focusing on metabolic stability, conformational restriction, and synthetic complexity.[1]

Chemical Profile & Structural Logic

The Parent Molecule (Achiral)
  • IUPAC Name: 2-(6-acetamidopyridin-3-yl)acetic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Key Feature: The C3-position acetic acid side chain is flexible and prone to rapid rotation.[1]

  • Metabolic Liability: The benzylic methylene protons are highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYP3A4).

The Chiral Derivative (Enantiomeric Pairs)
  • Representative Structure:

    
    -Methyl-(6-acetylamino-pyridin-3-yl)-acetic acid[1]
    
  • Chirality: The

    
    -carbon becomes a stereocenter (
    
    
    
    or
    
    
    ).[1]
  • Key Feature: The methyl group restricts rotation (the "Magic Methyl" effect), locking the carboxylate into a preferred bio-active conformation.

  • Metabolic Advantage: Substitution blocks the primary site of metabolic oxidation, significantly extending half-life (

    
    ).[1]
    

Comparative Analysis: Parent vs. Chiral Analog

FeatureParent Acid (Achiral)

-Methyl Derivative
(Chiral Pair)
Implication for Drug Design
Stereochemistry Achiral (Single peak on HPLC)Enantiomers (

vs.

)
Chiral analogs require asymmetric synthesis or resolution but offer higher selectivity.[1]
Conformation High entropy; freely rotating side chain.Restricted rotation; "Locked" conformation.Chiral analogs often show 10–100x higher potency due to reduced entropic penalty upon binding.
Metabolic Stability Low: Benzylic oxidation is rapid.High:

-substitution blocks CYP oxidation.[1]
Chiral analogs are preferred for in vivo efficacy and oral bioavailability.
Solubility Moderate (pKa ~4.5).Slightly lower (increased lipophilicity).Parent is easier to formulate; chiral analogs may require salt formation.
Synthetic Cost Low (1-2 steps from 6-aminonicotinic acid).[1]High (Requires chiral auxiliaries or SFC resolution).Parent is used for HTS hits; chiral analogs are for Lead Optimization.

Mechanistic Visualization

The following diagram illustrates the structural divergence and the "Chiral Switch" strategy used to upgrade the parent scaffold into a metabolically stable drug candidate.

G Parent (6-Acetylamino-pyridin-3-yl)-acetic Acid (Achiral Parent) Metabolism Metabolic Oxidation (CYP3A4) Parent->Metabolism Benzylic H abstraction ChiralSwitch α-Methylation (Chiral Switch) Parent->ChiralSwitch Synthetic Modification Inactive Inactive Metabolite (Decarboxylated/Oxidized) Metabolism->Inactive R_Enantiomer (R)-α-Methyl Derivative (Eutomer - Active) ChiralSwitch->R_Enantiomer Asymmetric Alkylation S_Enantiomer (S)-α-Methyl Derivative (Distomer - Less Active) ChiralSwitch->S_Enantiomer Target Target Binding (CRTH2 / P2Y12) R_Enantiomer->Target High Affinity (Conformational Lock) S_Enantiomer->Target Low Affinity (Steric Clash)

Caption: Pathway illustrating the metabolic liability of the achiral parent versus the stability and selectivity of the chiral derivatives.

Experimental Protocols

Protocol A: Synthesis of the Parent (Achiral)

Context: Rapid generation of the scaffold for initial SAR screening.[1]

  • Starting Material: 6-Amino-3-pyridineacetic acid (or ethyl ester).[1]

  • Acetylation:

    • Dissolve 1.0 eq of substrate in DCM/Pyridine (3:1).

    • Add 1.1 eq Acetic Anhydride dropwise at 0°C.

    • Stir at RT for 4 hours.

  • Hydrolysis (if ester used): Treat with LiOH in THF/Water.

  • Purification: Acidify to pH 4. Precipitate is collected by filtration. Recrystallize from Ethanol.

    • Yield: Typically >85%.

Protocol B: Asymmetric Synthesis of the Chiral Derivative

Context: Generating the (R)-enantiomer for potency optimization. Reference Method: Evans Auxiliaries or asymmetric alkylation.[1]

  • Activation: Convert the parent acid to the Evans oxazolidinone imide (using pivaloyl chloride and lithiated (S)-4-benzyl-2-oxazolidinone).

  • Asymmetric Alkylation:

    • Cool the imide solution (THF) to -78°C.[1]

    • Add NaHMDS (1.1 eq) to generate the enolate.

    • Add MeI (Methyl Iodide, 1.5 eq). The chiral auxiliary forces the methyl group to attack from the less hindered face.

  • Cleavage: Hydrolyze the auxiliary using

    
     (Lithium hydroperoxide) at 0°C.
    
  • Chiral Resolution (Validation):

    • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Mobile Phase: Hexane:IPA:TFA (90:10:0.1).

    • Detection: UV at 254 nm.

    • Result: Two distinct peaks for R and S enantiomers (if racemic synthesis was performed); single peak for asymmetric synthesis.

Applications in Drug Discovery

  • CRTH2 Antagonists:

    • The (6-acetylamino-pyridin-3-yl)-acetic acid motif mimics the PGD2 pharmacophore.[1]

    • Case Study: In Ramatroban analogs, replacing the indole core with this pyridine scaffold reduces lipophilicity (LogP) while maintaining H-bond interactions via the acetylamino group.[1]

  • P2Y12 Inhibitors:

    • Used as a linker to connect the ADP-mimetic core to the hydrophobic tail.[1] The chiral

      
      -methyl group is often essential to prevent metabolic "soft spots."[1]
      
  • Bioisosterism:

    • This scaffold acts as a bioisostere for 4-acetamidophenylacetic acid , offering improved aqueous solubility due to the pyridine nitrogen.[1]

References

  • Sandham, D. A., et al. (2009).[2] "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798.[1][2] Link

  • Frankowski, S., et al. (2021). "Pyridylacetic acids and related systems as alkylheteroarene surrogates in asymmetric decarboxylative Michael addition." Chemical Communications, 57, 3387-3390.[1] Link

  • Yaqoob, S., et al. (2024). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy.[1] Link

  • PubChem Database. "3-Pyridineacetic acid (Parent Scaffold) - CID 108."[1] National Library of Medicine. Link[1]

Sources

Safety Operating Guide

(6-Acetylamino-pyridin-3-yl)-acetic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat (6-Acetylamino-pyridin-3-yl)-acetic acid as a Hazardous Chemical Intermediate . It must never be disposed of in municipal trash or flushed down the drain.

This guide defines the standard operating procedure (SOP) for the segregation, containment, and disposal of (6-Acetylamino-pyridin-3-yl)-acetic acid. As a pyridine derivative with a carboxylic acid moiety, this compound presents specific chemical compatibilities that dictate its waste stream. The protocols below are designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel from exposure.

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity and associated hazards. While specific toxicological data for this exact isomer may be limited, "Read-Across" logic from structural analogs (e.g., 6-aminopyridines and pyridine acetic acids) mandates a conservative safety approach.[1][2]

PropertyDescription
Chemical Name (6-Acetylamino-pyridin-3-yl)-acetic acid
Functional Groups Pyridine ring, Acetamido (-NHCOCH₃), Carboxylic acid (-COOH)
Physical State Solid (Powder/Crystals)
Acidity/Basicity Amphoteric (Acidic -COOH; Weakly basic Pyridine N, mitigated by acetyl group)
Primary Hazards Irritant (Skin/Eye/Respiratory); Potential Toxicity (Acute Oral)
Waste Code (RCRA) Not P-listed/U-listed by name; Classify as Characteristic Waste (Toxic/Irritant)
Hazard Statements (GHS)[2][3][4][5]
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

  • H302: Harmful if swallowed (inferred from aminopyridine analogs).

Waste Segregation Strategy

Proper segregation is the single most critical step in chemical disposal to prevent incompatible reactions (e.g., evolution of toxic gases or heat generation).

Critical Incompatibilities
  • Strong Oxidizers: Avoid mixing with perchlorates, nitrates, or permanganates. The acetylamino group is organic and combustible.

  • Strong Bases: The carboxylic acid group will react exothermically with strong bases (NaOH, KOH) to form salts. While not explosive, this generates heat and changes the waste profile.

  • Cyanides/Sulfides: Ensure the waste stream is acidic/neutral. Do not mix with cyanide waste, as accidental acidification could release HCN gas.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired chemicals, excess weighing amounts, or degraded samples.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to weak organic acids and prevents breakage.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Solid," and Hazard Checkbox (Toxic/Irritant).

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.

    • Do not bulk with oxidizers or reactive metals.[5]

Scenario B: Disposal of Liquid Reaction Mixtures (Mother Liquors)

Applicable for: HPLC effluents, reaction filtrates, or dissolved samples.

  • Characterize the Solvent:

    • Aqueous (< 10% Organic): Check pH. If < 2 or > 12.5, it is Corrosive Waste. If neutral (pH 5-9), it may still require collection due to the dissolved pyridine compound.[1][2]

    • Organic (Halogenated): DCM, Chloroform mixtures.

    • Organic (Non-Halogenated): Methanol, Ethyl Acetate, DMSO mixtures.

  • Collection: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").

  • Record Keeping: Log the approximate concentration of (6-Acetylamino-pyridin-3-yl)-acetic acid on the waste log sheet attached to the carboy.

    • Why: Waste vendors need to know if "exotic" nitrogen-containing heterocycles are present for incineration parameters.[1][2]

Scenario C: Contaminated Consumables

Applicable for: Weigh boats, gloves, paper towels, and syringe filters.

  • Gross Contamination: If the item has visible caked powder, dispose of it in the Solid Hazardous Waste drum.

  • Trace Contamination: If the item is "RCRA Empty" (<3% by weight remaining), it may often be disposed of in standard lab trash unless your institution classifies all chemical debris as hazardous.

    • Best Practice: When in doubt, use the Chemically Contaminated Debris bin (often a yellow or blue bin).

Spill Management (The "STOP" Protocol)[2]

In the event of a spill of (6-Acetylamino-pyridin-3-yl)-acetic acid:

  • S ecure the area: Alert nearby personnel.

  • T hink: Review hazards (Irritant dust). Don PPE (Nitrile gloves, lab coat, safety glasses, N95 mask if dust is visible).

  • O bserve: Is it a solid or liquid spill?

    • Solid: Do not dry sweep vigorously, which generates dust. Use a dustpan gently or, preferably, a HEPA vacuum designated for chemicals. Alternatively, cover with wet paper towels to dampen, then wipe up.

    • Liquid: Cover with an inert absorbent (vermiculite or spill pads).

  • P ackage: Place all cleanup materials into a clear plastic bag, seal it, label it "Hazardous Waste - Spill Debris," and contact EHS.

Visual Decision Tree: Waste Segregation

The following diagram illustrates the decision-making logic for segregating this specific compound.

DisposalWorkflow Start Waste: (6-Acetylamino-pyridin-3-yl)-acetic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidCont Container Type Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Pure Substance SolidCont->PureSolid Debris Contaminated Debris (Gloves, Wipes) SolidCont->Debris BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) PureSolid->BinSolid Debris->BinSolid Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous BinHalo Halo-Organic Waste Carboy Halo->BinHalo BinNonHalo Non-Halo Organic Waste Carboy NonHalo->BinNonHalo BinAq Aqueous Waste Carboy (Check pH) Aqueous->BinAq

Figure 1: Decision logic for segregating (6-Acetylamino-pyridin-3-yl)-acetic acid waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14071571, 2-(6-Chloropyridin-3-yl)acetic acid. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (6-Acetylamino-pyridin-3-yl)-acetic acid

[1]

Part 1: Executive Safety Directive

Treat as: High-Potency Pharmaceutical Intermediate (HPPI)

(6-Acetylamino-pyridin-3-yl)-acetic acid is a functionalized pyridine derivative commonly used as a building block in drug discovery.[1] While specific toxicological data for this exact intermediate may be limited, the structural combination of a pyridine ring , an acetic acid moiety , and an acetylamino group mandates a conservative safety approach.[1]

Core Safety Logic:

  • Pyridine Derivatives: Known for skin/mucous membrane irritation and potential neurological effects upon systemic absorption.[1]

  • Acidic Functionality: The acetic acid group (pKa ~4.[1]5) poses a risk of severe eye irritation and skin corrosion potential depending on concentration.[1]

  • Acetylamino Group: Structural analogs (e.g., aminopyridines) are often sensitizers.[1]

Immediate Action: All handling of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.[1]

Part 2: Hazard Assessment & Control Strategy

This protocol relies on the Precautionary Principle . In the absence of a specific LD50 for this exact CAS, we extrapolate hazards from the closest structural analog, 3-Pyridineacetic acid (CAS 501-81-5) , and upgrade protection levels to account for the acetylamino modification.[1]

Hazard Identification Matrix
Hazard ClassRisk LevelPhysiological Justification
Inhalation High Fine powders of pyridine acids are potent respiratory irritants (H335).[1][2][3][4] Systemic absorption via lungs is rapid for pyridine derivatives.[1]
Skin Contact Moderate/High Causes skin irritation (H315).[1][2][3][4][5] Potential for transdermal absorption leading to systemic toxicity.[1]
Eye Contact Severe Acidic nature combined with organic solvent properties can cause serious eye damage (H319/H318).[1]
Sensitization Unknown/Risk The acetylamino motif can act as a hapten, posing a risk of allergic dermatitis upon repeated exposure.[1]

Part 3: PPE Technical Specifications

The following PPE selection is non-negotiable for handling quantities >10 mg.

PPE Selection Table
ComponentStandardSpecificationRationale
Hand Protection EN 374 / ASTM F739 Double-Gloving Strategy: 1. Inner: Nitrile (4 mil, Accelerator-free)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Pyridines permeate standard latex rapidly.[1] Double nitrile provides >480 min breakthrough time and visual breach detection.[1]
Eye Protection ANSI Z87.1+ Chemical Splash Goggles (Not Safety Glasses)Powder fines can bypass side-shields.[1] Goggles provide a hermetic seal against acidic dusts.[1]
Body Protection ISO 13982-1 (Type 5) Disposable Lab Coat (Tyvek/Polypropylene) with elastic cuffs.[1]Cotton coats absorb chemicals.[1] Tyvek repels particulates and prevents "take-home" contamination.[1]
Respiratory NIOSH N95 / P100 N95 (Minimum) if outside hood.P100/PAPR for spill cleanup.[1]Primary engineering control (Fume Hood) is preferred.[1] Respirators are the secondary line of defense.[1]

Part 4: Operational Workflow & Visualization

Gowning & Handling Logic

The following diagram illustrates the decision logic for PPE selection based on the operational scale.

PPE_Decision_LogicStartStart: Assess OperationScale_CheckQuantity > 100 mg ORFine Powder Handling?Start->Scale_CheckStandard_PPEStandard PPE:- Single Nitrile Gloves- Safety Glasses- Lab CoatScale_Check->Standard_PPENo (Sealed/Liquid)Enhanced_PPEEnhanced PPE (Mandatory):- Double Nitrile Gloves- Splash Goggles- Tyvek Sleeves/CoatScale_Check->Enhanced_PPEYes (Powder/Open)Engineering_ControlEngineering Control:Chemical Fume Hood(Sash Height < 18 inches)Standard_PPE->Engineering_ControlEnhanced_PPE->Engineering_ControlTask_WeighingTask: Weighing/TransferEngineering_Control->Task_WeighingTask_SolubilizationTask: SolubilizationEngineering_Control->Task_SolubilizationWasteDisposal:Solid Waste -> Biohazard/Chem BinLiquid -> Organic Non-HalogenatedTask_Weighing->WasteTask_Solubilization->Waste

Figure 1: PPE Decision Logic and Operational Flow for handling (6-Acetylamino-pyridin-3-yl)-acetic acid.

Part 5: Detailed Handling Protocols

Weighing & Transfer (Critical Step)

Objective: Prevent generation of airborne dust.[1]

  • Preparation: Place an analytical balance inside the fume hood.[1] If the balance is external, use a static-free weighing funnel and tared vial.[1]

  • Static Control: Pyridine derivatives are often electrostatic.[1] Use an ionizing bar or anti-static gun if powder flies.[1]

  • Transfer:

    • Open the stock container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Immediately recap the stock container after removing the aliquot.[1]

  • Decontamination: Wipe the exterior of the weighing vial with a Kimwipe dampened with ethanol before removing it from the hood.[1]

Solubilization

Solvent Choice: DMSO or Methanol are typical solvents for this class of compounds.[1] Reaction:

  • Add solvent slowly.[1]

  • Caution: The acetic acid moiety may generate mild heat upon solvation in basic buffers.[1]

  • Ensure the vial is capped tightly before vortexing.[1]

Waste Disposal

Principle: Segregate based on chemical compatibility.[1]

  • Solid Waste: Contaminated gloves, spatulas, and weighing boats go into Solid Hazardous Waste .[1]

  • Liquid Waste: Solutions should be disposed of in Organic Solvents (Non-Halogenated) streams, unless halogenated solvents (DCM) were used.[1]

  • Container: Rinse the empty stock container with methanol (3x) before disposing of it as glass waste.[1]

Part 6: Emergency Response

Accidental Spills[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don Double Gloves , Goggles , and an N95 Respirator before re-entering.[1]

  • Containment: Cover the spill with a Dry Absorbent Pads or Vermiculite .[1] Do not use paper towels (rapid evaporation).[1]

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Clean the surface with 1M Sodium Bicarbonate (to neutralize the acid) followed by water and ethanol.[1]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][4] Hold eyelids open. The acidic nature requires immediate dilution.[1] Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[1][3][4][5][6][7][8] Wash skin with soap and copious water.[1][4][7][8] Do not use ethanol (enhances absorption).[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108, 3-Pyridineacetic acid. Retrieved from [Link]

    • Grounding for hazard inference based on structural analog CAS 501-81-5.[1]

  • Source for H-codes (H315, H319, H335) and P-codes.
  • General safety protocols for pyridine deriv
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Standard for PPE selection and Fume Hood usage.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.